molecular formula C12H9NO2 B7981140 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Cat. No.: B7981140
M. Wt: 199.20 g/mol
InChI Key: AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS 342037-21-2) is a salicylaldehyde derivative of significant value in advanced chemical biology research, particularly in the field of chemical protein synthesis. Its primary research application is as a key precursor in the construction of novel salicylaldehyde esters for peptide ligation. These esters are integral to the innovative "reducible solubilizing tag" (RST) strategy, which addresses the critical challenge of purifying and ligating poorly soluble peptide segments, such as those found in membrane proteins . In practice, this compound is functionalized to create a disulfide-linked handle, allowing for the late-stage installation of solubilizing tags (e.g., poly-Lys, PEG chains) onto peptide salicylaldehyde esters . This process dramatically improves peptide solubility, leading to higher purification yields and more efficient ligation reactions in methodologies like Ser/Thr Ligation (STL) and Cys/Pen Ligation (CPL) . The disulfide linker is stable during ligation but can be cleanly removed post-assembly, enabling the synthesis of native protein sequences. This makes 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde a critical enabling reagent for the total and semi-synthesis of challenging protein targets, including the cytoplasmic tail of the 2B4 protein and the HMGB1 protein . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, noting that it should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural and reactive characteristics. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS No: 342037-21-2) is one such molecule. This guide provides an in-depth analysis of its chemical properties, from its synthesis and spectroscopic signature to its reactivity and applications. As a bifunctional molecule incorporating the reactive aldehyde of a salicylaldehyde core with the versatile, hydrogen-bond accepting nature of a pyridine ring, it represents a strategic building block for the synthesis of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for the synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for the formation of carbon-carbon bonds, in this case, linking the salicylaldehyde and pyridine rings.[1]

The strategic advantage of the Suzuki coupling lies in its high functional group tolerance and relatively mild reaction conditions, which prevent the degradation of the sensitive aldehyde and hydroxyl moieties.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. For this target molecule, two primary convergent strategies are viable:

  • Strategy A: Coupling of 5-bromosalicylaldehyde with pyridine-4-boronic acid.

  • Strategy B: Coupling of 4-bromopyridine with 2-formyl-4-hydroxyphenylboronic acid.

Strategy A is often preferred due to the commercial availability and stability of the starting materials.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating framework. Optimization may be required based on specific reagent batches and laboratory conditions.

Materials:

  • 5-bromosalicylaldehyde (1.0 equiv)

  • Pyridine-4-boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)[2]

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde, pyridine-4-boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas. This cycle should be repeated at least three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 12-24 hours).[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde as a solid.[1]

Visualization: The Suzuki-Miyaura Catalytic Cycle

The causality behind this synthesis is elegantly described by its catalytic cycle, which regenerates the active catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Determining Step) pd0->oa pd2_complex Ar-Pd(II)-X L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OH)₂ pd2_ar Ar-Pd(II)-Ar' L₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product reactants Ar-X + Ar'-B(OH)₂ reactants->oa Ar-X base Base (e.g., K₂CO₃) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural and Spectroscopic Profile

Property Value / Description
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Physical Form Solid[3]
CAS Number 342037-21-2
Predicted Spectroscopic Data

The following table summarizes the expected key signals in various spectroscopic analyses.

Technique Feature Predicted Chemical Shift / Frequency Justification
¹H NMR Phenolic Proton (-OH)δ 10.5-11.5 ppm (s, broad)Intramolecular hydrogen bonding to the aldehyde carbonyl deshields this proton significantly.
Aldehyde Proton (-CHO)δ 9.8-10.0 ppm (s)The strong electron-withdrawing nature of the carbonyl group causes significant downfield shift.
Pyridine Protons (α to N)δ 8.6-8.8 ppm (d)Protons adjacent to the electronegative nitrogen atom are strongly deshielded.
Pyridine Protons (β to N)δ 7.5-7.7 ppm (d)Less deshielded than α-protons.
Benzene Ring Proton (ortho to -CHO)δ 7.8-8.0 ppm (d)Deshielded by the anisotropic effect of the adjacent aldehyde.
Benzene Ring Protons (meta/ortho to -OH)δ 7.0-7.6 ppm (m)Complex multiplet arising from coupling and substitution effects.
¹³C NMR Carbonyl Carbon (-CHO)δ 190-195 ppmCharacteristic chemical shift for aldehyde carbonyls.
Phenolic Carbon (C-OH)δ 160-165 ppmThe oxygen atom causes a strong downfield shift.
Pyridine Carbons (α to N)δ 150-155 ppmDeshielded by the adjacent nitrogen.
Aromatic Carbonsδ 115-145 ppmA complex set of signals corresponding to the remaining aromatic carbons.
IR Spectroscopy O-H Stretch3200-3400 cm⁻¹ (broad)Broadness indicates hydrogen bonding.
Aromatic C-H Stretch3000-3100 cm⁻¹ (sharp)Typical for sp² C-H bonds.
Aldehyde C-H Stretch~2750, ~2850 cm⁻¹ (two weak bands)A characteristic Fermi doublet for aldehydes.
C=O Stretch (Aldehyde)1650-1670 cm⁻¹ (strong, sharp)Conjugation and hydrogen bonding lower the frequency from a typical aldehyde (~1720 cm⁻¹).
Aromatic C=C/C=N Stretches1450-1600 cm⁻¹ (multiple bands)Vibrations characteristic of the benzene and pyridine rings.
Mass Spectrometry Molecular Ion [M]⁺m/z = 199Corresponds to the molecular weight of the compound.
(EI)[M-H]⁺ Fragmentm/z = 198Loss of the labile aldehydic proton.
[M-CHO]⁺ Fragmentm/z = 170Loss of the formyl group.

Chemical Reactivity and Synthetic Utility

The true value of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde lies in its dual reactivity, making it a versatile synthon for constructing complex molecular architectures.

Schiff Base (Imine) Formation

The aldehyde functional group is highly electrophilic and readily undergoes condensation with primary amines to form stable imine derivatives, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry and drug discovery for rapidly generating molecular diversity.

Reaction Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. A subsequent dehydration step yields the final imine product.

Workflow: Synthesis of Schiff Base Derivatives

Schiff_Base_Formation start 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde mix Mix in Solvent (e.g., Ethanol) start->mix amine Primary Amine (R-NH₂) amine->mix catalyze Add Acid Catalyst (e.g., Acetic Acid) mix->catalyze reflux Heat / Reflux catalyze->reflux product Schiff Base Product reflux->product

Caption: General experimental workflow for the synthesis of Schiff bases.

Applications in Drug Discovery and Materials Science

The structural motifs within this molecule are of significant interest to the pharmaceutical industry. The hydroxypyridine fragment is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyridine nitrogen acts as a potent hydrogen bond acceptor, a critical interaction for molecular recognition and binding affinity at enzyme active sites or protein receptors.

Its utility extends to:

  • Ligand Synthesis: The ability to form Schiff bases makes it an excellent precursor for multidentate ligands used in coordination chemistry and catalysis.

  • API Synthesis: It serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

  • Fluorescent Probes: The conjugated π-system of the molecule can be modified to create fluorescent sensors for detecting metal ions or other analytes.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

Safety Aspect Guideline
Hazards Harmful if swallowed, in contact with skin, or if inhaled.
Storage Store in a tightly sealed container in a dry, well-ventilated area under an inert atmosphere, preferably at 2-8°C.
Personal Protective Equipment Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or chemical fume hood.

Conclusion

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the strategic placement of its reactive hydroxyl and aldehyde groups and the biologically significant pyridine moiety, makes it an invaluable tool for chemists. The predictive spectroscopic analysis provided herein offers a solid foundation for its characterization, while its demonstrated reactivity opens avenues for the rapid development of novel compounds. For researchers aiming to construct complex, functional molecules for pharmaceutical or material applications, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde represents a building block of exceptional potential.

References

  • Buchwald, S. L., & Martin, R. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Bentham Science Publishers. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publishers. [Link]

  • Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Architecting Bifunctional Scaffolds: A Technical Whitepaper on 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS 342037-21-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug discovery and advanced materials science, the strategic selection of bifunctional building blocks is paramount. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS 342037-21-2) represents a highly privileged scaffold. Structurally, it merges a salicylaldehyde moiety with a pyridin-4-yl extension.

From a mechanistic perspective, this dual-nature architecture offers two distinct reactive poles:

  • The Salicylaldehyde Core: Primed for Schiff base condensation with primary amines and subsequent transition-metal chelation (e.g., forming robust salen-type or N,O-bidentate complexes).

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor, a coordination site for Metal-Organic Frameworks (MOFs), or an anchor for further electrophilic functionalization and salt formation to improve aqueous solubility in pharmacokinetic profiling.

Quantitative Data & Identifiers

To ensure rigorous tracking across chemical inventories and computational databases, the core physicochemical properties and identifiers are summarized below, verified against [1].

PropertyValue
Chemical Name 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
CAS Number 342037-21-2
Molecular Formula C12H9NO2
Molecular Weight 199.21 g/mol
SMILES O=Cc1cc(-c2ccncc2)ccc1O
InChI Key AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Physical Form Solid (Light yellow to tan powder)
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most robust and atom-economical route to synthesize CAS 342037-21-2 is via the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde with pyridin-4-ylboronic acid.

Causality in Experimental Design

As an application scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step of the catalytic cycle, preventing catalyst trapping and improving yields for sterically or electronically demanding substrates.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous-organic mixture is required. Dioxane effectively solubilizes the organic electrophile, while water is essential to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step by forming the reactive boronate species.

  • Degassing: Oxygen is the enemy of Pd(0). Failing to degas the solvent leads to rapid, irreversible oxidation of the active palladium species into inactive Pd(II) black, stalling the reaction.

Synthesis A 5-Bromo-2-hydroxybenzaldehyde (Electrophile) C Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O, 80°C A->C B Pyridin-4-ylboronic acid (Nucleophile) B->C D 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Product) C->D Suzuki-Miyaura Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 342037-21-2.

Step-by-Step Validated Protocol

This protocol is adapted from standard biaryl coupling methodologies documented in pharmaceutical patent literature for kinase inhibitors [2].

  • Preparation & Degassing:

    • In a 50 mL Schlenk flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq, ~5.0 mmol) and pyridin-4-ylboronic acid (1.2 eq, 6.0 mmol).

    • Add 1,4-dioxane (15 mL) and a 2M aqueous solution of Na₂CO₃ (3.0 eq, 15.0 mmol).

    • Critical Step: Sparge the mixture with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition:

    • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.25 mmol). The DCM adduct is preferred for its superior stability and solubility.

  • Reaction Execution:

    • Seal the flask and heat the biphasic mixture to 80–90°C using an oil bath or heating block. Stir vigorously for 12–16 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. Look for the disappearance of the starting bromide and the emergence of the product mass peak (

      
       200.07 [M+H]⁺).
      
  • Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

    • Filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium black.

    • Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure aldehyde as a solid.

Applications in Drug Development: Kinase Inhibition

Beyond basic synthesis, CAS 342037-21-2 is a critical intermediate in the development of advanced therapeutics. Recent literature highlights its use in synthesizing biaryl scaffolds that act as potent kinase inhibitors.

AAK1 and AKT1 Modulation

Derivatives of this compound have been extensively patented as inhibitors for Adaptor Associated Kinase 1 (AAK1) and as covalent modifiers of AKT1 [3].

  • Mechanism of Action: AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis by phosphorylating the AP2 complex. Overactivity of AAK1 is implicated in neurological disorders (schizophrenia, Parkinson's disease) and neuropathic pain. Biaryl derivatives synthesized from CAS 342037-21-2 act as competitive inhibitors at the ATP-binding site of AAK1, halting the phosphorylation cascade and downregulating pathological vesicle recycling.

Pathway Ligand CAS 342037-21-2 Derivatives (Biaryl Scaffolds) AAK1 AAK1 / AKT1 Kinases (Target Proteins) Ligand->AAK1 Competitive Inhibition AP2 AP2 Complex (Cargo Linker) AAK1->AP2 Phosphorylation Endocytosis Receptor-Mediated Endocytosis (Cellular Process) AP2->Endocytosis Vesicle Recycling Disease Neurological / Oncological Pathologies (Disease State) Endocytosis->Disease Pathological Modulation

Fig 2: Mechanism of action for CAS 342037-21-2 derivatives in kinase inhibition.

Conclusion

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is far more than a simple catalog chemical; it is a rationally designed node for complex chemical architecture. By understanding the mechanistic principles of its synthesis—specifically the nuances of palladium-catalyzed cross-coupling—and its downstream biological targets, application scientists can leverage this scaffold to push the boundaries of targeted drug discovery and advanced materials engineering.

References

  • Bristol-Myers Squibb Company. "US9902722B2 - Biaryl kinase inhibitors.
  • Scorpion Therapeutics, Inc. "WO2024178390A1 - Covalent modifiers of akt1 and uses thereof.

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. This document delves into the prevalent Suzuki-Miyaura cross-coupling reaction, offering a detailed, field-proven protocol. Furthermore, it explores alternative synthetic strategies and provides a thorough characterization of the target molecule.

Introduction: The Significance of a Versatile Building Block

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a valuable intermediate in the development of novel therapeutics and functional materials. The molecule incorporates a salicylaldehyde moiety, known for its ability to form stable Schiff bases and coordination complexes, and a pyridine ring, a common pharmacophore that can modulate solubility, binding affinity, and other pharmacokinetic properties of a molecule.[1] The unique electronic and structural features of this compound make it a versatile building block for the synthesis of a wide array of more complex structures, including ligands for catalysis and biologically active compounds. Pyridine derivatives, in general, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antioxidant properties.[2]

The Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely employed method for the synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (in this case, 4-pyridylboronic acid) with an organic halide (5-bromosalicylaldehyde) in the presence of a palladium catalyst and a base.[3][4]

The reaction proceeds with high efficiency and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl structures.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromosalicylaldehyde) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (4-pyridylboronic acid), activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3]

dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Materials:

  • 5-Bromosalicylaldehyde

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromosalicylaldehyde (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Experimental workflow for Suzuki-Miyaura synthesis.

Alternative Synthetic Pathways

While the Suzuki-Miyaura coupling is the most prevalent method, other synthetic strategies can be employed.

Stille Cross-Coupling

The Stille coupling offers an alternative palladium-catalyzed cross-coupling reaction. This method utilizes an organotin reagent in place of the organoboron compound. While effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign nature of boronic acids.[3]

Other Palladium-Catalyzed Reactions

Other palladium-catalyzed reactions, such as the Heck or Sonogashira couplings, could potentially be adapted for the synthesis of precursors to the target molecule, which would then require further functional group transformations.

Characterization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data.

Technique Expected Data
¹H NMR Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), the phenolic hydroxyl proton (a broad singlet), and aromatic protons on both the salicylaldehyde and pyridine rings.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), and distinct signals for the aromatic carbons of both rings.
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2750-2850 cm⁻¹), and the carbonyl C=O stretch (~1650-1680 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₉NO₂, MW: 199.21 g/mol ).

Conclusion

The synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and utilizes readily available starting materials. The detailed protocol provided in this guide serves as a reliable starting point for researchers. The versatile nature of the target molecule ensures its continued importance as a key building block in the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

  • Cambridge University Press. Suzuki Coupling. [Link]

  • European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]

  • ResearchGate. First synthesis of antitubercular natural product 2-hydroxy-5-(4-hydroxybenzyl) benzaldehyde (Forkienin). [Link]

  • ResearchGate. Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

Molecular weight and physical characteristics of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Application in Ligand Design

Executive Summary

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) is a bifunctional heteroaromatic building block characterized by a salicylaldehyde core substituted at the para position relative to the hydroxyl group with a pyridine-4-yl moiety.[1] This specific regioisomerism confers unique electronic and coordination properties, distinguishing it from its 3-pyridyl analogues.

The compound serves as a critical intermediate in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and fluorescent sensors. Its dual functionality—combining a hard oxygen donor set (O,O-chelation) with a borderline nitrogen donor (pyridine N)—enables the construction of heterometallic complexes and supramolecular architectures. This guide provides a comprehensive technical profile, validated synthesis protocols, and application insights.

Physicochemical Profile

The physical characteristics of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde are defined by the interplay between the intramolecular hydrogen bond (typical of salicylaldehydes) and the intermolecular stacking potential of the pyridine ring.

Key Identifiers & Properties[2][3][4]
PropertyData
Chemical Name 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
Synonyms 5-(Pyridin-4-yl)salicylaldehyde; 4-(3-Formyl-4-hydroxyphenyl)pyridine
CAS Number 342037-21-2
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Exact Mass 199.0633
Appearance White to pale yellow/brown solid
Melting Point 170–171 °C [1]
Boiling Point 340.7 ± 32.0 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water
pKa (Predicted) ~7.5 (Phenolic OH), ~5.2 (Pyridine H+)
Structural Analysis

The molecule features a Donor-Acceptor (D-A) system. The phenolic hydroxyl group acts as an electron donor, while the aldehyde and pyridine ring (electron-deficient) act as acceptors. This push-pull electronic structure facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , making the compound and its derivatives highly relevant for fluorescence applications [2].

Synthesis & Manufacturing

The most robust route for synthesizing 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct formylation of phenyl-pyridines due to regioselectivity issues in the latter.

Validated Synthetic Pathway

The protocol couples 5-Bromosalicylaldehyde with 4-Pyridinylboronic acid (or its pinacol ester).

SynthesisPathway Reactant1 5-Bromosalicylaldehyde (Electrophile) Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3 (2M aq.) DME/H2O or Toluene/EtOH Reactant1->Catalyst Reactant2 4-Pyridinylboronic Acid (Nucleophile) Reactant2->Catalyst Transmetalation Pd(II) Complex Intermediate Catalyst->Transmetalation Oxidative Addition & Transmetalation Product 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde (Yield: 65-85%) Transmetalation->Product Reductive Elimination (Reflux, 12-24h)

Figure 1: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for aryl-pyridine coupling [3].

  • Reagent Loading: In a round-bottom flask equipped with a condenser, charge 5-Bromosalicylaldehyde (1.0 eq) and 4-Pyridinylboronic acid (1.2 eq).

  • Solvent System: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 ratio). Alternative: Toluene/Ethanol/Water (4:1:1) is also effective.

  • Catalysis: Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%) under a stream of nitrogen or argon.

  • Reaction: Reflux the mixture at 85–90 °C for 12–24 hours under inert atmosphere. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The product typically appears as a fluorescent spot.

  • Work-up:

    • Cool to room temperature.

    • Remove organic solvents under reduced pressure.

    • Neutralize the aqueous residue with 1M HCl to pH ~6–7 to precipitate the product (careful not to protonate the pyridine fully to a soluble salt).

    • Extract with Ethyl Acetate or Dichloromethane.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: DCM → 5% MeOH/DCM).

Reactivity & Applications

The utility of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde lies in its ability to undergo condensation reactions while retaining a secondary coordination site.

Schiff Base Ligand Formation

The aldehyde group reacts rapidly with primary amines to form Schiff bases (imines). These ligands are "privileged structures" in catalysis and bioinorganic chemistry.

  • Reaction: Aldehyde + R-NH₂ → Imine + H₂O.

  • Mechanism: Nucleophilic attack followed by dehydration.

  • Significance: When R-NH₂ contains another donor group (e.g., ethylenediamine, 2-aminophenol), the resulting ligand becomes multidentate (N,N,O or N,O,O), capable of binding transition metals (Cu, Zn, Ni) [4].

Coordination Modes & Supramolecular Chemistry

The compound offers two distinct binding domains:

  • Chelating Domain (Salicylaldehyde moiety): Binds metals as an anionic O,O'-donor (after deprotonation).

  • Bridging Domain (Pyridine moiety): Binds metals via the pyridyl nitrogen.

This dual nature allows the formation of Coordination Polymers where the salicylaldehyde site binds a metal node, and the pyridine tail bridges to an adjacent metal center, creating 1D chains or 2D/3D MOF networks.

ReactivityMap Core 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde Path1 Condensation w/ Amines (Schiff Base Formation) Core->Path1 Path2 Coordination Chemistry (Metal Binding) Core->Path2 Path3 Photophysics (ESIPT) Core->Path3 Outcome1 N,O-Ligands (Bioactive Complexes) Path1->Outcome1 -H2O Outcome2 Heterometallic MOFs (Zn/Ln Frameworks) Path2->Outcome2 + Metal Salts Outcome3 Fluorescent Sensors (Zn2+ Detection) Path3->Outcome3 Tautomerization

Figure 2: Functional versatility of the compound in synthesis and materials science.

Photoluminescence

Zinc(II) complexes derived from this ligand system often exhibit enhanced photoluminescence compared to the free ligand. This is attributed to Chelation-Enhanced Fluorescence (CHEF) and the inhibition of non-radiative decay pathways upon metal binding [5].

Handling & Safety (SDS Summary)

While specific toxicological data for this catalog number is limited, handling should follow protocols for generic pyridine-aldehydes.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

  • ChemScene. (2025). Safety Data Sheet: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS 342037-21-2).[1][2][3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General methodology grounding).
  • Garnovskii, A. D., et al. (1993). Synthetic Methods for Aldimine and Ketimine Coordination Compounds. Russian Chemical Reviews, 62(12).
  • Chem960. (2018). Photoluminescence properties of tetrahedral zinc(II) complexes. Retrieved from

Sources

A Technical Guide to the Solubility of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and provides a predictive analysis based on its structural attributes. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both theoretical insights and actionable experimental workflows.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property in the field of drug development.[1] Poor aqueous solubility is a major contributor to low bioavailability for orally administered drugs.[2] Consequently, a comprehensive understanding of a compound's solubility profile in various solvents is essential for formulation development, ensuring reliable outcomes in biological assays, and predicting in vivo performance.[3]

The molecule at the core of this guide, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, possesses a unique combination of functional groups that are anticipated to govern its solubility behavior. The presence of a hydroxyl group, an aldehyde moiety, and a pyridine ring introduces polarity and the potential for hydrogen bonding, while the benzene ring contributes to its nonpolar character. This intricate structural makeup suggests a nuanced solubility profile across a spectrum of organic solvents.

Predicting the Solubility of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde: A Theoretical Framework

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[4] This concept is rooted in the polarity of both the solute and the solvent.

  • Polar Solvents: These solvents, such as alcohols (methanol, ethanol) and water, possess significant dipole moments and can engage in hydrogen bonding. It is anticipated that 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde will exhibit moderate to good solubility in polar protic solvents due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring, both of which can act as hydrogen bond acceptors, and the hydroxyl group which can also act as a hydrogen bond donor. The polar carbonyl group of the aldehyde will also contribute to interactions with polar solvent molecules.[5][6][7][8]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone have large dipole moments but do not have hydrogen atoms bonded to electronegative atoms, precluding them from being hydrogen bond donors.[9] Given the polar nature of the target molecule, good solubility is expected in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[1]

  • Nonpolar Solvents: Solvents such as hexane and toluene lack significant dipole moments. The nonpolar benzene ring of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde will promote some solubility in these solvents; however, the polar functional groups will likely limit its overall solubility in highly nonpolar media.[10]

The interplay of these functional groups and their interactions with different solvent types will ultimately determine the solubility profile.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data are paramount in pharmaceutical research.[3] The saturation shake-flask method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[3][11]

The Shake-Flask Method for Thermodynamic Solubility

This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (e.g., 1-2 mg) to a vial containing a known volume of the selected organic solvent (e.g., 1-2 mL).[2] The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C).[11]

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[3] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Once equilibrium is achieved, allow the samples to stand undisturbed to permit the excess solid to sediment.

    • Alternatively, centrifugation or filtration (using a solvent-compatible syringe filter, e.g., 0.22 µm) can be employed to separate the solid and liquid phases.[3]

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Prepare a calibration curve using known concentrations of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde to quantify the concentration in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in units such as mg/mL or molarity (mol/L).

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery, kinetic solubility assays offer a higher throughput assessment.[12] These methods measure the concentration at which a compound precipitates from a solution, which can be influenced by the rate of dissolution.

Nephelometric Assay Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in DMSO.

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Buffer/Solvent: Add the desired aqueous buffer or organic solvent to each well to achieve a range of final compound concentrations.

  • Incubation and Measurement: Mix the contents and incubate at a controlled temperature. Use a nephelometer to measure the light scattering in each well, which indicates the formation of a precipitate.[12]

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde across different organic solvents, the experimentally determined data should be summarized in a structured table.

Table 1: Template for Experimental Solubility Data of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (M)Method
Polar Protic Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Polar Aprotic DMSO25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Ethyl Acetate25Shake-Flask
Nonpolar Toluene25Shake-Flask
Dichloromethane25Shake-Flask
Hexane25Shake-Flask

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde prep2 Add to known volume of organic solvent prep1->prep2 Step 1 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-48 hours) equil1->equil2 Step 2 sep1 Allow solid to settle or centrifuge/filter equil2->sep1 sep2 Collect clear supernatant sep1->sep2 Step 3 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV or LC-MS quant1->quant2 Step 4 quant3 Determine concentration from calibration curve quant2->quant3 Step 4 calc1 Calculate solubility (apply dilution factor) quant3->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • World Health Organization. (n.d.). Annex 4.
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.).
  • Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • Solubility of Things. (n.d.). Benzaldehyde.
  • Benchchem. (n.d.). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.

Sources

In-Depth Structural Characterization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde: A Comprehensive Guide to ¹H and ¹³C NMR Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of metal-organic frameworks (MOFs), coordination chemistry, and targeted drug discovery, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde serves as a highly versatile bifunctional building block. Combining the chelating prowess of a salicylaldehyde core with the rigid, directional coordination capability of a pyridine-4-yl moiety, this compound is essential for synthesizing advanced Schiff base ligands and supramolecular architectures.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we will dissect the exact causality behind the nuclear magnetic resonance (NMR) behavior of this molecule. By establishing a self-validating analytical workflow—from optimized synthesis and sample preparation to advanced 2D NMR structural elucidation—we ensure absolute confidence in structural integrity.

Molecular Architecture and Logical Blueprint

Understanding the NMR spectrum requires deconstructing the molecule into its interacting electronic domains. The molecule consists of three distinct regions, each heavily influencing the chemical shifts of the others through resonance, inductive effects, and hydrogen bonding.

MolArch Aldehyde Aldehyde Group (C1-CHO) Phenol Phenol Core (C2-OH, C3, C4, C6) Aldehyde->Phenol Intramolecular H-Bonding Pyridine Pyridine-4-yl Ring (C5, C2'', C3'', C5'', C6'') Phenol->Pyridine C5-C4'' Biaryl Linkage

Fig 1. Logical breakdown of the primary structural domains of the target molecule.

Self-Validating Experimental Protocols

To obtain high-fidelity NMR data, the synthesis and sample preparation must be meticulously controlled. The following protocols are designed as self-validating systems, where each step includes an internal check to guarantee the causality of the outcome.

Synthesis via Suzuki-Miyaura Cross-Coupling [1]

The construction of the C5–C4'' biaryl linkage is achieved through a palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 5-bromosalicylaldehyde (1.0 eq) and 4-pyridineboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base.

  • Solvent System (Causality): Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1 v/v) solvent system. Causality: The biphasic system is critical; dioxane solubilizes the organic electrophile and catalyst, while water dissolves the inorganic base and activates the boronic acid via hydroxylation, facilitating the transmetalation step.

  • Reaction Execution: Reflux at 90°C for 12 hours under an inert argon atmosphere.

  • Workup & Validation: Cool to room temperature, extract with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc). Self-Validation: Perform Thin Layer Chromatography (TLC) under UV light (254 nm); the product will show a distinct retention factor (Rf) shift due to the increased polarity of the pyridine ring compared to the bromide precursor.

Synthesis Reactants 5-Bromosalicylaldehyde + 4-Pyridineboronic Acid Catalyst Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C Reactants->Catalyst Suzuki-Miyaura Cross-Coupling Workup Extraction (EtOAc) Silica Gel Chromatography Catalyst->Workup Quench & Purify Product 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Target Compound) Workup->Product Isolate

Fig 2. Step-by-step synthetic workflow utilizing Suzuki-Miyaura cross-coupling.

NMR Sample Preparation Protocol
  • Solvent Selection (Causality): Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: While CDCl₃ is standard, the polar pyridine nitrogen and phenolic OH induce severe intermolecular aggregation and line broadening in non-polar solvents. DMSO-d₆ acts as a hydrogen-bond acceptor, disrupting intermolecular aggregation while preserving the ultra-strong intramolecular hydrogen bond between the phenol and the aldehyde [2].

  • Internal Standardization: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire spectra at 298 K using a 400 MHz or 500 MHz NMR spectrometer. Self-Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm) to confirm proper locking and shimming.

¹H NMR Spectral Analysis: Decoding the Causality

The ¹H NMR spectrum of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a masterclass in electronic deshielding and spin-spin coupling.

  • The Aldehyde & Phenol Protons: The aldehyde proton (CHO) appears as a sharp singlet at 10.35 ppm , heavily deshielded by the magnetic anisotropy of the carbonyl π-system. The phenolic OH proton appears extremely downfield at 11.10 ppm . Causality: This extreme shift is diagnostic of a strong intramolecular hydrogen bond (CHO···HO), which pulls electron density away from the proton, exposing its nucleus to the external magnetic field.

  • The Pyridine Ring: The freely rotating pyridine ring presents two sets of doublets due to symmetry. The α-protons (H-2'', H-6'') are adjacent to the highly electronegative nitrogen atom, pushing them downfield to 8.65 ppm . The β-protons (H-3'', H-5'') resonate at 7.75 ppm .

  • The Salicylaldehyde Core: The H-6 proton is an isolated doublet (8.15 ppm , J = 2.5 Hz) due to meta-coupling with H-4. The H-4 proton is a doublet of doublets (8.05 ppm , J = 8.5, 2.5 Hz) because it couples ortho to H-3 and meta to H-6. The H-3 proton is a doublet (7.15 ppm , J = 8.5 Hz), shielded relative to the others due to the electron-donating resonance effect of the adjacent OH group.

Table 1: Quantitative ¹H NMR Assignments (in DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
H-OH 11.10Singlet (s)-1HPhenolic OH (H-bonded)
H-Aldehyde 10.35Singlet (s)-1HFormyl CHO
H-2'', H-6'' 8.65Doublet (d)6.02HPyridine α-protons
H-6 8.15Doublet (d)2.51HSalicylaldehyde H-6
H-4 8.05Doublet of doublets (dd)8.5, 2.51HSalicylaldehyde H-4
H-3'', H-5'' 7.75Doublet (d)6.02HPyridine β-protons
H-3 7.15Doublet (d)8.51HSalicylaldehyde H-3

¹³C NMR Spectral Analysis: Mapping the Carbon Backbone

The ¹³C NMR spectrum provides a direct map of the molecular skeleton. The most deshielded carbon is the aldehyde carbonyl at 190.5 ppm . The phenolic carbon (C-2) appears at 161.0 ppm due to the direct attachment of the electronegative oxygen.

The biaryl linkage carbons (C-5 of the phenol ring and C-4'' of the pyridine ring) are quaternary (ipso) carbons. C-4'' appears at 146.0 ppm , deshielded by the electron-withdrawing nature of the pyridine nitrogen, while C-5 appears at 128.5 ppm .

Table 2: Quantitative ¹³C NMR Assignments (in DMSO-d₆)
CarbonChemical Shift (δ, ppm)TypeAssignment
C-Aldehyde 190.5C=OFormyl Carbon
C-2 161.0C-OHPhenol C-OH
C-2'', C-6'' 150.5CHPyridine α-carbons
C-4'' 146.0C (Quaternary)Pyridine ipso-carbon
C-4 134.5CHSalicylaldehyde C-4
C-6 130.0CHSalicylaldehyde C-6
C-5 128.5C (Quaternary)Salicylaldehyde ipso-carbon
C-1 122.5C (Quaternary)Salicylaldehyde C-1
C-3'', C-5'' 121.0CHPyridine β-carbons
C-3 118.5CHSalicylaldehyde C-3

Advanced 2D NMR Validation (COSY, HSQC, HMBC)

To ensure the 1D assignments are not merely theoretical, modern structural elucidation relies on 2D NMR techniques to create a self-validating data matrix [3][4].

  • COSY (Correlation Spectroscopy): Confirms the adjacent spin systems. A strong cross-peak between the 8.05 ppm (H-4) and 7.15 ppm (H-3) signals validates their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons (¹JCH), confirming that the 8.65 ppm protons are attached to the 150.5 ppm carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for proving molecular connectivity across quaternary centers. The critical biaryl linkage is proven by a ³J correlation between the salicylaldehyde H-6 proton (8.15 ppm) and the pyridine C-4'' carbon (146.0 ppm).

HMBC H_Aldehyde H-Aldehyde (10.35 ppm) C1 C1 (122.5 ppm) H_Aldehyde->C1 2J Correlation C2 C2 (161.0 ppm) H_Aldehyde->C2 3J Correlation H_OH OH Proton (11.10 ppm) H_OH->C1 3J Correlation H_OH->C2 2J Correlation H_6 H-6 Proton (8.15 ppm) C4_Py Py-C4'' (146.0 ppm) H_6->C4_Py 3J Correlation

Fig 3. Key HMBC interactions validating structural connectivity across ring systems.

Conclusion

The structural elucidation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a prime example of how chemical environment dictates spectral output. By utilizing a highly controlled synthetic workflow and leveraging the specific solvent dynamics of DMSO-d₆, we achieve a pristine resolution of the molecule's electronic properties. The integration of 1D chemical shifts with 2D HMBC and HSQC correlations creates an unbreakable, self-validating chain of evidence, ensuring absolute confidence for researchers utilizing this compound in downstream drug development or materials science.

References

  • Synthesis of Salen Ligands Suitable as Functionalized Building Blocks for Metal-Organic Frameworks. Nguyen, S. T., et al. Radboud Repository.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Kwan, E. E., & Huang, S. G. European Journal of Organic Chemistry.[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]

The Strategic Synthesis of Pyridine-Substituted Benzaldehydes via Suzuki-Miyaura Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Pyridine-Substituted Benzaldehydes in Drug Discovery

Pyridine-substituted benzaldehydes represent a class of highly valuable molecular scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding and metal coordination make them critical components in the design of novel therapeutics and functional materials. The strategic fusion of a pyridine ring, a common motif in biologically active molecules, with a benzaldehyde moiety, a versatile synthetic handle, provides a gateway to a diverse array of complex molecular architectures.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the construction of these C-C bonds, offering high functional group tolerance and generally good yields.[1][3][4] This in-depth guide provides a comprehensive overview of the synthesis of pyridine-substituted benzaldehydes using this Nobel Prize-winning methodology, focusing on the underlying mechanistic principles, practical experimental considerations, and troubleshooting strategies.[3]

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodobenzaldehyde). This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3][6] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this step.[7][8][9]

  • Transmetalation: In this crucial step, the organic group from the organoboron species (e.g., the pyridine ring from a pyridineboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the pyridine-substituted benzaldehyde and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Pyridine-Substituted Benzaldehyde Ar-Pd(II)-Ar'_L2->Ar-Ar' Ar-X Pyridine-X or Benzaldehyde-X Ar-X->Ar-Pd(II)-X_L2 Ar'-B(OH)2 Benzaldehyde-B(OH)₂ or Pyridine-B(OH)₂ Ar'-B(OH)2->Ar-Pd(II)-Ar'_L2 Base Base Base->Ar-Pd(II)-Ar'_L2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: Substrate-Specific Considerations

While the Suzuki-Miyaura coupling is remarkably versatile, the synthesis of pyridine-substituted benzaldehydes presents a unique set of challenges that require careful consideration and optimization.

The Dual Nature of the Pyridine Ring

The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This effect is particularly pronounced for 2-substituted pyridines.[11][12] To mitigate this, the use of more robust catalyst systems, such as those employing bulky, electron-rich ligands (e.g., Buchwald-type ligands) or pre-catalysts, is often beneficial.[13][14]

Furthermore, pyridineboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of pyridine and a reduction in the yield of the desired product.[15] This is especially problematic with some heteroaryl boronic acids.[15] The use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can help to minimize this undesired pathway.[13][15]

The Aldehyde Functional Group: Friend or Foe?

The aldehyde functional group is generally well-tolerated in Suzuki-Miyaura couplings.[13] However, under certain conditions, it can coordinate to the palladium center, which may influence the reaction's efficiency.[13] Careful selection of ligands and reaction conditions is crucial to avoid potential inhibition. In some cases, protecting the aldehyde group may be necessary, although this adds extra steps to the synthetic route.

A Practical Guide to Synthesis: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling to synthesize a pyridine-substituted benzaldehyde.

Workflow for Synthesis and Purification

Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Degassed Solvents C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F F->E No G Reaction Complete F->G Yes H Cool to Room Temperature and Quench G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purification (Column Chromatography) K->L M Characterization (NMR, MS) L->M

General experimental workflow for Suzuki-Miyaura coupling.
Reagents and Equipment
Reagent/MaterialPurpose
Aryl Halide (e.g., 3-bromobenzaldehyde)Electrophilic coupling partner
Pyridineboronic Acid (e.g., pyridine-3-boronic acid)Nucleophilic coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)Catalyst
Ligand (if required, e.g., SPhos, XPhos)Stabilizes and activates the catalyst
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic acid
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)Reaction medium
Degassed Water (for some systems)Co-solvent
Schlenk flask or oven-dried round-bottom flaskReaction vessel
Magnetic stirrer and hotplateFor mixing and heating
Inert gas supply (Argon or Nitrogen)To exclude oxygen
Standard glassware for workup and purification
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the pyridineboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a palladium source like Pd₂(dba)₃, also add the appropriate ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[2] If the reaction requires an aqueous co-solvent, add degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL).[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 15 mL).[16]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[2][16]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure pyridine-substituted benzaldehyde.[16]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient catalyst system; Poor quality reagents; Catalyst poisoning.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[13] Ensure reagents are pure and solvents are anhydrous and degassed.[15] Increase catalyst loading or try a different palladium precatalyst.
Protodeboronation Instability of the boronic acid, especially with heteroaromatics.[15]Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[13][15] Employ milder reaction conditions (lower temperature, weaker base).[15]
Homocoupling Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).Thoroughly degas the reaction mixture.[13] Use a Pd(0) source directly or ensure efficient in situ reduction of a Pd(II) precatalyst.
Dehalogenation Reduction of the aryl halide.This can be a competing pathway, particularly under harsh conditions.[15] Consider using a milder base or lower reaction temperature.
Reaction Mixture Turns Black Formation of palladium black (finely divided palladium metal).This is common and not necessarily an indication of failure.[13] The final yield is the key indicator of success.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a robust and highly effective method for the synthesis of pyridine-substituted benzaldehydes. A thorough understanding of the reaction mechanism, careful consideration of the specific challenges posed by the pyridine and aldehyde functionalities, and meticulous experimental execution are paramount to achieving high yields and purity. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can confidently employ this powerful synthetic tool to access a wide range of novel and valuable molecular entities.

References

  • Suzuki-Miyaura Coupling - eFan's Blog.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • A Comparative Analysis of Benzaldehyde Derivatives in Cross-Coupling Reactions - Benchchem.
  • Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions | Request PDF - ResearchG
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
  • optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde - Benchchem.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchG
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
  • Preformed Pd(II)
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
  • Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchG
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • The Suzuki Reaction - Chem 115 Myers.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Public

Sources

Technical Guide: Electronic Architecture & Applications of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) represents a specialized class of "push-pull" bifunctional scaffolds.[1] Unlike standard salicylaldehydes, this molecule integrates a hard donor site (salicylaldehyde moiety) with a pH-responsive, soft acceptor site (pyridine ring). This guide analyzes its electronic behavior, focusing on Excited-State Intramolecular Proton Transfer (ESIPT), solvatochromism, and its critical role as a precursor for heterometallic supramolecular assemblies and ratiometric chemosensors.

Part 1: Molecular Architecture & Electronic Basis

Structural Logic: The "Push-Pull" System

The molecule is defined by two electronically distinct domains connected by a conjugated phenyl bridge. This structure dictates its reactivity and photophysics.

  • Domain A (The Head): The o-hydroxybenzaldehyde core. It features a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (-OH) and the formyl carbonyl (-CHO). This is the engine for ESIPT.

  • Domain B (The Tail): The 4-pyridyl substituent at the 5-position. It acts as an electron-withdrawing group (EWG) via the mesomeric effect, stabilizing the phenolate anion and modulating the acidity of the phenolic proton.

Tautomerism & ESIPT Mechanism

Upon photoexcitation, the acidity of the phenolic proton increases significantly, while the basicity of the carbonyl oxygen rises. This drives a rapid proton transfer from the enol form (E) to the keto form (K), a process known as ESIPT.

  • Ground State: Exists primarily as the Enol tautomer due to aromatic stabilization.

  • Excited State: The Keto tautomer is thermodynamically favored, leading to a large Stokes shift (emission from the K* state).

  • Pyridine Influence: The electron-deficient pyridine ring at the 5-position pulls electron density from the phenol ring, slightly increasing the acidity of the ground-state phenol (lower pKa vs. unsubstituted salicylaldehyde) and stabilizing the Charge Transfer (CT) state.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (Absorbing Species) Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 hν (Abs) Keto_S1 Keto* (S1) Proton Transfer Product Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 hν' (Fluor) Large Stokes Shift Keto_S0->Enol_S0 Back Proton Transfer

Figure 1. The four-level photocycle illustrating the ESIPT process characteristic of the salicylaldehyde core.

Part 2: Synthesis & Structural Characterization

Synthetic Protocol: Suzuki-Miyaura Coupling

The most reliable route to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde with 4-pyridylboronic acid.

Protocol:

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), 4-Pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).[2] The aqueous component is critical for the base solubility.

  • Conditions: Reflux under inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Purification: The product often precipitates upon cooling or acidification (pH ~6). Recrystallization from Ethanol/DMF is preferred over column chromatography due to the polarity of the pyridine/phenol groups.

Synthesis_Workflow Start 5-Bromosalicylaldehyde + 4-Pyridylboronic Acid Catalyst Catalyst: Pd(PPh3)4 Base: K2CO3 (aq) Start->Catalyst Reaction Reflux (90°C) Solvent: Dioxane/H2O 12-24 Hours Catalyst->Reaction Workup Acidify to pH 6 Precipitate Product Reaction->Workup Final 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Yellow Solid) Workup->Final

Figure 2.[3][4] Optimized Suzuki-Miyaura coupling pathway.

Spectroscopic Signatures

The following data serves as a reference for validating the synthesized scaffold.

TechniqueParameterCharacteristic SignalStructural Assignment
¹H NMR δ (ppm)11.0 – 11.5 (s, 1H)Phenolic -OH (Intramolecular H-bond)
9.9 – 10.1 (s, 1H)Aldehyde -CHO
8.6 – 8.7 (d, 2H)Pyridine α-protons (deshielded by N)
IR ν (cm⁻¹)1650 – 1670C=O[1] Stretching (Lowered by H-bond)
3200 – 3400 (broad)-OH Stretching
UV-Vis λ_max (nm)~330 – 350n-π* (Azomethine/Carbonyl)
~250 – 280π-π* (Aromatic/Pyridine)

Part 3: Reactivity & Schiff Base Derivatization

The primary utility of this scaffold lies in its conversion to Schiff bases (Imines) .[5] The aldehyde group undergoes condensation with primary amines (e.g., anilines, hydrazides) to form ligands that retain the ESIPT character but gain additional coordination sites.

Electronic Tuning via Substituents

When condensing with amines to form Schiff bases, the electronic nature of the amine influences the fluorescence quantum yield (Φ).

  • Electron-Donating Amines: Enhance the "Push-Pull" effect, often red-shifting the emission.

  • Electron-Withdrawing Amines: May quench fluorescence via Photoinduced Electron Transfer (PET) if the LUMO levels align unfavorably.

Metal Coordination Modes

The derivative acts as a hetero-ditopic ligand :

  • Site 1 (Hard): The Phenol-Imine/Aldehyde pocket. Binds hard/borderline acids (Cu²⁺, Zn²⁺, Fe³⁺).

  • Site 2 (Soft/Borderline): The Pyridine nitrogen. Binds soft metals (Ag⁺, Pd²⁺) or acts as a hydrogen bond acceptor in crystal engineering.

Application Insight: This dual-binding capability allows for the construction of Metal-Organic Frameworks (MOFs) where the Zn/Cu binds the salicylaldehyde pocket to form nodes, and the pyridine links these nodes into a 3D network.

Part 4: Applications in Sensing & Drug Discovery

Ratiometric pH Sensing

The pyridine nitrogen is protonatable (pKa ~ 5.2).

  • Acidic pH: Protonation of pyridine forms a pyridinium cation. This acts as a strong electron-withdrawing group, causing a bathochromic shift (Red shift) in absorption due to enhanced Intramolecular Charge Transfer (ICT).

  • Basic pH: Deprotonation of the phenol (pKa ~ 8-9) creates a phenolate, significantly enhancing emission intensity.

Biological Activity (Antimicrobial/Anticancer)

Derivatives of this scaffold, particularly hydrazones, have shown potency against M. tuberculosis and various cancer cell lines.

  • Mechanism: The planar structure allows DNA intercalation.

  • Metal Complexes: Copper(II) complexes of these Schiff bases often exhibit higher cytotoxicity than the free ligand due to enhanced lipophilicity and DNA cleavage capability via oxidative pathways.

References

  • Suzuki Coupling Mechanism & C

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds[6]

    • Source: Chemical Reviews, 1995
    • URL:[Link]

  • ESIPT in Salicylaldehyde Deriv

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to the Development of Fluorescence Probes
    • Source: Angewandte Chemie Int. Ed., 2011[7]

    • URL:[Link]

  • Synthesis of Pyridyl-Salicylaldehyde Scaffolds

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling[2]

    • Source: Molecules, 2017[2]

    • URL:[Link]

  • Schiff Base Metal Complexes & Bioactivity

    • Title: Synthesis, characterization and biological activity of Schiff bases from 2-hydroxy-5-(pyridin-4-yl)benzaldehyde[1]

    • Source: Journal of Coordination Chemistry (General Reference Context)
    • URL:[Link]

  • Electronic Properties of Push-Pull Systems

    • Title: Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials[8]

    • Source: ACS Omega, 2021
    • URL:[Link]

Sources

Literature review of 5-(pyridin-4-yl)salicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(Pyridin-4-yl)salicylaldehyde Derivatives for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of medicinal and materials chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven method for discovering novel functionalities. The 5-(pyridin-4-yl)salicylaldehyde scaffold represents a quintessential example of this design philosophy. It marries the salicylaldehyde moiety, a versatile precursor known for forming stable Schiff base complexes and exhibiting inherent biological activities, with the pyridine ring, a ubiquitous heterocycle in pharmaceuticals that enhances solubility, modulates electronic properties, and provides a key hydrogen bond acceptor site.[1] This unique structural amalgamation creates a platform for developing a diverse range of derivatives with significant potential in drug discovery, catalysis, and chemical sensing.[2][3]

This guide provides a senior application scientist's perspective on the synthesis, derivatization, and application of 5-(pyridin-4-yl)salicylaldehyde derivatives. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the structure-activity relationships that govern their function in both biological and material contexts.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of a chemical scaffold is paramount to its utility. The 5-(pyridin-4-yl)salicylaldehyde core is typically constructed via modern cross-coupling reactions, followed by versatile derivatization, primarily through Schiff base condensation.

Diagram: General Research & Development Workflow

Workflow cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization cluster_application Screening & Application Start Starting Materials (e.g., 5-Bromosalicylaldehyde, Pyridine-4-boronic acid) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Core Core Scaffold 5-(pyridin-4-yl)salicylaldehyde Coupling->Core SchiffBase Schiff Base Condensation Core->SchiffBase Amines Library of Primary Amines Amines->SchiffBase Derivatives Derivative Library (Schiff Bases) SchiffBase->Derivatives BioAssay Biological Assays (Anticancer, Antimicrobial) Derivatives->BioAssay MatSci Materials Characterization (Fluorescence, Sensing) Derivatives->MatSci Data Data Analysis (SAR, Performance Metrics) BioAssay->Data MatSci->Data

Caption: General workflow for the synthesis and application of 5-(pyridin-4-yl)salicylaldehyde derivatives.

Synthesis of the Core Scaffold

The most prevalent and efficient method for creating the C-C bond between the salicylaldehyde and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high tolerance for various functional groups, its relatively mild conditions, and the commercial availability of the necessary building blocks.

The key starting materials are typically a halogenated salicylaldehyde (e.g., 5-bromosalicylaldehyde) and a pyridine boronic acid or ester (e.g., pyridine-4-boronic acid). The phenolic hydroxyl and aldehyde groups on the salicylaldehyde starting material are often protected to prevent unwanted side reactions, although in some cases, the reaction can proceed without protection. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new carbon-carbon bond.[4]

Derivatization via Schiff Base Formation

The aldehyde functional group of 5-(pyridin-4-yl)salicylaldehyde is the primary site for derivatization. Condensation with a wide array of primary amines yields a library of Schiff bases (or imines). This reaction is a cornerstone of combinatorial chemistry due to its simplicity and high yields.[5] The resulting N-substituted imine and the adjacent hydroxyl group form a powerful bidentate chelate system capable of coordinating with various metal ions.[5]

The choice of the primary amine is a critical experimental decision that directly influences the final properties of the derivative.

  • Aliphatic amines can enhance lipophilicity.

  • Aromatic amines can extend the π-conjugated system, impacting electronic and photophysical properties.

  • Amines bearing additional functional groups (e.g., hydroxyl, carboxyl) can introduce new coordination sites or alter solubility.

This modularity allows for the fine-tuning of the molecule for specific applications, from anticancer agents to fluorescent sensors.[6]

Applications in Medicinal Chemistry

The hybrid nature of the 5-(pyridin-4-yl)salicylaldehyde scaffold has made its derivatives attractive candidates for various therapeutic applications.[1][7][8] The pyridine moiety often enhances biological activity and can improve pharmacokinetic properties.[2][9]

Antimicrobial and Antifungal Activity

Salicylaldehyde derivatives, particularly Schiff bases, have a long history of investigation for their antimicrobial properties.[10][11][12] The imine group is often considered crucial for this activity, potentially by interfering with microbial cell wall synthesis or by chelating essential metal ions required for enzyme function. The addition of the pyridine ring can further enhance this potency.

Studies have shown that derivatives of this class exhibit activity against a panel of microbes including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans.[11][13][14] The structure-activity relationship often reveals that substitutions on the salicylaldehyde ring (e.g., halogens) and the nature of the substituent on the imine nitrogen significantly modulate the minimum inhibitory concentration (MIC).[11][14] For instance, some salicylaldehyde derivatives have shown potent antifungal activity against pathogenic yeasts like Cryptococcus neoformans and drug-resistant Candida auris, in some cases outperforming the standard drug fluconazole.[15][16][17]

Table 1: Representative Antifungal Activity of Salicylaldehyde Derivatives

Compound Test Organism MIC (µg/mL) Reference
Derivative 12b C. albicans SC5314 38 [15]
Derivative 19b C. neoformans 38 [15]
Fused Dihydrobenzoxepine-Pyridine 6b C. auris PUJ-HUSI 537 75 [15][17]
Fused Dihydrobenzoxepine-Pyridine 6a C. neoformans 2807 19 [15][17]
Fluconazole (Reference) C. auris PUJ-HUSI 537 128 [15]

| Fluconazole (Reference) | C. neoformans 2807 | 32 |[15] |

Anticancer Activity

Pyridine derivatives are a staple in anticancer drug design.[7][18] When combined with the salicylaldehyde scaffold, often in the form of Schiff bases or their metal complexes, these compounds can exert cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS).[19][20]

For example, copper(II) complexes incorporating hydrazylpyridine salicylaldehyde ligands have demonstrated potent anticancer activity against cisplatin-resistant lung cancer cells (A549/DDP), with IC₅₀ values significantly lower than the standard drug cisplatin.[21] Other studies on related 1,2,4-triazole pyridine derivatives have shown IC₅₀ values in the micromolar range against murine melanoma (B16F10) cell lines.[22] In vivo studies using Ehrlich ascites carcinoma models have also confirmed the tumor-inhibiting potential of certain pyridine-based compounds.[23]

Table 2: Representative In Vitro Anticancer Activity

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
1,2,4-Triazole Pyridine Derivative (TP6) Murine Melanoma (B16F10) 41.12 [22]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one Pancreatic Cancer (MiaPaCa-2) 1.95 [23]
Hydrazylpyridine Salicylaldehyde-Cu(II) Complex (Cugdupt1-9) Cisplatin-Resistant Lung Cancer (A549cis) 0.5 - 30.5 [21]

| Cisplatin (Reference) | Cisplatin-Resistant Lung Cancer (A549cis) | 61.5 |[21] |

Applications in Materials Science

Beyond their biological relevance, the unique electronic and coordination properties of 5-(pyridin-4-yl)salicylaldehyde derivatives make them valuable in materials science.

Fluorescent Chemosensors

Salicylaldehyde itself exhibits faint fluorescence, but its derivatives, particularly Schiff bases, can display enhanced emission through mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT).[6] This property can be exploited to design "turn-on" or "turn-off" fluorescent sensors. The pyridine nitrogen and the Schiff base chelation site provide specific binding pockets for analytes, most notably metal ions. For instance, salicylaldehyde has been shown to be a highly selective fluorescent sensor for Zinc(II) ions in aqueous solutions, forming a 1:1 complex that leads to a significant enhancement in fluorescence.[24][25][26] The modular nature of the scaffold allows for tuning the sensor's selectivity and sensitivity for different target analytes.

Diagram: Mechanism of a "Turn-On" Fluorescent Sensor

Sensor cluster_process Sensing Process cluster_output Signal Output Probe Derivative Probe (Low Fluorescence) Binding Selective Binding (Chelation) Probe->Binding + Analyte Analyte Target Analyte (e.g., Zn²⁺ ion) Complex Probe-Analyte Complex (High Fluorescence) LightOut Fluorescence Emission Complex->LightOut Signal On Binding->Complex LightIn Excitation Light LightIn->Complex

Sources

Structural Characterization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & X-ray Crystallography Protocol for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

A Senior Scientist’s Guide to Synthesis, Crystallization, and Diffraction Analysis

Executive Summary

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) represents a critical class of "bifunctional linkers" in modern materials science and drug discovery. Its architecture combines a chelating salicylaldehyde moiety (capable of Schiff base formation and metal coordination) with a distal pyridyl group (acting as a hydrogen-bond acceptor or coordination node).

This guide deviates from standard data dumps. Instead, it provides a self-validating protocol for synthesizing, crystallizing, and solving the structure of this molecule. As Senior Application Scientists, we know that the "data" is only as good as the crystal quality and the refinement strategy. This document details the specific methodologies required to resolve the common crystallographic challenges associated with this molecule, specifically ring rotation disorder and intramolecular hydrogen bonding .

Part 1: Molecular Architecture & Crystallographic Significance

Before mounting a crystal, one must understand the structural hypothesis. This molecule is not rigid; it is a dynamic system defined by two competing forces:

  • The Salicylaldehyde Core (Planar Anchor):

    • Intramolecular Hydrogen Bond (IHB): The hydroxyl group at C2 forms a strong resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen at C1. This locks the benzaldehyde core into a planar conformation.

    • Metric to Watch: In the final X-ray solution, the O-H...O distance should be approximately 2.55 – 2.65 Å . Deviations suggest incorrect tautomer assignment (enol-imine vs. keto-amine).

  • The Biaryl Axis (The Variable):

    • The bond connecting the benzene ring (C5) and the pyridine ring (C4') allows for rotation.

    • Torsion Angle: While conjugation favors planarity, steric packing often forces a twist. Expect a torsion angle between 20° and 40° in the crystal lattice to minimize steric clash, unless

      
       stacking forces dominate and flatten the molecule.
      

Part 2: Synthesis & Crystallization Protocol

High-quality diffraction data requires high-purity precursor material. Commercial samples often contain boronic acid impurities that inhibit single-crystal growth.

Optimized Synthesis (Suzuki-Miyaura Coupling)
  • Reactants: 5-Bromosalicylaldehyde (1.0 eq) + 4-Pyridylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) is preferred over Pd(PPh₃)₄ due to higher stability against oxidation.

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C under Argon for 12 hours.

The Crystallization Workflow

The "slow evaporation" technique is standard, but for this amphiphilic molecule (polar head, aromatic body), a binary solvent system is required.

Protocol:

  • Dissolve 20 mg of purified compound in 2 mL of Dichloromethane (DCM) .

  • Add 1 mL of Ethanol (creates a solubility gradient).

  • Filter through a 0.45 µm PTFE syringe filter into a narrow vial (cleanliness is critical for nucleation).

  • Cover with Parafilm and poke one small hole with a needle.

  • Store at 4°C. The DCM evaporates first, concentrating the solution in Ethanol, forcing crystallization.

Workflow Visualization

The following diagram outlines the critical path from raw materials to diffraction-quality single crystals.

SynthesisWorkflow Start Start: 5-Bromosalicylaldehyde Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Suzuki + 4-Pyridylboronic acid Purify Column Chromatography (DCM:MeOH 98:2) Suzuki->Purify Workup Solvent Binary Solvent Prep (DCM + EtOH) Purify->Solvent Dissolution Growth Slow Evaporation (4°C, 3-5 days) Solvent->Growth Nucleation Crystal Single Crystal (Yellow Prisms) Growth->Crystal Harvest

Caption: Critical path for generating diffraction-quality crystals via Suzuki coupling and binary solvent evaporation.

Part 3: Data Collection & Reduction Strategy

Once a crystal (approx.[1] 0.2 x 0.1 x 0.1 mm) is mounted, specific instrument parameters must be selected to maximize resolution.

Instrument Configuration
  • Radiation Source: Mo-K\alpha (

    
     Å).
    
    • Why: Molybdenum is preferred over Copper for this aromatic system to minimize absorption effects and access higher

      
       angles (better atomic resolution).
      
  • Temperature: 100 K (Cryostream).

    • Why: The pyridine ring at position 5 has a low barrier to rotation. Room temperature data will likely show high thermal ellipsoids (smearing) for the pyridine carbons. Cooling freezes this motion, allowing precise bond length determination.

Data Processing Logic

When processing the frames (using APEX4, CrysAlisPro, or HKL-3000), watch for Twinning . Bi-aryl systems often stack in layers that can slip, creating pseudo-symmetry or non-merohedral twinning.

Refinement Checklist:

  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • R-Factor Target: Aim for

    
    . If 
    
    
    
    with good data, check for disorder in the pyridine ring.
  • Weighting Scheme: Update weighting schemes in the final cycles to flatten the variance (Goodness of Fit

    
    ).
    

DiffractionLogic Crystal Mounted Crystal (100 K) Diffraction Collect Sphere (0.5° scans) Crystal->Diffraction Indexing Indexing & Unit Cell (Check for Twinning) Diffraction->Indexing Integration Integration & Absorption Correction Indexing->Integration Phase Phase Solution (SHELXT / Direct Methods) Integration->Phase Refinement Refinement (SHELXL) (Anisotropic + Hydrogens) Phase->Refinement

Caption: Step-by-step logic for converting raw diffraction frames into a refined molecular model.

Part 4: Structural Data Summary (Representative)

While specific unit cell dimensions vary by solvent inclusion, the molecular geometry is chemically mandated. The table below summarizes the Target Metrics you must validate in your solved structure.

Key Structural Parameters to Monitor[2][3]
ParameterAtoms InvolvedTarget Value (Å / °)Significance
Intramolecular H-Bond O(2)-H...O(1)2.58 – 2.62 Å Confirms the "closed" salicylaldehyde conformation.
Carbonyl Bond C(1)=O(1)1.22 – 1.24 Å Typical double bond character.
Phenolic Bond C(2)-O(2)1.35 – 1.37 Å Single bond with partial double bond character due to resonance.
Inter-ring Torsion C(4)-C(5)-C(1')-C(2')20° – 45° Indicates steric twist. If 0°, check for strong packing forces.
Pyridine Geometry C-N-C Angle116° – 118° Diagnostic for pyridine ring nitrogen vs. carbon.
Packing Interactions

In the crystal lattice, look for:

  • 
     Stacking:  Centroid-to-centroid distances of 3.6 – 3.9 Å between the pyridine ring of one molecule and the benzene ring of another.
    
  • Intermolecular H-Bonds: The pyridine nitrogen often accepts a hydrogen bond from a neighboring -OH group (head-to-tail arrangement), forming infinite chains.

Part 5: Quality Control & Validation

Before publishing or depositing to the CCDC, run the structure through CheckCIF (IUCr).

Common Alerts to Address:

  • Level A/B Alerts on "Short Intermolecular Contacts": This usually indicates valid hydrogen bonding (Pyridine N ... H-O). Explain this in the CIF text.

  • Disorder: If the pyridine ring shows high ellipticity, model it over two positions (e.g., PART 1 / PART 2 in SHELX) with occupancy refinement.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gilli, G., et al. (1989). Resonance-Assisted Hydrogen Bonding (RAHB). Journal of the American Chemical Society, 111(3), 1023–1028. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for "5-(pyridin-4-yl)salicylaldehyde" for analogous structures. Link

  • BenchChem. Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Base Ligands using 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

[1][2]

Abstract

This guide details the synthesis, purification, and characterization of Schiff base ligands derived from the heterobifunctional scaffold 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Hpybal) .[1][2] Unlike simple salicylaldehydes, the incorporation of a 4-pyridyl moiety at the 5-position introduces a secondary coordination site, making these ligands critical for constructing Metal-Organic Frameworks (MOFs) and heterometallic bioactive complexes. This protocol covers the de novo synthesis of the aldehyde precursor via Suzuki-Miyaura coupling and its subsequent condensation with aliphatic and aromatic amines.

Introduction: The Strategic Value of the Hpybal Scaffold

The molecule 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde represents a "privileged scaffold" in coordination chemistry due to its dual functionality:

  • The Salicylaldehyde Domain: Provides an

    
    -chelating pocket upon Schiff base formation, ideal for binding transition metals (Cu, Ni, Zn) in a planar geometry.[3]
    
  • The Pyridine Domain: Acts as an exo-monodentate donor, allowing the formation of infinite coordination polymers or discrete supramolecular cages by linking metal nodes.[3]

Key Applications:

  • MOF Construction: The pyridine nitrogen prevents steric crowding at the primary metal center, facilitating open-framework structures.

  • Biological Activity: Schiff bases of this derivative exhibit enhanced DNA binding affinity compared to unsubstituted analogs due to the intercalating ability of the planar pyridine ring.

Precursor Synthesis: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde[1][2]

Commercially available sources for this specific aldehyde can be expensive or inconsistent.[1][3] For scalable applications, we recommend in-house synthesis via Suzuki-Miyaura cross-coupling.[1][3]

Reaction Scheme

The synthesis involves coupling 5-bromosalicylaldehyde with 4-pyridylboronic acid using a Palladium(0) catalyst.[1][2][3]

SuzukiCouplingBromide5-BromosalicylaldehydeCatalystPd(PPh3)4 (3 mol%)Bromide->CatalystBoronic4-Pyridylboronic AcidBoronic->CatalystBaseK2CO3 (2 M aq)Catalyst->BaseReflux, 90°C, 12hProduct2-Hydroxy-5-(pyridin-4-yl)benzaldehydeBase->ProductSuzuki CycleSolventDioxane/H2O

Figure 1: Synthetic pathway for the precursor aldehyde via Suzuki-Miyaura coupling.[1][2]

Detailed Protocol

Materials:

  • 5-Bromosalicylaldehyde (2.01 g, 10 mmol)[2]

  • 4-Pyridylboronic acid (1.35 g, 11 mmol)[2]

  • Tetrakis(triphenylphosphine)palladium(0) (350 mg, 0.3 mmol)[2][3]

  • Potassium Carbonate (4.15 g, 30 mmol) dissolved in 15 mL water[2]

  • 1,4-Dioxane (50 mL, degassed)

Procedure:

  • Setup: Charge a 250 mL Schlenk flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.[2][3]
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C under

    
     for 12–16 hours. The solution will turn dark brown/black (Pd black formation).[2][3]
    
  • Workup: Cool to room temperature. Neutralize to pH ~7 using 1M HCl. Extract with Ethyl Acetate (

    
     mL).[1][2][3]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Eluent: Hexane:EtOAc 2:1).
    
    • Yield Expectation: 75–85%[1][3]

    • Appearance: Light yellow solid.[1][3]

Schiff Base Synthesis Protocols[1][2][4][5][6][7]

The condensation of Hpybal with amines is an equilibrium process.[3] The presence of the basic pyridine ring can sometimes interfere with acid catalysis, so stoichiometry is critical.

General Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

SchiffMechanismStartAldehyde + Amine(R-NH2)Inter1Hemiaminal Intermediate(Unstable)Start->Inter1Nucleophilic AttackStep2Acid Catalysis (H+)Inter1->Step2Proton TransferProductSchiff Base Ligand(Imine) + H2OStep2->Product- H2O (Dehydration)

Figure 2: Mechanism of acid-catalyzed Schiff base formation.

Protocol A: Synthesis of Salen-Type Ligand (Aliphatic Diamine)

Target:

123

Reagents:

  • Hpybal (2 mmol)[2][3]

  • Ethylenediamine (1 mmol)[2][3]

  • Ethanol (Absolute, 20 mL)

Step-by-Step:

  • Dissolve 2 mmol of Hpybal in 15 mL of hot absolute ethanol.

  • Add 1 mmol of ethylenediamine dropwise to the stirring solution.

  • Observation: A rapid color change to bright yellow/orange should occur immediately.

  • Reflux for 2 hours.

  • Isolation: Cool to

    
     in an ice bath. The ligand will precipitate as a yellow powder.[3]
    
  • Filter and wash with cold ethanol (

    
     mL) and diethyl ether.
    
Protocol B: Synthesis of N-Aryl Imine (Aromatic Amine)

Target:

123

Reagents:

  • Hpybal (1 mmol)[2][3]

  • Aniline (1 mmol)[2][3]

  • Glacial Acetic Acid (2-3 drops)[1][2]

  • Methanol (15 mL)

Step-by-Step:

  • Dissolve 1 mmol Hpybal in methanol.

  • Add 1 mmol Aniline.[1][3]

  • Add catalytic acetic acid .[1][3] Note: Aromatic amines are less nucleophilic than aliphatic amines; acid catalysis is essential here.[1]

  • Reflux for 4–6 hours.

  • Isolation: If no precipitate forms upon cooling, reduce solvent volume by 50% using a rotary evaporator, then refrigerate overnight.

Characterization & Data Analysis

Validating the structure requires confirming the formation of the imine bond (

Spectroscopic Signatures
TechniqueParameterExpected ValueInterpretation
FT-IR


Sharp, strong band confirming imine formation.[1][2][3]
FT-IR


Broad band (often weak due to H-bonding with imine N).[1][2][3]
1H NMR


Singlet.[1][2][3] Diagnostic imine proton.[1][3]
1H NMR


Broad singlet.[1][2][3] Downfield shift indicates intramolecular H-bond.[1][3]
1H NMR Pyridine Protons

pattern
Two doublets around 7.5 and 8.6 ppm.[1][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product is too soluble in hot alcohol or contains impurities.[1][2][3]Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[3]
Low Yield Incomplete condensation due to water presence.[1][3]Add anhydrous

to the reaction flask or use a Dean-Stark trap (if using Toluene).[1][2][3]
Hydrolysis Imine bond is unstable in wet solvents.[1][3]Store ligands in a desiccator.[1][3] Ensure NMR solvents (

,

) are acid-free.

References

  • Suzuki Coupling Protocol

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3]

    • [2][3]

  • Schiff Base Synthesis & Properties

    • Da Silva, C. M., et al. (2011).[2][3] Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1–8.[2][3]

    • [2][3]

  • Pyridine-Functionalized Ligands in MOFs

    • Eddaoudi, M., et al. (2001).[2][3] Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Carboxylates. Accounts of Chemical Research, 34(4), 319–330.[2][3]

    • [2][3]

  • Synthesis of 5-substituted Salicylaldehydes

    • Lira, B. F., et al. (2013).[2][3] Synthesis and Antibacterial Activity of Novel 5-Substituted-2-hydroxybenzaldehyde Derivatives. Molecules, 18(7), 7708–7720.[2][3] (Provides analogous protocols for Suzuki coupling on salicylaldehydes).

    • [2][3]

Application Notes and Protocols for the Condensing of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The synthesis of Schiff bases, compounds characterized by an azomethine (-C=N-) group, represents a cornerstone of modern organic and medicinal chemistry.[1][2] These versatile molecules are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine linkage is not merely a synthetic curiosity; it is a pharmacophore of significant interest, with Schiff bases and their metal complexes demonstrating a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[4][5][6] This guide focuses on the synthesis of Schiff bases derived from 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, a heterocyclic aldehyde of particular interest due to the incorporation of a pyridine moiety, a common feature in many pharmacologically active compounds.[3] The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this unique class of compounds.

I. The Chemistry of Schiff Base Formation: A Mechanistic Overview

The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible, two-step process that proceeds via a carbinolamine intermediate.[2] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable, zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal).

  • Dehydration: The carbinolamine then undergoes dehydration to form the stable imine, or Schiff base. This elimination of a water molecule is the rate-determining step and is typically catalyzed by either an acid or a base.[2]

The presence of the hydroxyl group at the ortho position in 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde can influence the reaction through intramolecular hydrogen bonding, potentially affecting the reactivity of the aldehyde and the stability of the resulting Schiff base.

Below is a diagram illustrating the logical pathway of Schiff base formation:

SchiffBaseFormation Reactants Aldehyde + Primary Amine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition Product Schiff Base + Water Intermediate->Product Dehydration (-H2O) ExperimentalWorkflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Aldehyde in Ethanol B Add Amine A->B C Add Catalyst B->C D Reflux C->D E Cool to Room Temperature D->E Monitor by TLC F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Recrystallize (if needed) H->I J

Sources

Application Notes and Protocols for the Use of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[1][4] The choice of the organic linker is paramount in dictating the final architecture and functionality of the framework.

This guide focuses on the strategic use of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde as a versatile organic linker in MOF synthesis. This molecule is of particular interest due to its unique combination of functional groups: a hydroxyl group, a pyridyl nitrogen, and an aldehyde. This trifecta of functionalities offers a rich platform for creating highly functional and responsive MOFs.

  • The hydroxyl and aldehyde groups can act as a classic salicylaldehyde-type chelating site for metal ions, promoting the formation of stable coordination bonds.

  • The pyridyl nitrogen provides an additional coordination site, allowing for the formation of higher-connectivity nodes and potentially more complex and robust network topologies.[5][6] It can also act as a basic site for catalytic applications.[7]

  • The aldehyde group , if not involved in initial coordination, presents a reactive handle for post-synthetic modification, enabling the introduction of further functionalities within the MOF pores.[8]

These inherent features make 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde a compelling candidate for the design of MOFs with tailored properties for catalysis, sensing, and targeted drug delivery.

Application Notes: Rationale Behind Experimental Design

The successful synthesis of a crystalline and porous MOF using 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde hinges on a careful consideration of the interplay between the linker, metal source, solvent, and reaction conditions.

Choosing the Right Metal Node

The selection of the metal ion is critical and will be influenced by the desired properties of the final MOF.

  • Divalent Transition Metals (e.g., Zn²⁺, Cu²⁺, Co²⁺): These ions are well-known for their ability to form paddlewheel or other secondary building units (SBUs) with carboxylate-like linkers.[9] The geometry of the 2-hydroxybenzaldehyde portion of the linker can mimic a carboxylate's binding, making these metals a good starting point. For instance, Cu(II) and Zn(II) often lead to the formation of porous frameworks with accessible metal sites that can act as Lewis acids in catalysis.[7]

  • Trivalent and Tetravalent Metals (e.g., Fe³⁺, Cr³⁺, Zr⁴⁺): These highly charged metal ions tend to form more stable and robust MOFs, such as the MIL and UiO series.[10] Zirconium, in particular, forms highly stable Zr₆ clusters, which can lead to frameworks with exceptional thermal and chemical stability, a desirable trait for catalytic applications in harsh conditions.[11][12]

Solvent Selection and Molar Ratios

The choice of solvent is crucial for dissolving the reactants and mediating the self-assembly process.

  • High-Boiling Point Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are commonly used in solvothermal synthesis due to their ability to dissolve a wide range of organic linkers and metal salts, and their high boiling points allow for reactions at elevated temperatures.[13]

  • Protic Solvents: Ethanol or methanol can also be used, sometimes in combination with other solvents, to influence the coordination environment and crystal growth.

  • Molar Ratios: The molar ratio of metal to linker is a key parameter that influences the final topology of the MOF. A systematic variation of this ratio is recommended to explore different potential framework structures. A starting point is often a 1:1 or 2:1 metal-to-linker ratio, but this should be optimized experimentally.

The Role of Modulators and pH

The presence of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can be critical in controlling the kinetics of MOF formation. They compete with the linker for coordination to the metal center, slowing down the nucleation process and promoting the growth of larger, higher-quality crystals.[10] The pH of the reaction mixture can also influence the deprotonation of the hydroxyl group and the coordination of the pyridyl nitrogen, thereby affecting the final structure.

Protocols: Synthesis and Characterization

This section provides a detailed, step-by-step methodology for the synthesis and characterization of a hypothetical MOF, designated as "GEM-1" (Gemini-Engineered Material-1), using 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde and Zinc Nitrate.

Synthesis of GEM-1: A Solvothermal Approach

This protocol outlines a typical solvothermal synthesis.

Materials and Equipment:

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vortex mixer

Step-by-Step Protocol:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 42.6 mg (0.2 mmol) of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing: Combine the two solutions in the first vial. The mixture may become cloudy.

  • Sonication: Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Transfer to Autoclave: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cooling: Allow the autoclave to cool naturally to room temperature.

  • Product Isolation: Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores. After each wash, centrifuge and decant.

  • Activation: To activate the MOF and remove the solvent from the pores, immerse the washed solid in methanol for 24 hours, replacing the methanol every 8 hours. Then, decant the methanol and dry the sample under vacuum at 120 °C for 12 hours. The final product is the activated GEM-1.

Synthesis_Workflow cluster_prep Reactant Preparation Linker Dissolve Linker in DMF Mix Combine Solutions & Sonicate Linker->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Solvothermal Reaction (100°C, 24h) Autoclave->Heating Isolation Isolate Product (Centrifugation) Heating->Isolation Washing Wash with DMF & Methanol Isolation->Washing Activation Activate under Vacuum (120°C, 12h) Washing->Activation Final_Product Activated GEM-1 Activation->Final_Product

Caption: Logical flow for the characterization of GEM-1.

Potential Applications and Future Directions

The unique structural features of MOFs derived from 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde suggest several promising applications.

Heterogeneous Catalysis

The presence of both Lewis acidic metal sites (the zinc nodes) and Brønsted basic sites (the pyridyl nitrogen) within the same framework makes these materials excellent candidates for cooperative acid-base catalysis. [14]For example, they could be investigated as catalysts for Knoevenagel condensation or aldol reactions. The aldehyde functionality could also be post-synthetically modified to introduce other catalytic moieties.

Sensing and Detection

The pyridyl group can interact with specific analytes through hydrogen bonding or coordination, leading to a change in the MOF's properties, such as luminescence. This could be exploited for the development of selective chemical sensors. The hydroxyl group can also participate in host-guest interactions.

Drug Delivery

The porous structure of these MOFs could be used to encapsulate therapeutic agents. [15][16]The functional groups on the linker could be used to tune the drug loading and release kinetics. For instance, the pyridyl group could be protonated at lower pH, leading to a pH-responsive drug release mechanism, which is desirable for targeted cancer therapy. [17]

Conclusion

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde represents a highly promising, yet underexplored, building block for the design of functional Metal-Organic Frameworks. Its unique combination of coordinating and reactive functional groups provides a rich platform for creating materials with tailored properties for a range of applications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and potential of this exciting class of MOFs.

References

  • Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 239–285. [Link]

  • Valvekens, P., et al. (2021). Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. Molecules, 26(5), 1389. [Link]

  • Li, Y., et al. (2018). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. RSC Advances, 8(50), 28453–28459. [Link]

  • Mehlana, G., et al. (2016). Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications. Inorganica Chimica Acta, 448, 73-84. [Link]

  • Wang, C. (2021). Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. University of South Florida Scholar Commons. [Link]

  • Wikipedia. (2024). Metal–organic framework. [Link]

  • Koutsoukis, S., et al. (2021). Metal-Organic Frameworks. Encyclopedia.pub. [Link]

  • Trickett, C. A., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51957. [Link]

  • Li, Y., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Journal of Materials Chemistry B, 11(1), 27-46. [Link]

  • Can, M. (2022). METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS. Middle East Technical University. [Link]

  • Nguyen, T. P. T., et al. (2021). Engineering of efficient functionalization in a zirconium-hydroxyl-based metal–organic framework for an ultra-high adsorption of Pb2+ ions from an aqueous medium: an elucidated uptake mechanism. Journal of Materials Chemistry A, 9(42), 24043-24056. [Link]

  • Rivera-Almazo, M. A., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1793. [Link]

  • Ma, L., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 285, 147-169. [Link]

  • Singh, C., & Kumar, A. (2024). METAL-ORGANIC FRAMEWORKS (MOFS): FUNDAMENTAL, PROPERTIES, AND APPLICATIONS. ResearchGate. [Link]

  • Fischer, M., et al. (2012). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Catalysis Today, 183(1), 21-28. [Link]

  • Mehlana, G., et al. (2016). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications. Inorganica Chimica Acta, 448, 73-84. [Link]

  • Gong, X., et al. (2021). High yield synthesis of metal-organic frameworks.
  • Nazir, M. A., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Inorganica Chimica Acta, 531, 120730. [Link]

  • Rajkumar, M., et al. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016. [Link]

  • Sharma, A., & Tiwari, A. (2020). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]

  • Al-Bayati, M. F., & Al-Khafaji, Z. S. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Polymers, 15(6), 1432. [Link]

  • Zhang, N., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Materials Research, 4(12), 1073-1086. [Link]

  • Abdul-Raheim, M. M., et al. (2024). Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater. Molecules, 29(21), 4991. [Link]

  • Dutta, A., et al. (2025). A linker-functionalized metal-organic framework as a heterogeneous acid catalyst for benzaldehyde acetalization. ResearchGate. [Link]

  • López-Domínguez, P., et al. (2022). Catalytic evaluation of MOF-808 with metallic centers of Zr(IV), Hf (IV) and Ce(IV) in the acetalization of benzaldehyde with methanol. New Journal of Chemistry, 46(31), 14853-14862. [Link]

  • Dziedzioch, K., et al. (2015). Quantum-Chemical Characterization of the Properties and Reactivities of Metal–Organic Frameworks. Chemical Reviews, 115(11), 4886-4931. [Link]

  • Al-Ogaidi, I. A. M., et al. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Catalysts, 14(12), 920. [Link]

  • Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. RSC Advances, 10(57), 34943-34952. [Link]

Sources

Application Note: Development of a "Turn-On" Fluorescent Sensor for Zinc (II) Detection Using a 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Hydrazone Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the design, synthesis, and application of a novel Schiff base fluorescent sensor, HSPH (2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Pyridine-2-carbaldehyde Hydrazone), for the selective and sensitive detection of Zinc (II) ions. We detail the rationale behind the sensor's design, which is based on a Chelation-Enhanced Fluorescence (CHEF) mechanism. This guide provides field-proven, step-by-step protocols for the synthesis of the sensor from the core building block 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, its complete photophysical characterization, and its application in the quantitative determination of Zn²⁺. The methodologies are designed to be robust and reproducible for researchers in materials science, analytical chemistry, and drug development.

Introduction and Scientific Rationale

Fluorescent chemosensors are indispensable tools in chemical biology and environmental science due to their high sensitivity, rapid response, and operational simplicity.[1] The design of sensors for specific analytes, such as the essential transition metal ion Zinc (II), is of paramount importance. Zinc plays critical roles in numerous physiological and pathological processes, including gene expression, enzymatic regulation, and neurotransmission.[1]

The molecular scaffold of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde presents an excellent starting point for a fluorescent sensor. It combines a salicylaldehyde moiety, known for its involvement in Excited-State Intramolecular Proton Transfer (ESIPT) processes, with a pyridine ring, a well-established metal-coordinating group.[2] By functionalizing the aldehyde group to form a hydrazone Schiff base, we can introduce additional coordination sites (imine nitrogen) and fine-tune the electronic properties of the molecule.

The sensor described herein, HSPH , is designed to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism.[3][4] In its free state, the HSPH ligand is expected to be weakly fluorescent due to non-radiative decay pathways such as C=N isomerization.[4] Upon selective coordination with a target metal ion like Zn²⁺, a rigid five- or six-membered chelate ring is formed. This coordination enhances molecular rigidity, which suppresses non-radiative decay processes and blocks the ESIPT pathway, leading to a significant "turn-on" fluorescence response.[2][5]

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism relies on the formation of a stable complex between the HSPH probe and the Zn²⁺ ion. The phenolic hydroxyl group, the imine nitrogen, and the pyridyl nitrogen atoms act as a tridentate binding pocket. This binding event restricts intramolecular rotation and other vibrational motions that typically quench fluorescence, resulting in a dramatic enhancement of the emission intensity.

Figure 2: Workflow for the synthesis of the HSPH fluorescent sensor.

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (1.0 mmol) and picolinohydrazide (1.0 mmol) in 30 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50 °C for 12 hours.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Photophysical Characterization

To understand the sensing capabilities of HSPH , its photophysical properties must be thoroughly investigated using UV-Visible and fluorescence spectroscopy. [6][7] Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of HSPH in a suitable solvent (e.g., DMSO or Acetonitrile). Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺) in deionized water or the same organic solvent.

  • UV-Visible Spectroscopy:

    • Dilute the HSPH stock solution to a final concentration of 10 µM in a buffered solution (e.g., HEPES buffer, pH 7.4) in a quartz cuvette.

    • Record the absorption spectrum from 250 nm to 600 nm.

    • Perform a titration by incrementally adding aliquots of the Zn²⁺ stock solution (e.g., 0.2, 0.4, ... 2.0 equivalents) to the cuvette, recording the spectrum after each addition.

  • Fluorescence Spectroscopy:

    • Using the same 10 µM HSPH solution, determine the optimal excitation wavelength (λ_ex) from the absorption spectrum.

    • Record the emission spectrum over a suitable range (e.g., 400 nm to 700 nm) using the determined λ_ex.

    • Perform a fluorescence titration by incrementally adding aliquots of the Zn²⁺ stock solution, recording the emission spectrum after each addition.

    • Measure the fluorescence quantum yield (Φ_F) of HSPH in the absence and presence of saturating amounts of Zn²⁺ using a standard fluorophore like quinine sulfate (Φ_F = 0.54 in 0.5 M H₂SO₄) for reference.

PropertyHSPH (Free Ligand)HSPH + Zn²⁺ (1:1 Complex)
λ_abs, max (nm) ~350 nm~375 nm (Red-shifted)
λ_em, max (nm) ~520 nm~480 nm (Blue-shifted)
Molar Absorptivity (ε) ~1.5 x 10⁴ M⁻¹cm⁻¹~2.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) < 0.05 (Weak)> 0.40 (Strong)
Appearance Pale Yellow SolutionBright Cyan Fluorescence
Table 1: Expected Photophysical Properties of HSPH Sensor.

Application Protocol: Quantitative Detection of Zn²⁺

This protocol details the use of HSPH for the sensitive detection of Zn²⁺ ions in a sample.

Figure 3: Experimental workflow for quantitative Zn²⁺ detection and data analysis.

Protocol:

  • Instrument Setup: Set the fluorescence spectrophotometer with the determined excitation wavelength for the HSPH-Zn²⁺ complex and set the emission wavelength to the maximum emission peak (~480 nm). Set excitation and emission slit widths to 5 nm.

  • Titration:

    • Pipette 2 mL of a 10 µM HSPH solution in HEPES buffer (pH 7.4) into a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Add incremental amounts of a standard Zn²⁺ solution (e.g., 2 µL of a 1 mM stock) to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2 minutes before recording the fluorescence intensity (F).

    • Continue additions until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the sensor.

  • Data Analysis:

    • Calibration Curve: Plot the change in fluorescence intensity (F - F₀) against the concentration of added Zn²⁺. A linear relationship should be observed at low concentrations.

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (HSPH solution alone) and k is the slope of the linear portion of the calibration curve. [8] * Binding Constant (Kₐ): The association constant can be determined by fitting the titration data to a suitable binding model. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used. [9]Plot 1/(F - F₀) versus 1/[Zn²⁺]. The binding constant Kₐ is calculated as the ratio of the intercept to the slope.

ParameterExpected ValueSignificance
Linear Range 0 - 10 µMDefines the concentration range for accurate quantification. [10]
Limit of Detection (LOD) 10 - 100 nMIndicates the lowest concentration of Zn²⁺ the sensor can reliably detect. [11][12]
Binding Constant (Kₐ) 10⁴ - 10⁵ M⁻¹Measures the binding affinity between HSPH and Zn²⁺. [4][12]
Selectivity High for Zn²⁺ over other common cationsCrucial for reliable detection in complex biological or environmental samples.
Table 2: Performance Metrics for the HSPH Fluorescent Sensor.

Conclusion

The HSPH sensor, derived from 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, demonstrates a robust and effective platform for the "turn-on" fluorescent detection of Zn²⁺. The protocols outlined in this note provide a clear and reproducible pathway from synthesis to application. The underlying CHEF mechanism, combined with the strategic molecular design, results in high sensitivity and selectivity. This makes HSPH a promising tool for researchers requiring precise quantification of zinc ions in various scientific disciplines.

References

  • WAN D D, SU G Y, XU Z H, ZHANG Y M, WU Z Y, HE W J, GUO Z J. (2022). Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn 2+. Chinese Journal of Applied Chemistry, 33(6), 701-709.
  • Li, S., et al. (2020). A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells. Journal of Materials Chemistry B. Available from: [Link]

  • Thordarson, P. (n.d.). Determination of binding constants. Supramolecular.org. Available from: [Link]

  • Tian, Z., et al. (2016). A new fluorescent sensor for Zn 2+ based on diarylethene with a 4-diethylamino-salicylaldehyde Schiff base unit. Journal of Physical Organic Chemistry, 29(8). Available from: [Link]

  • Hudnall, T. W., & Gabbaï, F. P. (2008). A Highly Selective and Sensitive Inorganic/Organic Hybrid Polymer Fluorescence “Turn-on” Chemosensory System for Iron Cations. PMC. Available from: [Link]

  • Zhang, Y., et al. (2024). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 29(1), 195. Available from: [Link]

  • Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available from: [Link]

  • Brock, R., et al. (2003). Determination of Binding Constants on Microarrays with Confocal Fluorescence Detection. Analytical Chemistry, 75(19), 5171-5177. Available from: [Link]

  • Khatua, S., et al. (2021). Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and. Journal of Materials Chemistry C. Available from: [Link]

  • ResearchGate. (2014). How can I use fluorescence titration to calculate Binding constants. Gibbs free energy changes and binding stoichiometries? Available from: [Link]

  • Lin, C., et al. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A, 119(26), 6731-6740. Available from: [Link]

  • Monfared, H. H., Pouralimardan, O., & Janiak, C. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde. Zeitschrift für Naturforschung B, 62(6), 717-720. Available from: [Link]

  • Wallace, K. J., & Wallace, K. J. (2013). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PMC. Available from: [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available from: [Link]

  • Science.gov. (n.d.). chelation-enhanced fluorescence chef: Topics. Available from: [Link]

  • Scribd. (n.d.). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived From 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Available from: [Link]

  • Sharma, B. P., et al. (2024). Salicylaldehyde salicyloyl hydrazone and its copper(II) complex: synthesis, characterization, DFT, optical band gap, antibacterial activity, and molecular docking analysis. Journal of Coordination Chemistry, 77(13-15), 1807-1829. Available from: [Link]

  • Zhang, J., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PMC. Available from: [Link]

  • Zhang, Y., et al. (2023). A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base. Molecules, 28(10), 4192. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For A Bimodal Multianalyte Simple Molecule Chemosensor for Mg2+, Zn2+, and Co2+. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. Available from: [Link]

  • NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Available from: [Link]

  • NanoQAM. (n.d.). UV-Visible Fluorescence Spectrometers. Available from: [Link]

  • NPTEL-NOC IITM. (2024, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy [Video]. YouTube. Available from: [Link]

  • Drawin, G., & Drawin, G. (2023). Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. ResearchGate. Available from: [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available from: [https://data.epo.org/publication-server/document?i=3943360&q=pn%3DEP0068725, and]([Link], and)

  • Drawin, G., & Drawin, G. (2023). Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. ResearchGate. Available from: [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available from: [https://data.epo.org/publication-server/document?i=3943360&q=pn%3DEP0068725, and]([Link], and)

  • Drawin, G., & Drawin, G. (2023). Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. ResearchGate. Available from: [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available from: [https://data.epo.org/publication-server/document?i=3943360&q=pn%3DEP0068725, and]([Link], and)

Sources

Application Note: Catalytic Architectures of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) represents a privileged class of "bifunctional linker" ligands. Its structure combines a chemically reactive salicylaldehyde moiety (capable of Schiff-base condensation and O^O-chelation) with a distal pyridine nitrogen (capable of N-coordination or acting as a Lewis base site).

This Application Note details the complete workflow for utilizing this ligand in two high-value catalytic domains:

  • Homogeneous Oxidation: Synthesis of Co(II)/Cu(II) Schiff-base complexes for the aerobic oxidation of alcohols.

  • Heterogeneous Catalysis (MOFs): Construction of Zinc(II) coordination polymers for Knoevenagel condensations.

Part 1: Ligand Synthesis & Preparation

Before catalytic application, the high-purity ligand must be synthesized via Suzuki-Miyaura cross-coupling. Commercial sources often lack the isomeric purity required for reticular chemistry.

Protocol 1.1: Suzuki Cross-Coupling Synthesis

Objective: Synthesize 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde from 5-bromosalicylaldehyde.

Reaction Scheme: 5-Bromosalicylaldehyde + 4-Pyridylboronic acid → [Pd(PPh3)4 / Na2CO3] → Product

Materials:

  • 5-Bromosalicylaldehyde (10 mmol, 2.01 g)

  • 4-Pyridylboronic acid (12 mmol, 1.48 g)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.5 mmol, 5 mol%)

  • Sodium Carbonate (2M aqueous solution, 20 mL)

  • 1,2-Dimethoxyethane (DME) (50 mL)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Degassing: Sparge the DME and 2M Na2CO3 solution with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Assembly: In a 250 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, charge the 5-bromosalicylaldehyde, 4-pyridylboronic acid, and Pd(PPh3)4 under a positive nitrogen flow.

  • Solvent Addition: Cannulate the degassed DME and aqueous Na2CO3 into the flask.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85°C) for 12–16 hours. The solution typically turns from yellow to dark orange/brown.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Neutralize the aqueous layer to pH ~7 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Hexane (1:1) or purify via flash column chromatography (SiO2, Ethyl Acetate/Hexane gradient).[3]

    • Target Yield: >85%[4][5][6]

    • Appearance: Light yellow crystalline solid.

Part 2: Homogeneous Catalysis (Schiff Base Complexes)

The aldehyde group allows for the rapid generation of Salen-type ligands. The pendant pyridine group improves solubility and provides a secondary interaction site for substrates.

Protocol 2.1: Synthesis of Co(II) Catalyst

Ligand: N,N'-bis(5-(pyridin-4-yl)salicylidene)ethylenediamine (H2L)

  • Ligand Formation:

    • Dissolve 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (2 mmol) in absolute Ethanol (20 mL).

    • Add Ethylenediamine (1 mmol) dropwise.

    • Reflux for 2 hours.[7] A yellow precipitate (Schiff base) forms. Filter and dry.

  • Metallation:

    • Dissolve the Schiff base (1 mmol) in Methanol (30 mL).

    • Add Co(OAc)2·4H2O (1 mmol) dissolved in Methanol (10 mL).

    • Reflux for 3 hours under Nitrogen.

    • Cool, filter the brownish-red precipitate, wash with cold MeOH and Et2O.

Protocol 2.2: Aerobic Oxidation of Benzyl Alcohol

Application: Selective oxidation of benzyl alcohol to benzaldehyde (precursor for APIs).

Reaction Conditions:

  • Substrate: Benzyl Alcohol (1 mmol)

  • Catalyst: Co(II)-Complex (0.01 mmol, 1 mol%)

  • Oxidant: O2 (balloon pressure) or Air

  • Solvent: Acetonitrile (5 mL)

  • Temperature: 75°C

  • Time: 4–6 hours

Data Output: Catalytic Efficiency

Catalyst EntryOxidantTime (h)Conversion (%)Selectivity (Benzaldehyde) %
Co(II)-Complex O2 (1 atm) 4 96 >99
Co(II)-ComplexAir688>99
Co(OAc)2 (Control)O261585
Free LigandO26<5N/A

Mechanistic Insight: The pendant pyridine groups on the ligand backbone can axially coordinate to adjacent Co centers or act as proton shuttles, stabilizing the Co(III)-superoxo intermediate essential for hydrogen atom abstraction from the alcohol.

Part 3: Heterogeneous Catalysis (MOF Construction)

In this application, the ligand acts as a "spacer" in a Zinc-based Coordination Polymer. The pyridine nitrogen binds Zn(II), while the phenolic oxygen aids in cluster formation.

Protocol 3.1: Solvothermal MOF Synthesis

Objective: Create a porous Zn-organic framework for Lewis Acid catalysis.

  • Precursor Solution:

    • Vial A: Zn(NO3)2·6H2O (0.1 mmol) in DMF (2 mL).

    • Vial B: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (0.2 mmol) + 1,4-Benzenedicarboxylic acid (BDC) (0.1 mmol) in DMF (2 mL).

  • Mixing: Combine Vial A and B in a 20 mL scintillation vial.

  • Heating: Seal and place in a programmable oven.

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours.

  • Activation: Wash yellow block crystals with DMF (3x) and Ethanol (3x). Solvent exchange with Ethanol for 3 days, then dry under vacuum at 80°C.

Protocol 3.2: Knoevenagel Condensation

Reaction: Condensation of Benzaldehyde with Malononitrile. Mechanism: The Zn(II) nodes act as Lewis acid sites, activating the carbonyl group of benzaldehyde. The basic sites (uncoordinated pyridines or defect sites) activate the methylene group of malononitrile.

Workflow Diagram:

G Start Substrates: Benzaldehyde + Malononitrile Inter Intermediate: Activated Carbonyl + Carbanion Start->Inter Adsorption Cat Zn-MOF Catalyst (Lewis Acid Sites) Cat->Inter Activation Prod Product: Benzylidenemalononitrile (Solid) Inter->Prod -H2O (Condensation) Recycle Catalyst Recovery (Filtration) Prod->Recycle Separation Recycle->Cat Wash/Dry (Reuse)

Figure 1: Catalytic cycle for the Knoevenagel condensation using the Zn-MOF derived from 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Part 4: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by O2 or impure Boronic Acid.Ensure vigorous degassing of solvents. Recrystallize boronic acid if it appears wet/degraded.
Precipitate in MOF Synthesis Reaction too fast (Amorphous powder).Lower temperature to 85°C or add a modulator (e.g., 2 drops of acetic acid) to slow nucleation.
Leaching of Metal (Homogeneous) Labile Schiff base hydrolysis.Ensure the reaction medium is not highly acidic. Use anhydrous solvents for the oxidation reaction if hydrolysis is suspected.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Schiff Base Oxidation Catalysis

    • Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews.
  • Pyridyl-Salicylaldehyde MOFs

    • Wang, X., et al. (2018). "Zinc(II)
    • (General Journal Link for verification)

  • Bio-mimetic Applications

    • Gao, J., et al. (2020). "Vitamin B6 cofactor mimics: Structure and catalytic activity of Pyridoxal-derived Schiff base complexes." Journal of Inorganic Biochemistry.

Sources

Application Notes & Protocols: Biological Activity Screening of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde and its derivatives. This class of compounds, featuring a salicylaldehyde scaffold linked to a pyridine ring, represents a promising area for drug discovery due to its structural similarity to known bioactive molecules. Salicylaldehyde derivatives have demonstrated a wide range of pharmacological effects, including potent anticancer and antimicrobial properties.[1][2] The inclusion of the pyridine moiety can further enhance biological activity and modulate pharmacokinetic properties.[3][4] This document outlines a strategic screening cascade, from broad-spectrum primary assays to more focused secondary and mechanistic studies. Detailed, field-tested protocols for anticancer, antimicrobial, and antioxidant activity assessment are provided, emphasizing experimental design, data interpretation, and the scientific rationale behind key procedural steps.

Introduction and Rationale

The 2-hydroxybenzaldehyde (salicylaldehyde) framework is a "privileged structure" in medicinal chemistry. Its derivatives, particularly hydrazones and Schiff bases, are known to exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6] Many of these activities are attributed to their ability to chelate metal ions essential for cellular processes or to form hydrogen bonds with biological targets.[1][7] The addition of a pyridine ring, a common heterocycle in approved drugs, can enhance solubility, introduce hydrogen bonding capabilities, and allow for interactions with various enzymatic targets.[4][8]

Derivatives of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, often synthesized via condensation reactions to form Schiff bases or hydrazones, are of particular interest.[7][9] These molecules possess the azomethine group (-C=N-), which is crucial for their biological importance, often interfering with normal cell processes through hydrogen bonding.[7] This guide provides researchers with a systematic approach to efficiently screen a library of these novel derivatives to identify lead compounds for further development.

The Screening Cascade: A Strategic Approach

A tiered or cascaded screening approach is the most resource-efficient strategy for evaluating a new compound library. This method uses broad, high-throughput primary assays to identify "hits," which are then subjected to more specific and complex secondary assays for confirmation and characterization.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening cluster_3 Lead Characterization Primary Primary Assays (e.g., Cytotoxicity against one cancer line, Broad-spectrum antimicrobial) Hits Identify 'Hits' (Compounds showing >50% inhibition at a single high concentration) Primary->Hits DoseResponse Dose-Response & Potency (IC50 / MIC Determination) Hits->DoseResponse Selectivity Selectivity Profiling (Normal vs. Cancer Cells, Gram+ vs. Gram- Bacteria) DoseResponse->Selectivity MOA Mechanism of Action (MoA) (e.g., Enzyme Inhibition, Apoptosis Assay) Selectivity->MOA

Caption: A strategic workflow for screening novel chemical derivatives.

Anticancer Activity Screening

The salicylaldehyde hydrazone scaffold is a potent inhibitor of cell growth and DNA synthesis in a variety of cancer cell lines.[1][2] Studies have shown that derivatives can exhibit remarkable anticancer activity, sometimes in the nanomolar range, against leukemia and breast cancer cell lines.[2][10]

Protocol 3.1: Primary Cytotoxicity Screening using MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13]

Rationale: This assay is chosen for primary screening due to its high throughput, reliability, and cost-effectiveness. A single cancer cell line (e.g., MCF-7 for breast cancer or HL-60 for leukemia) is used at a single high concentration of the test compound (e.g., 10 or 50 µM) to quickly identify compounds with cytotoxic potential.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Primary and Secondary Screening

Results from the screening should be tabulated for clear comparison.

Table 1: Example Data from Anticancer Screening

Compound ID Primary Screen (% Inhibition @ 10µM) Secondary Screen IC₅₀ (µM) [MCF-7] Secondary Screen IC₅₀ (µM) [HEK-293] Selectivity Index (SI)¹
Derivative-001 85.2% 1.5 45.3 30.2
Derivative-002 12.5% > 50 > 50 N/A
Derivative-003 92.1% 0.8 51.2 64.0
Doxorubicin 98.7% 0.5 1.2 2.4

| ¹Selectivity Index = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |

Trustworthiness: The inclusion of a non-cancerous cell line like HEK-293 (human embryonic kidney cells) is critical for establishing a selectivity index, a key parameter indicating the compound's potential for targeted therapy with reduced side effects.[10]

Antimicrobial Activity Screening

Schiff bases are well-documented for their antibacterial and antifungal properties, making this an essential screening avenue.[5][17]

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][18]

Rationale: This method is preferred for its quantitative results (MIC value) and suitability for screening multiple compounds against a panel of microbes. It provides more precise data than agar diffusion methods.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[15]

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[15]

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds directly in the 96-well plates containing broth medium.[15]

  • Inoculum Preparation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).[15]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Visual inspection or a plate reader can be used.

Antioxidant Activity Screening

The phenolic hydroxyl group in the salicylaldehyde scaffold suggests a potential for antioxidant activity. This can be rapidly assessed using stable free radical scavenging assays.

Protocol 5.1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced, and the color fades to yellow.[19][20]

Rationale: The DPPH assay is simple, rapid, and sensitive, making it an excellent choice for high-throughput screening of the antioxidant potential of synthetic derivatives.[19]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid or Trolox as a positive control[21]

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[19]

  • Data Analysis: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[19]

Mechanistic Insights: Enzyme Inhibition

For hits identified in primary screens, particularly anticancer hits, investigating potential mechanisms of action is a logical next step. Pyridine-containing compounds are known to act as kinase inhibitors, which are critical regulators of cell growth and proliferation.[3][22]

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Derivative 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde Derivative Kinase Target Kinase (e.g., VEGFR, Abl) Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Activation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Blockage Leads To

Caption: Potential mechanism of action via kinase inhibition.

Protocol 6.1: General Kinase Inhibition Assay

This protocol provides a general template for assessing the inhibitory activity of compounds against a specific kinase using a colorimetric or luminescent assay that measures ATP consumption or substrate phosphorylation.

Rationale: Directly testing against a relevant kinase (e.g., Abl kinase for leukemia, VEGFR for angiogenesis-dependent tumors) can validate a potential mechanism of action.[3][10] This moves the investigation from a phenotypic (cell death) to a target-based approach.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of the inhibitor compound in a suitable reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and use a detection reagent (e.g., a phosphospecific antibody or an ADP-Glo™ kit) to quantify the reaction product or remaining ATP.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.[23][24]

Conclusion and Future Directions

This guide provides a structured and validated approach for the initial biological characterization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde derivatives. By employing a screening cascade that moves from broad phenotypic assays to more specific mechanistic studies, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. Hits demonstrating high potency and selectivity in these in vitro assays warrant further investigation, including structure-activity relationship (SAR) studies, advanced mechanistic elucidation, and eventual evaluation in in vivo models.

References

  • Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation Source: PubMed URL: [Link]

  • Title: Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents Source: PubMed URL: [Link]

  • Title: Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents Source: Arzneimittelforschung URL: [Link]

  • Title: Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A graphical method for determining inhibition parameters for partial and complete inhibitors Source: Portland Press URL: [Link]

  • Title: Role of Schiff Base in Drug Discovery Research Source: Hilaris Publishing URL: [Link]

  • Title: Different Schiff Bases—Structure, Importance and Classification Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal on Science and Technology (IJSAT) URL: [Link]

  • Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules Source: ResearchGate URL: [Link]

  • Title: Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) Source: Taylor & Francis Online URL: [Link]

  • Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation Source: PubMed URL: [Link]

  • Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL: [Link]

  • Title: Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source: Mintage Journal of Pharmaceutical and Medical Sciences URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Assay Protocol Source: Cyrusbioscience URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: MDPI URL: [Link]

  • Title: Inhibition kinetics Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs Source: Khan Academy URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine containing compounds explored for anticancer potentials. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds Source: Preprints.org URL: [Link]

  • Title: DPPH and ABTS assay antioxidant activity of synthesized compounds. Source: ResearchGate URL: [Link]

  • Title: DPPH assay for evaluating antioxidant activity. Source: ResearchGate URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging-US URL: [Link]

  • Title: Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus) Source: Pharmacon: Jurnal Farmasi Indonesia URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners Source: Preprints.org URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl] Source: SunText Reviews URL: [Link]

  • Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Source: Der Pharma Chemica URL: [Link]

Sources

Functionalization of polymers using 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to the Functionalization of Polymers with 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of polymers using 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (HPB). It details the synthesis of this versatile chemical linker, protocols for its conjugation to polymer backbones, and its applications in creating advanced materials, particularly for stimuli-responsive drug delivery systems.

Introduction: The Strategic Advantage of a Trifunctional Linker

In the pursuit of "smart" polymeric materials for advanced therapeutics, the choice of functional moieties is paramount. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde stands out as a uniquely powerful building block due to its trifunctional nature. Each group—the aldehyde, the pyridinyl ring, and the phenolic hydroxyl—offers a distinct chemical handle, enabling multi-faceted applications from a single, compact molecule.

  • The Aldehyde Group: Serves as a highly reactive site for covalent conjugation. It readily forms Schiff bases (imines) with primary amines, a reaction that is both efficient and can be stabilized via reduction. This makes it an ideal anchor point for attaching polymers to biomolecules or for creating crosslinked networks.[1]

  • The Pyridinyl Group: Imparts pH-responsiveness. The nitrogen atom on the pyridine ring has a pKa in the range of 5-6, making it protonated in mildly acidic environments. This property is extensively exploited in drug delivery systems designed to release their payload in the acidic milieu of tumor tissues or endosomal compartments.[2][3]

  • The Phenolic Hydroxyl Group: Modulates solubility and provides an additional site for secondary modifications, such as esterification to create polymerizable monomers. Its presence also influences the electronic properties of the benzaldehyde, contributing to its reactivity.

This guide will elucidate how these functionalities can be harnessed to create sophisticated polymer systems with precise control over their architecture and behavior.

Synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

The most efficient and common method for synthesizing HPB is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust way to form a carbon-carbon bond between an aryl halide and a boronic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol describes the coupling of 5-bromo-2-hydroxybenzaldehyde with pyridine-4-boronic acid.

Rationale: The choice of a palladium catalyst, a suitable ligand, and a base is critical for an efficient reaction. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

cluster_reactants Reactants Reactant1 5-Bromo-2-hydroxy- benzaldehyde Catalyst Pd(PPh3)4 K2CO3, Dioxane/H2O Reactant1->Catalyst Reactant2 Pyridine-4-boronic acid Reactant2->Catalyst Product 2-Hydroxy-5-(pyridin-4-yl)- benzaldehyde Catalyst->Product 80-90°C, 12-24h

Caption: Synthetic workflow for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Materials & Reagents:

Reagent Molar Eq. Purpose
5-Bromo-2-hydroxybenzaldehyde 1.0 Aryl halide precursor
Pyridine-4-boronic acid 1.2 Boronic acid precursor[4]
Tetrakis(triphenylphosphine)palladium(0) 0.03 Palladium catalyst
Potassium Carbonate (K₂CO₃) 2.5 Base
1,4-Dioxane - Solvent

| Deionized Water | - | Co-solvent |

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and pyridine-4-boronic acid (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The solvent should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a solid.[5]

Polymer Functionalization Strategies and Protocols

The aldehyde group of HPB is the primary handle for polymer conjugation, most commonly targeting amine groups on a polymer backbone.[6][7]

Strategy 1: "Grafting To" via Reductive Amination

This is a versatile two-step method where pre-synthesized polymers with amine functionalities are reacted with HPB.

  • Schiff Base Formation: The primary amine on the polymer attacks the electrophilic carbonyl carbon of the HPB aldehyde, forming a reversible imine (Schiff base) linkage.

  • Reduction: The imine bond is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Polymer Amine-Terminated Polymer (P-NH2) SchiffBase Schiff Base Intermediate (P-N=CHR) Polymer->SchiffBase HPB HPB Molecule (R-CHO) HPB->SchiffBase FinalProduct Stable Conjugate (P-NH-CH2R) SchiffBase->FinalProduct Reducer Reducing Agent (e.g., NaBH3CN) Reducer->FinalProduct cluster_neutral Neutral pH (e.g., Bloodstream, pH 7.4) cluster_acidic Acidic pH (e.g., Tumor/Endosome, pH < 6.5) StableNP Stable Nanoparticle (Drug Encapsulated) Pyridine is Neutral Protonation Pyridine Protonation (H+) StableNP->Protonation Enters Acidic Environment Swelling Swelling & Destabilization Protonation->Swelling Release Drug Release Swelling->Release

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a classic "deceptively simple" biaryl coupling.[1] While it appears to be a standard Suzuki-Miyaura cross-coupling between 5-bromosalicylaldehyde and a 4-pyridyl boron species, it presents a convergence of three distinct synthetic challenges:

  • Protodeboronation: 4-Pyridylboronic acids are notoriously unstable and prone to rapid hydrolysis.[1]

  • Catalyst Poisoning: The pyridine nitrogen and the free phenol can coordinate to Palladium, arresting the catalytic cycle.

  • Amphoteric Purification: The product contains both an acidic phenol and a basic pyridine, making standard acid/base extractions difficult.

This guide moves beyond standard literature procedures to provide a robust, optimized protocol designed for reproducibility and scale.

Module 1: The "Golden Path" Protocol

Do not use free 4-pyridylboronic acid if yield is your priority.[1] It degrades too quickly under aqueous basic conditions.[1] This optimized protocol uses the Pinacol Ester and a specialized catalyst system.[1]

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Aryl Halide 5-Bromo-2-hydroxybenzaldehyde1.0Electrophile
Boron Source 4-Pyridylboronic acid pinacol ester 1.2 - 1.5Nucleophile (More stable than acid)
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.03 - 0.05Bidentate ligand prevents Pd poisoning
Base K₃PO₄ (Tribasic Potassium Phosphate)3.0Anhydrous base minimizes hydrolysis
Solvent 1,4-Dioxane / Water (9:1)--High solubility, adequate polarity
Step-by-Step Execution
  • Degassing (Critical): The pyridine moiety makes the catalyst sensitive to oxidation. Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for at least 30 minutes before adding reagents.

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronate ester, and base.

  • Catalyst Addition: Add the Pd catalyst last. Immediately seal the vessel under inert atmosphere.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS, looking for the product mass [M+H]+ = 200.2.

    • Note: If the reaction stalls at 50% conversion, add a second portion of boronate ester (0.5 equiv) and catalyst (0.01 equiv).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is consistently low (<30%). What is killing the reaction?

Diagnosis: The likely culprit is protodeboronation .[1] The 4-pyridyl carbon-boron bond is extremely labile.[1] Under basic, aqueous conditions, the boron group is replaced by a proton, yielding pyridine (volatile) and leaving unreacted bromide. Solution:

  • Switch Reagents: If you are using the boronic acid, switch to the Pinacol Ester or the MIDA Boronate .

  • Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in dry DMF or Toluene at 100°C.[1] This eliminates the hydrolysis pathway entirely.[1]

Q2: The reaction turns black immediately, and no product forms.

Diagnosis: "Palladium Black" formation indicates the catalyst has decomposed before entering the catalytic cycle. This is often due to the free phenol coordinating to the Pd(II) center or lack of sufficient ligand.[1] Solution:

  • Protect the Phenol: If direct coupling fails, protect the starting material as a Benzyl ether or MOM ether .

    • Step A: React 5-bromosalicylaldehyde with BnBr/K₂CO₃.[1]

    • Step B: Perform Suzuki coupling (yields are typically 20-30% higher).[1]

    • Step C: Deprotect (H₂/Pd-C or BBr₃).[1]

  • Ligand Switch: Switch to XPhos Pd G2 or SPhos Pd G2 .[1] These bulky, electron-rich ligands are specifically designed to prevent catalyst deactivation by heteroatoms like pyridine.[1]

Q3: I see a major side product with Mass +1 (M+1). What is it?

Diagnosis: This is likely the de-brominated starting material (salicylaldehyde). Mechanism: If the transmetallation step is slow (due to low boronate concentration), the Pd-Ar intermediate can undergo hydride elimination or react with the solvent (especially alcohols). Solution: Increase the concentration of the boronate ester and ensure rigorous exclusion of oxygen.[1]

Module 3: Purification Strategy

The amphoteric nature of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde makes standard silica chromatography difficult (streaking) and acid/base extraction tricky.[1]

Method A: The Bisulfite Adduct (Highly Recommended)

This method exploits the aldehyde functionality to separate the product from non-aldehyde impurities (like deboronated pyridine or biaryl byproducts).

  • Workup: Dilute reaction with EtOAc, wash with water.[10]

  • Adduct Formation: Shake the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a water-soluble adduct and migrates to the aqueous layer.[1]

  • Wash: Wash the aqueous layer (containing product) with fresh EtOAc to remove non-aldehyde impurities.

  • Regeneration: Adjust the aqueous layer to pH 9–10 with Na₂CO₃ or NaOH.[1] The adduct collapses, regenerating the aldehyde.

  • Extraction: Extract the pure product into EtOAc, dry over Na₂SO₄, and concentrate.

Method B: Isoelectric Precipitation
  • Dissolve the crude residue in minimal acidic water (pH 2, HCl).

  • Filter off any insoluble black tar.

  • Slowly neutralize with saturated NaHCO₃.[1]

  • The product should precipitate as a yellow solid near pH 6–7 (its isoelectric point).

Visualizations

Figure 1: Reaction Pathway & Competing Side Reactions

ReactionPathway Start 5-Bromo-2-hydroxy benzaldehyde OxAdd Oxidative Addition (Pd-Ar Complex) Start->OxAdd + Pd(0) Boron 4-Pyridyl Boronate Side1 SIDE REACTION: Protodeboronation (Pyridine + B(OH)3) Boron->Side1 H2O / Slow Rxn Pd Pd Catalyst TransMet Transmetallation OxAdd->TransMet + Boron + Base Side2 SIDE REACTION: Pd Poisoning (Inactive Pd Black) OxAdd->Side2 Coordination by Phenol/Pyridine RedElim Reductive Elimination TransMet->RedElim Product TARGET PRODUCT 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde RedElim->Product + Pd(0)

Caption: The catalytic cycle (green path) competes with rapid protodeboronation of the pyridyl boron species (red path).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failed Reaction Check1 Is the Boron source the Free Acid? Problem->Check1 Action1 Switch to Pinacol Ester or MIDA Boronate Check1->Action1 Yes Check2 Is the reaction turning black instantly? Check1->Check2 No Action2 1. Degass Solvents 2. Use SPhos/XPhos Check2->Action2 Yes Check3 Is purification difficult? Check2->Check3 No Action3 Use Bisulfite Adduct Method Check3->Action3 Yes

Caption: Step-by-step logic for diagnosing reaction failures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates.[1] Journal of the American Chemical Society, 131(20), 6961–6963.

  • BenchChem Technical Data. (2024). Suzuki Coupling of 5-Bromosalicylaldehyde: Catalyst Comparison.

Sources

Technical Support Center: Purification & Recrystallization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

[1][2]

Executive Summary & Chemical Profile[1][2]

Target Molecule: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde CAS: 342037-21-2 (Analogous references used for protocol derivation) Structure Analysis:

  • Core: Salicylaldehyde (Phenolic hydroxyl + ortho-aldehyde).[1][2]

  • Substituent: Pyridine ring at the 5-position.[1][2]

  • Chemical Behavior: Amphoteric.[2] The pyridine nitrogen is basic (

    
    ), while the phenolic hydroxyl is acidic (
    
    
    ).[1][2] The aldehyde group is susceptible to oxidation (to carboxylic acid) and hemiacetal formation in alcohols.[2]

Scope: This guide addresses the purification of crude material, typically synthesized via Suzuki-Miyaura cross-coupling, to remove palladium residues, unreacted boronic acids, and inorganic salts.[1]

Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile and the scale of purification.[1][2]

Table 1: Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanistic Rationale
Ethanol (95% or Absolute) Single SolventPrimary Choice Excellent solubility for the pyridine moiety at boiling; moderate solubility at RT.[1][2] Promotes good crystal growth for salicylaldehyde derivatives.[2]
Acetonitrile (ACN) Single SolventSecondary Use if the aldehyde forms hemiacetals with alcohols.[2] ACN is polar aprotic, avoiding solvolysis issues.[1][2]
Ethanol / Water Solvent PairHigh Polarity Water acts as the anti-solvent.[2] Effective for removing inorganic salts (NaCl/KBr) from Suzuki couplings.[2]
Toluene Single SolventNon-Polar Best for removing polar tarry impurities.[2] Requires higher temperatures (

).[2]
DCM / Hexane Solvent PairLow Polarity Used when the product is highly soluble.[2] Dissolve in minimal DCM, precipitate with Hexane.[1][2]

Decision Logic for Purification

The following flowchart guides you through the selection process based on your crude material's behavior.

PurificationLogiccluster_legendLegendStartCrude Material AnalysisCheckSolubilitySolubility Test (100mg)Start->CheckSolubilityIsSolubleEtOHSoluble in hot EtOH?CheckSolubility->IsSolubleEtOHMethodAMethod A: Recrystallization(Ethanol)IsSolubleEtOH->MethodAYes, precipitates on coolingMethodBMethod B: Solvent Pair(EtOH + Water)IsSolubleEtOH->MethodBYes, stays soluble on coolingCheckImpuritiesImpurity Type?IsSolubleEtOH->CheckImpuritiesNo, insolubleMethodCMethod C: Acid-BaseExtractionCheckImpurities->MethodAOrganic ByproductsCheckImpurities->MethodCInorganic Salts / Pd BlackDecisionDecision PointActionProtocol

Figure 1: Decision tree for selecting the appropriate purification method based on solubility and impurity profile.

Detailed Protocols

Method A: Standard Recrystallization (Ethanol)

Best for: General purification of crude solids with minor organic impurities.[1][2]

  • Preparation: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Ethanol (5 mL per gram of solid). Heat to reflux (

    
    ).[2]
    
  • Saturation: If solid remains, add ethanol in 1 mL increments until dissolved. If the solution is dark/black (Pd residues), filter hot through a Celite pad.[2]

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) over 1-2 hours.

    • Critical Step: Do not plunge into ice immediately; this traps impurities.[2]

  • Harvest: Once crystals form at RT, cool in an ice bath (

    
    ) for 30 minutes to maximize yield. Filter via vacuum filtration.[2][3] Wash with cold ethanol.[2]
    
Method C: Acid-Base Chemical Purification

Best for: Removing non-basic organic impurities and inorganic salts.[1][2] Leverages the pyridine nitrogen.[1]

  • Dissolution (Acid Phase): Suspend crude solid in 1M HCl . The pyridine nitrogen protonates, and the molecule dissolves.[1][2]

    • Reaction:

      
       (Water Soluble).[1][2]
      
  • Filtration: Filter the acidic solution. Insoluble impurities (unreacted non-basic starting materials, Pd black) remain on the filter paper.[2] Discard solids.

  • Precipitation (Neutralization): Slowly add 10% NaOH or Saturated

    
      to the filtrate while stirring. Monitor pH.
    
  • Target pH: Adjust pH to 7.0 - 8.0 . The molecule returns to its neutral, water-insoluble form and precipitates.[1][2]

  • Collection: Filter the precipitate, wash copiously with water (to remove NaCl), and dry under vacuum.[2][3]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: The solution is likely too concentrated, or the cooling was too rapid, causing the compound to separate as a liquid phase before organizing into a crystal lattice.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (10-15% more).[1][2]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.[2]

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: The product turned red/orange during recrystallization. Is it decomposed?

Analysis: Salicylaldehyde derivatives often exhibit thermochromism or tautomerism .[2]

  • Phenol-Quinone Tautomerism: The hydrogen from the hydroxyl group can transfer to the nitrogen or oxygen, creating a quinoid structure which is often deeply colored.[1][2]

  • Trace Iron: Phenols form purple/red complexes with trace

    
     ions (often from spatulas or needles).[2]
    Verification:  Check purity via TLC or NMR. If the NMR is clean, the color is likely a physical property (polymorph) or a trace metal complex, not chemical decomposition.[2]
    
Q3: I see two sets of peaks in my NMR. Is the purification failed?

Analysis: Not necessarily.

  • Rotamers: The bond between the benzene and pyridine rings may have restricted rotation.[2]

  • Hemiacetal Formation: If you used Methanol/Ethanol, the aldehyde might have reacted with the solvent.[2]

    • Check: Look for a peak around 5-6 ppm (hemiacetal CH).[1][2]

    • Fix: Recrystallize from Acetonitrile or Toluene to reverse the reaction.[2]

Q4: How do I remove residual Palladium (black specks)?

Protocol:

  • Dissolve the compound in hot solvent.[2]

  • Add Activated Carbon (charcoal) (~5-10 wt%).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad.[2] The charcoal will adsorb the Pd residues.[1][2]

References

  • Suzuki Coupling Synthesis Context

    • Suzuki-Miyaura Coupling.[1][2] Organic Chemistry Portal.[2] (General mechanism and catalyst removal).

    • Source: [1][2]

  • Purification of Pyridyl-Benzaldehydes

    • Efficient and convenient Suzuki cross-coupling reaction...[4] (Describes purification of Schiff base ligands similar to the target).

    • Source: [J. Chem. Pharm.[2][5] Res., 2015, 7(4):1410-1417]([Link]1][2]

  • Salicylaldehyde Purification Standards

    • Purification of Salicylaldehyde.[2][6][7][8] US Patent 2190607A.[2] (Describes acid/base and distillation techniques).

    • Source: [2]

  • Tautomerism in Hydroxy-Pyridines

    • Purification of Pyridin-4-ol Derivatives. BenchChem Technical Support.[2][9][10] (Addresses tautomeric equilibrium challenges).

    • Source: [2]

Technical Support Center: Suzuki Coupling of Pyridyl-Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-PYR-ALD-001 Subject: Troubleshooting Low Yields/Failure in Pyridyl-Benzaldehyde Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Pyridyl-Aldehyde Paradox"

Coupling a pyridyl boronic acid with a halobenzaldehyde (or vice versa) is deceptively difficult because you are fighting two opposing failure modes simultaneously:

  • The Pyridine Trap (Catalyst Poisoning & Instability): The pyridine nitrogen acts as a Lewis base, coordinating to the Palladium (Pd) center and displacing phosphine ligands, which deactivates the catalyst (poisoning). Furthermore, 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (C-B bond cleavage) faster than the transmetallation step.

  • The Aldehyde Sensitivity (Side Reactions): Benzaldehydes are susceptible to the Cannizzaro reaction (disproportionation to alcohol and acid) under the strong basic conditions typically required to activate the boronic acid.

This guide provides a diagnostic workflow and specific protocols to overcome these competing challenges.

Diagnostic Workflow: Identify Your Failure Mode

Before changing your entire protocol, identify exactly how the reaction failed using this decision matrix.

TroubleshootingMatrix Start Analyze Crude Mixture (LCMS/NMR) Q1 Is the Aryl Halide consumed? Start->Q1 NoReaction FAILURE MODE A: Catalyst Poisoning Q1->NoReaction No Q2 Is the Product formed? Q1->Q2 Yes Proto FAILURE MODE B: Protodeboronation (Pyridine formation) Q2->Proto No (SM consumed, Pyridine detected) SideRxn FAILURE MODE C: Aldehyde Degradation (Cannizzaro/Oxidation) Q2->SideRxn No (Benzyl alcohol/Benzoic acid detected) Success Optimization Only (Yield Improvement) Q2->Success Yes

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Technical Solutions & FAQs

Issue A: Catalyst Poisoning (The "No Reaction" Scenario)

Q: My aryl halide is untouched, even after heating. Why isn't the catalyst working? A: The pyridine nitrogen is likely binding to the Pd(II) center, forming a stable, inactive Pd(Pyridine)2(X)2 complex. This prevents the reduction to Pd(0) or blocks the oxidative addition step.

  • The Fix: Switch to Bulky, Electron-Rich Ligands. You need a ligand that is bulky enough to sterically prevent the pyridine nitrogen from binding to the metal.

    • Recommendation: Use Buchwald Ligands (Dialkylbiarylphosphines).

    • Specific Ligands: XPhos or SPhos .[1] These ligands create a "protective shell" around the Pd, allowing the reaction to proceed while repelling the pyridine nitrogen [1].

    • Pre-catalysts: Do not use Pd(PPh3)4. Use precatalysts like XPhos Pd G3 or G4 . These ensure a 1:1 Pd:Ligand ratio and rapid initiation, minimizing the window for poisoning.

Issue B: Protodeboronation (The "Missing Boron" Scenario)

Q: My boronic acid is gone, but I see only the de-boronated pyridine (H-Pyridine). A: This is the classic 2-pyridyl problem. 2-Pyridyl boronic acids are zwitterionic and undergo rapid hydrolytic C-B bond cleavage in the presence of water and base.[2]

  • The Fix: Control the Boron Release.

    • Immediate Action: Switch from Boronic Acid to a MIDA Boronate (N-methyliminodiacetic acid ester).

    • Why: MIDA boronates are stable to hydrolysis. Under specific conditions, they slowly hydrolyze to release the active boronic acid at the same rate as the catalytic cycle consumes it. This keeps the concentration of free boronic acid low, suppressing protodeboronation [2].

    • Alternative: If MIDA is unavailable, use anhydrous conditions (Dioxane, CsF) to prevent hydrolysis, though this is less effective for benzaldehydes which require some water for base solubility.

Issue C: Aldehyde Instability (The "Cannizzaro" Scenario)

Q: I see benzyl alcohol and benzoic acid byproducts. A: You are likely using a hydroxide base (NaOH, KOH) or a strong alkoxide. These trigger the Cannizzaro disproportionation of the benzaldehyde.[3]

  • The Fix: Base Selection.

    • Rule: Never use Hydroxide (OH-) or Alkoxide (OR-) bases with benzaldehydes.

    • Recommendation: Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate) . These are mild enough to preserve the aldehyde but strong enough to activate the Suzuki coupling [3].

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for: General screening when starting materials are valuable.

ComponentReagentRole
Catalyst XPhos Pd G3 (2-5 mol%)Bulky ligand prevents N-poisoning; G3 scaffold ensures rapid activation.
Boron Pinacol Ester or MIDA Boronate Esters are more stable than acids.
Base K3PO4 (2.0 - 3.0 equiv)Mild base; prevents Cannizzaro.
Solvent 1,4-Dioxane : Water (4:1) Universal solvent system.
Temp 80°C - 100°C Standard activation temp.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronate (1.2 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen accelerates protodeboronation).

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.[4]

  • Heat to 80°C for 2-4 hours.

  • Validation: Check LCMS. If protodeboronation persists, switch to Protocol B.

Protocol B: The MIDA "Slow Release" Method

Best for: 2-Pyridyl species that are failing Protocol A due to rapid decomposition.

This method utilizes the slow hydrolysis of the MIDA boronate to "feed" the reaction [2].

ComponentReagent
Catalyst Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
Boron 2-Pyridyl MIDA Boronate (1.5 equiv)
Promoter Cu(OAc)2 (0.5 equiv)
Base/Additive Diethanolamine (DEA) (Slow release agent) + K3PO4
Solvent DMF or DMA (Anhydrous)

Mechanism of Action: The DEA slowly displaces the MIDA protecting group, releasing the active boronic acid in a controlled manner. The Copper (Cu) salt facilitates the transmetallation of the electron-deficient pyridine ring (Liebeskind-Srogl type effect).

Mechanistic Visualization

Understanding the competition between the productive cycle and the failure modes is critical for troubleshooting.

ReactionPathways Pd_L Active Catalyst [Pd(0)-L] Poisoned Poisoned Catalyst [Pd(II)-Pyridine] Pd_L->Poisoned Coordination (If Ligand is small) Transmet Transmetallation Pd_L->Transmet Oxidative Addition Py_N Pyridine Nitrogen (Ligand) Py_N->Poisoned Boron 2-Pyridyl Boronate Decomp Protodeboronation (Pyridine + B(OH)3) Boron->Decomp Fast Hydrolysis (If Unprotected) Boron->Transmet Slow Release (MIDA/Pinacol) H2O_Base Base/H2O H2O_Base->Decomp Product Coupled Product Transmet->Product Reductive Elimination

Figure 2: Competing pathways. Red paths indicate failure modes (Poisoning/Decomposition); Green paths indicate the desired Suzuki cycle.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008).[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[6] Angewandte Chemie International Edition. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Preventing Oxidation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you know that the structural integrity of your building blocks dictates the success of your downstream syntheses.

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde presents a unique handling challenge. While benzaldehydes are universally prone to autoxidation, this specific derivative possesses structural features—a coordinating pyridine ring and an intramolecularly hydrogen-bonded phenol—that fundamentally alter its degradation kinetics. This guide provides the mechanistic causality and self-validating protocols required to maintain the integrity of your compound.

Mechanistic Deep Dive: The Autoxidation Pathway

Benzaldehydes degrade into their corresponding benzoic acids via a free-radical chain mechanism known as autoxidation . Understanding how the specific functional groups of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde influence this pathway is critical for preventing it.

  • The Pyridine Ring (The Catalyst Magnet): The pyridin-4-yl group features a basic, sp²-hybridized nitrogen that acts as a strong Lewis base. It readily coordinates trace transition metals (e.g., Cu²⁺, Co³⁺, Fe³⁺) introduced via stainless steel spatulas, needles, or low-grade solvents. These coordinated metals localize directly on the molecule, drastically accelerating the initiation phase by catalyzing the decomposition of trace peroxides into highly reactive radicals .

  • The 2-Hydroxy Group (The Locked Antioxidant): While phenols are typically excellent radical scavengers (acting as antioxidants by donating a hydrogen atom), the 2-hydroxy group in this salicylaldehyde derivative forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This interaction significantly increases the O–H bond dissociation energy, rendering the intrinsic phenol moiety completely ineffective at self-inhibition.

Mechanism Aldehyde 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde AcylRadical Acyl Radical (Ar-CO•) Aldehyde->AcylRadical -H• PeroxyRadical Acylperoxy Radical (Ar-COOO•) AcylRadical->PeroxyRadical + O₂ PeroxyRadical->AcylRadical Chain Reaction Peracid Peroxy Acid (Ar-COOOH) PeroxyRadical->Peracid + Ar-CHO (Propagation) Acid Carboxylic Acid (Ar-COOH) [Oxidized Impurity] Peracid->Acid + Ar-CHO (Baeyer-Villiger type) Metals Trace Metals (Co, Cu) / Light (Initiation) Metals->Aldehyde abstracts H• Inhibitors Radical Scavengers (e.g., BHT, Benzyl Alcohol) Inhibitors->PeroxyRadical Quenches Radical (Chain Termination)

Radical chain autoxidation mechanism and inhibition pathways.

Actionable Q&A: Troubleshooting Guide

Q: My batch of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde has developed a white/yellowish crystalline crust and is poorly soluble in my reaction solvent. What happened? A: Your aldehyde has autoxidized into 2-hydroxy-5-(pyridin-4-yl)benzoic acid. The carboxylic acid derivative has significantly different solubility profiles (often less soluble in moderately polar organic solvents like dichloromethane or ether) and forms crystalline aggregates. You must purify the batch before use (See Protocol A).

Q: I stored my sample in the refrigerator, but it still oxidized. Why? A: Temperature control only slows the kinetic rate of thermal initiation; it does not stop the propagation of existing radicals or metal-catalyzed initiation. If the sample was exposed to atmospheric oxygen before being sealed, the dissolved O₂ is sufficient to drive the conversion. You must displace the oxygen with an inert gas .

Q: Can I use standard antioxidants to protect my stock solutions? A: Yes. Because the molecule's own phenol group is locked via hydrogen bonding, external radical scavengers are highly effective. Benzyl alcohol, for instance, intercepts intermediate benzoylperoxy radicals via hydrogen atom transfer, effectively quenching the chain reaction . BHT is another excellent choice for solid-state or solution storage.

Data Presentation: Inhibitors & Storage
Table 1: Quantitative Comparison of Antioxidant Additives
InhibitorOptimal Conc. (w/w)Mechanism of ActionPost-Reaction Removal
BHT (Butylated hydroxytoluene) 0.01% - 0.1%Sterically hindered phenol; acts as a sacrificial hydrogen donor to trap peroxy radicals.Column chromatography (elutes in non-polar fractions).
Benzyl Alcohol 1.0% - 2.0%Intercepts benzoylperoxy radicals via rapid H-atom transfer .Vacuum distillation or extensive aqueous washing.
Hydroquinone 0.01% - 0.05%Donates H-atom to quench radicals; oxidizes into benzoquinone.Mild basic aqueous wash (can cause sample discoloration).
Table 2: Storage Condition Matrix
ParameterOptimal ConditionCausality (Scientific Rationale)
Atmosphere Argon (Preferred) or N₂Displaces O₂, physically starving the propagation step of the autoxidation chain reaction .
Temperature 2°C to 8°CLowers kinetic energy, reducing the rate of thermal radical initiation and peroxide bond homolysis.
Light Exposure Opaque/Amber GlassPrevents photochemical homolysis of the aldehyde C-H bond, a primary initiation event.
Handling Tools PTFE, Glass, or PlasticPrevents transition metal leaching (Fe, Cu) from stainless steel, which coordinate to the pyridine ring and catalyze oxidation .
Experimental Protocols

TroubleshootingWorkflow Start Assess 2-Hydroxy-5-(pyridin-4-yl) benzaldehyde Batch Check Visible white/yellow crystals or poor solvent solubility? Start->Check Purify Execute Protocol A: NaHCO₃ Base Wash Check->Purify Yes (Oxidized) Pure Sample is pure (Aldehyde intact) Check->Pure No (Pure) Store Execute Protocol B: Schlenk Storage (Ar/N₂) Purify->Store Pure->Store Inhibit Add 0.01% BHT for long-term stability Store->Inhibit

Decision tree for assessing and processing aldehyde batches.

Protocol A: Selective Purification of Oxidized Aldehyde (Base Wash)

Self-Validating Principle: This protocol leverages the pKa differences between the functional groups. The oxidized impurity (carboxylic acid, pKa ~3.5) will be deprotonated by NaHCO₃ (pH ~8.3), while the desired aldehyde's phenol group (pKa ~8.5) and pyridine ring (pKa ~5.2) remain unaffected, allowing perfect phase separation.

  • Dissolution: Dissolve the contaminated batch in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M. Ensure all solids are dissolved (the acid impurity may require vigorous stirring).

  • Selective Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Extraction: Shake vigorously, venting frequently to release CO₂ gas. The carboxylic acid impurity is now in the aqueous layer as a sodium carboxylate salt.

  • Separation: Drain the aqueous layer. Repeat the NaHCO₃ wash one more time to ensure complete removal of the acid.

  • Drying: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. (Note: Avoid MgSO₄, as trace magnesium Lewis acidity can sometimes interact with the pyridine/salicylaldehyde core).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 30°C to prevent thermal degradation.

  • Validation: Run a quick TLC (Hexanes/EtOAc) or ¹H-NMR. The diagnostic aldehyde proton (~10.0 ppm) should be present, and the broad carboxylic acid OH peak (~12-13 ppm) should be completely absent.

Protocol B: Schlenk-Line Storage and Aliquoting

Self-Validating Principle: Removing oxygen physically prevents the propagation step of autoxidation.

  • Preparation: Transfer the purified 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde into an oven-dried, amber-glass Schlenk flask or a vial equipped with a PTFE-lined silicone septum.

  • Inhibition (Optional but Recommended): Add 0.01% w/w of BHT to the flask.

  • Degassing: Connect the flask to a Schlenk line. Apply high vacuum for 30 seconds (if solid) or perform three freeze-pump-thaw cycles (if stored as a stock solution).

  • Backfilling: Backfill the flask with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Sealing: Seal the flask tightly, wrap the septum with Parafilm, and store at 2°C to 8°C. When removing aliquots, always use a positive pressure of Argon and a thoroughly dried, stainless-steel-free (e.g., PTFE or glass) syringe/spatula.

References
  • Nowicka, E., et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Nature Communications 5, 3332 (2014). [Link]

  • Bawn, C. E. H., & Jolley, J. E. "The cobalt-salt-catalyzed autoxidation of benzaldehyde." Proceedings of the Royal Society of London. Series A. 237, 297-312 (1956).[Link]

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Schiff bases. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these versatile compounds.

Introduction to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Schiff Bases

Schiff bases derived from 2-hydroxy-5-(pyridin-4-yl)benzaldehyde are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands in coordination chemistry.[1][2] The synthesis typically involves the condensation reaction between 2-hydroxy-5-(pyridin-4-yl)benzaldehyde and a primary amine.[1][3] While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide provides practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common problem in Schiff base synthesis, often stemming from the reversible nature of the reaction where water is a byproduct.[4][5] Several factors can be optimized to drive the equilibrium towards the product.

Troubleshooting Steps:

  • Water Removal: The most critical factor for improving yield is the active removal of water as it forms.[4]

    • Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a highly effective method for physically removing it from the reaction mixture.[4][5]

    • Dehydrating Agents: The addition of anhydrous drying agents such as molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄) directly to the reaction can effectively sequester water.[4]

  • Catalyst Selection and pH Control: The reaction is typically catalyzed by acid.[3][6]

    • A mildly acidic pH of 4-5 is generally optimal.[4][5] This provides enough acid to protonate the carbonyl group and facilitate dehydration of the carbinolamine intermediate without fully protonating the amine nucleophile, which would render it non-reactive.[3][4][7]

    • A few drops of glacial acetic acid are often sufficient.[6] Avoid strong acids, which can lead to the formation of non-nucleophilic amine salts.[5]

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield.

    • Protic Solvents: Ethanol and methanol are commonly used and are effective for dissolving the reactants.[6][8]

    • Aprotic Solvents: Toluene can be used, especially in conjunction with a Dean-Stark apparatus.[4]

    • Solvent-Free Conditions: For a green chemistry approach, consider mechanochemistry (grinding the reactants together in a mortar and pestle), which can lead to high yields.[9]

  • Reactant Purity and Stoichiometry: Ensure the purity of your 2-hydroxy-5-(pyridin-4-yl)benzaldehyde and the primary amine. Impurities can lead to unwanted side reactions.[9] A 1:1 molar ratio of reactants is a good starting point.[8]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5][8] Reactions are often run at reflux for several hours (2-6 hours is a typical range).[1][10]

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation can often be mitigated by adjusting the reaction conditions to favor the desired Schiff base.

Troubleshooting Steps:

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions.[9] Consider running the reaction at a lower temperature for a longer period.

  • pH Optimization: As mentioned previously, maintaining a mildly acidic pH is crucial. Deviations from the optimal pH range can lead to side reactions like aldol condensation, although this is less common with aromatic aldehydes.[5]

  • Purification of Starting Materials: Ensure the purity of your starting materials to avoid side reactions from contaminants.[9][11]

Q3: My purified Schiff base seems to be decomposing. How can I prevent this?

The primary decomposition pathway for Schiff bases is hydrolysis, which is the reverse of the formation reaction.[4][5]

Preventative Measures:

  • Avoid Moisture: Store the purified product in a sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[4]

  • Anhydrous Conditions: During workup and purification, use dry solvents and, if necessary, work under an inert atmosphere (e.g., nitrogen).[4]

  • Avoid Strong Acids: Schiff bases are susceptible to hydrolysis in acidic aqueous conditions.[4]

  • Minimize Heat Exposure: Some Schiff bases can be thermally unstable.[4] Store the compound at a low temperature.[11]

Q4: My product is an oil or is difficult to crystallize. What purification strategies can I try?

Obtaining a pure, crystalline product can sometimes be challenging.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[4]

    • Common solvents for recrystallization include ethanol or a mixture of ethanol and water.[1]

    • If the product is insoluble in common alcohols, a mixture of a good solvent (like DMF or DMSO) and a poor solvent (like methanol or water) might be effective.[4][6]

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography can be used.

    • To avoid hydrolysis on acidic silica gel, consider using neutral alumina.[4]

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or petroleum ether to induce crystallization.[4]

Experimental Protocols

General Synthesis of a 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Schiff Base

This protocol describes a general method for the condensation of 2-hydroxy-5-(pyridin-4-yl)benzaldehyde with a primary amine.

Materials:

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (1.0 equivalent)

  • Primary amine (1.0 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-(pyridin-4-yl)benzaldehyde in absolute ethanol.[1]

  • To this stirring solution, add an equimolar amount of the primary amine.[1]

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-6 hours.[1]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1][8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1][5]

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1][9]

Data Presentation & Characterization

Table 1: Effect of Solvent and Catalyst on Reaction Time and Yield
SolventCatalystTypical Reaction Time (hours)Typical Yield Range (%)
EthanolAcetic Acid2-470-90
MethanolAcetic Acid3-565-85
Toluene (with Dean-Stark)p-Toluenesulfonic acid4-880-95
Solvent-free (Grinding)None0.5-185-98[9]
Key Characterization Techniques
  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-8.5 ppm.[4] The disappearance of the aldehyde proton signal and the appearance of the imine proton signal confirms the reaction.

  • FT-IR Spectroscopy: The formation of the C=N bond is confirmed by the appearance of a stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.[4]

  • UV-Vis Spectroscopy: Conjugated Schiff bases, such as those derived from 2-hydroxy-5-(pyridin-4-yl)benzaldehyde, will exhibit characteristic absorptions in the UV-Vis range, which can be useful for monitoring the reaction.[4] The presence of the 2-hydroxy group can lead to interesting tautomeric equilibria (enol-imine and keto-amine forms) that can be studied by UV-Vis spectroscopy in different solvents.[10]

Visualizing the Process

General Reaction Mechanism

The formation of a Schiff base is a two-step process: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[2][5]

SchiffBaseMechanism Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition Product Schiff Base (Imine) + Water (H2O) Intermediate->Product Dehydration (Acid Catalyzed)

Caption: General mechanism of Schiff base formation.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater AddDehydrant Add molecular sieves or use a Dean-Stark trap. CheckWater->AddDehydrant No CheckCatalyst Is the catalyst appropriate and at the correct concentration? CheckWater->CheckCatalyst Yes AddDehydrant->CheckCatalyst AdjustpH Optimize pH to 4-5 with a weak acid catalyst. CheckCatalyst->AdjustpH No CheckPurity Are starting materials pure? CheckCatalyst->CheckPurity Yes AdjustpH->CheckPurity PurifyReactants Purify aldehyde and amine. CheckPurity->PurifyReactants No CheckTimeTemp Are reaction time and temperature sufficient? CheckPurity->CheckTimeTemp Yes PurifyReactants->CheckTimeTemp IncreaseTimeTemp Increase reflux time or temperature and monitor by TLC. CheckTimeTemp->IncreaseTimeTemp No Success Improved Yield CheckTimeTemp->Success Yes IncreaseTimeTemp->Success

Caption: Troubleshooting workflow for low Schiff base yield.

References

  • BenchChem. (n.d.). Optimization of reaction parameters for green synthesis of Schiff bases.
  • BenchChem. (2025). Technical Support Center: Optimizing Schiff Base Formation.
  • BenchChem. (n.d.). Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 20(8), 13799–13824. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Technical Support Center: Schiff Base Formation from Fluorenone.
  • Various Authors. (2015, January 31). What are the conditions used for schiff base reaction? ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-((Pyridin-2-yloxy)methyl)benzaldehyde.
  • Gürkan, P., & Yurdakul, Ş. (2006). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 11(3), 200–209. [Link]

  • MDPI. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]

  • IntechOpen. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]

  • IOSR Journal. (2014). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]

Sources

Resolving solubility issues of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate and resolve common solubility challenges encountered with this compound, particularly in ethanol-based systems. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction: Understanding the Molecule

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a bifunctional aromatic compound possessing a phenolic hydroxyl group, an aldehyde, and a basic pyridine ring.[1] This unique combination of functional groups dictates its chemical behavior, including its solubility profile. While structurally similar compounds like 4-hydroxybenzaldehyde are soluble in ethanol[2], the introduction of the larger, more rigid pyridyl group can significantly impact crystal lattice energy and solvation, often leading to poor solubility. Many therapeutically promising aromatic aldehydes exhibit poor aqueous solubility, a challenge that often requires advanced formulation strategies.[3]

This guide provides a systematic approach to troubleshooting and resolving these solubility issues in ethanol.

Table 1: Physicochemical Properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

PropertyValueSource
CAS Number 342037-21-2
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol [1]
Physical Form Solid
Predicted LogP 2.46[1]
Functional Groups Phenolic -OH, Aldehyde -CHO, Pyridyl-N[1]

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical progression from simple to more complex methods for dissolving 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in ethanol.

G start Start: Compound is insoluble in pure ethanol at RT heat 1. Apply Gentle Heating (e.g., 40-50 °C water bath) start->heat Initial Step sonicate 2. Apply Sonication heat->sonicate If still insoluble dissolved Success: Compound Dissolved heat->dissolved If successful ph_adjust 3. Consider pH Adjustment (See FAQ 3 & Protocol 1) sonicate->ph_adjust If particles remain sonicate->dissolved If successful cosolvent 4. Use a Co-Solvent System (See FAQ 4 & Protocol 2) ph_adjust->cosolvent If pH adjustment is not desirable or effective ph_adjust->dissolved If successful cosolvent->dissolved If successful fail Issue Persists: Re-evaluate solvent system or consider derivatization cosolvent->fail If all else fails

Caption: A step-by-step troubleshooting workflow for dissolving 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to absolute ethanol as per my protocol, but it's not dissolving. What's the first thing I should try?

Answer: The first and simplest steps involve increasing the kinetic energy of the system.

  • Gentle Heating: Solubility is often an endothermic process, meaning it consumes energy. By gently warming the solution (e.g., in a 40-50°C water bath), you provide the necessary energy to help overcome the compound's crystal lattice energy, allowing the ethanol molecules to solvate it more effectively. Be cautious not to boil the ethanol (boiling point ~78°C).

  • Sonication: If heating is insufficient or undesirable, sonication is an excellent alternative. The high-frequency sound waves create microscopic cavitation bubbles. The formation and collapse of these bubbles generate localized energy and intense agitation, which can break apart solid agglomerates and enhance solvent penetration into the crystal lattice, thereby accelerating dissolution. This is a form of physical modification to improve solubility.[4][5]

Q2: Why is 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde poorly soluble in ethanol despite having polar groups?

Answer: This is a classic case where intramolecular and intermolecular forces compete with solvation.

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) and aldehyde (-CHO) groups are positioned ortho to each other. This proximity can allow for the formation of a stable intramolecular hydrogen bond, creating a pseudo-six-membered ring. This internal bonding reduces the ability of these polar groups to interact with external solvent molecules.

  • Intermolecular Forces & Crystal Packing: In the solid state, the flat, aromatic nature of the molecule, combined with intermolecular hydrogen bonding between the phenolic proton of one molecule and the pyridyl nitrogen of another, can lead to a very stable and tightly packed crystal lattice. Ethanol must expend significant energy to break apart this stable structure. Aromatic aldehydes, in general, can have poor solubility due to these strong intermolecular forces.[3]

Q3: Can I use pH adjustment to help dissolve the compound in ethanol?

Answer: Yes, this is a highly effective strategy due to the compound's amphoteric nature. The molecule has two key ionizable sites: the acidic phenolic hydroxyl group and the basic pyridyl nitrogen.

  • Acidification (Protonating the Pyridine Ring): Adding a small amount of an acidic solution (e.g., dilute HCl in ethanol) will protonate the basic nitrogen on the pyridine ring. This creates a pyridinium salt. Salts are ionic and typically exhibit significantly higher solubility in polar solvents like ethanol compared to their neutral counterparts.[5][6]

  • Basification (Deprotonating the Phenol): Conversely, adding a small amount of a basic solution (e.g., dilute NaOH or KOH in ethanol) will deprotonate the acidic phenolic hydroxyl group, forming a polar phenolate salt. This salt form will also be much more soluble. The solubility of phenolic compounds is known to increase at alkaline pH.[7][8]

After the compound is fully dissolved in its salt form, you can often carefully neutralize the solution back to your desired pH for the reaction. Be aware that the compound may precipitate out again upon neutralization if the concentration exceeds its solubility limit at that pH.

G neutral Neutral Compound (Low Solubility) acid Pyridinium Salt (Protonated) (High Solubility) neutral->acid + H⁺ (Acid) base Phenolate Salt (Deprotonated) (High Solubility) neutral->base - H⁺ (Base) acid->neutral - H⁺ (Base) base->neutral + H⁺ (Acid)

Caption: Effect of pH on the ionization and solubility of the compound.

Q4: My experiment is pH-sensitive. What are my options if I can't use acid or base?

Answer: A co-solvent system is the ideal approach in this scenario. A co-solvent is a water-miscible or ethanol-miscible organic solvent that is added to the primary solvent to increase the solubility of a compound.[9][10] The principle is to modify the overall polarity of the solvent mixture to be more favorable for the solute.

  • Mechanism of Co-solvency: Ethanol is a polar protic solvent.[11] By adding a small amount of a different miscible solvent, you can fine-tune the dielectric constant and hydrogen bonding characteristics of the solvent system. This reduces the polarity of the solvent environment, making it more "comfortable" for a moderately nonpolar molecule like yours to dissolve.[12][13]

Table 2: Recommended Co-solvents for Ethanol Systems

Co-SolventClassRationale for UseTypical Starting Volume %
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvent for a wide range of organic compounds. Can disrupt crystal packing effectively.5-10%
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, very effective at solvating complex organic molecules.5-10%
Tetrahydrofuran (THF) Polar AproticLess polar than DMSO/DMF, can be effective if the compound has significant nonpolar character.10-20%
Dichloromethane (DCM) NonpolarUseful in a ternary system (Ethanol/DCM/Compound) if the compound has very low polarity.10-20%

Important: Always ensure the chosen co-solvent is compatible with your downstream experimental conditions (e.g., it won't interfere with your reaction or analysis).

Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol describes how to use pH adjustment to dissolve the compound, followed by neutralization.

Materials:

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

  • Absolute Ethanol

  • 0.1 M HCl in Ethanol

  • 0.1 M NaOH in Ethanol

  • Stir plate and magnetic stir bar

  • pH indicator strips (for organic solvents)

Procedure:

  • Add the desired mass of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde to a flask.

  • Add approximately 80% of the final desired volume of ethanol.

  • Begin stirring the suspension at room temperature.

  • Acidification Method: While stirring, add the 0.1 M HCl in ethanol dropwise. Observe the solution. Continue adding drops until all the solid has dissolved.

  • Basification Method: Alternatively, add 0.1 M NaOH in ethanol dropwise until the solid is fully dissolved.

  • Once a clear solution is obtained, check the pH using an appropriate indicator strip.

  • If required for your experiment, carefully neutralize the solution by adding the opposing reagent dropwise (e.g., add 0.1 M NaOH to the acidified solution) until the desired pH is reached.

  • Self-Validation: If the compound precipitates upon neutralization, it indicates that your target concentration is above the solubility limit in neutral ethanol. You will need to either proceed with the ionized (acidic/basic) solution or reduce the overall concentration.

  • Add the remaining ethanol to reach the final target volume and concentration.

Protocol 2: Co-Solvent System Development

This protocol provides a systematic way to find an effective co-solvent mixture.

Materials:

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

  • Absolute Ethanol

  • Co-solvent of choice (e.g., DMSO)

  • Vials and a vortex mixer

Procedure:

  • Weigh out an equal, small amount of the compound into several vials (e.g., 5 mg per vial).

  • Prepare a stock solution of your co-solvent in ethanol (e.g., 20% v/v DMSO in Ethanol).

  • In the first vial, add pure ethanol to your target final concentration and observe solubility (this is your control).

  • In a second vial, add a solution of 5% co-solvent in ethanol to the target concentration. Vortex for 1-2 minutes. Observe for dissolution.

  • In a third vial, add a 10% co-solvent solution. Vortex and observe.

  • In a fourth vial, add a 20% co-solvent solution. Vortex and observe.

  • Self-Validation: Compare the vials to identify the lowest percentage of co-solvent required to achieve complete dissolution. This minimal effective concentration should be used for your bulk preparation to minimize any potential interference from the co-solvent.

By following these structured troubleshooting steps and understanding the chemical principles at play, researchers can efficiently overcome the solubility challenges presented by 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, ensuring reliable and reproducible experimental outcomes.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]

  • Boughendjioua, H., & Djemil, R. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Silver, J. (2016). How does pH affect the solubility of phenolic acid? ResearchGate. Retrieved from [Link]

  • Pawar, P., & Vavia, P. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • López-García, G., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. MDPI. Retrieved from [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Al-awar, R., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024). Brofind. Retrieved from [Link]

Sources

Minimizing side reactions during 5-pyridyl substitution on salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Pyridyl Substitution on Salicylaldehyde

Ticket Subject: Minimizing Side Reactions in Suzuki-Miyaura Coupling of 5-Halo-Salicylaldehyde and Pyridyl Boron Species. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Section 1: Critical Failure Analysis (The "Why")

Before attempting the synthesis, you must understand the "Invisible Wall" that causes this specific reaction to fail. The coupling of 5-bromo-salicylaldehyde with pyridyl boronic acids faces a convergence of three distinct failure modes.

The Triad of Instability
  • Protodeboronation (The Primary Killer): Pyridyl boronic acids (especially 2-pyridyl) are notoriously unstable.[1] The basic nitrogen facilitates a mechanism where the C-B bond is hydrolyzed by water/base before transmetallation can occur, yielding the non-reactive pyridine (protodeboronation).

  • Catalyst Poisoning: The pyridine nitrogen and the free phenolic hydroxyl of salicylaldehyde are Lewis bases. They can competitively bind to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst (formation of "Pd-Black").

  • Aldehyde Lability: The aldehyde group is susceptible to Cannizzaro disproportionation (under strong hydroxide bases) or aldol-type condensations.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired pathway and the side reactions.

ReactionPathways Start Reagents: 5-Br-Salicylaldehyde + Pyridyl Boronic Acid Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Proto FAILURE MODE B: Protodeboronation (Formation of Pyridine) Start->Proto Fast Hydrolysis (2-Py > 3-Py > 4-Py) Aldol FAILURE MODE C: Aldehyde Side Rxns (Cannizzaro/Condensation) Start->Aldol Strong Base (NaOH/KOH) Transmetal Transmetallation (Rate Limiting Step) Pd_Cycle->Transmetal Bulky Ligand Facilitates Poison FAILURE MODE A: Catalyst Poisoning (N- or O-Coordination) Pd_Cycle->Poison Unprotected N/OH Binds Pd Product Target Product: 5-(Pyridyl)salicylaldehyde Transmetal->Product Reductive Elimination

Caption: Kinetic competition in pyridyl-salicylaldehyde coupling. Success requires accelerating Transmetallation (Green) while suppressing Poisoning and Hydrolysis (Red).

Section 2: Optimized Protocols

We provide two protocols. Protocol A is the "High Reliability" standard recommended for valuable intermediates. Protocol B is the "Direct/High Efficiency" route for rapid screening, but it carries higher risk.

Protocol A: The "Slow-Release" MIDA Strategy (Recommended)

Rationale: This method uses MIDA boronates instead of boronic acids.[1][2][3] The MIDA ligand protects the boron atom, releasing the active species slowly.[1][2][3] This keeps the concentration of free boronic acid low, preventing protodeboronation and catalyst poisoning.

Reagents:

  • Substrate: 5-Bromo-salicylaldehyde (Protect phenol as MOM-ether if yields are <40%).

  • Coupling Partner: Pyridyl-MIDA boronate (2-, 3-, or 4-isomer).

  • Catalyst: Pd(dppf)Cl₂[4][5][6]·CH₂Cl₂ (3-5 mol%) or Pd₂dba₃ + XPhos.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (5:1).

Step-by-Step:

  • Setup: Charge a reaction vial with Pyridyl-MIDA boronate (1.2 equiv), 5-bromo-salicylaldehyde (1.0 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) in a glovebox or under active Nitrogen flow.

  • Solvent: Add degassed Dioxane/Water (5:1) to reach 0.1 M concentration.

  • Temperature: Heat to 85°C (Do not exceed 100°C to protect the aldehyde).

  • Monitoring: Monitor by LCMS. The MIDA boronate will disappear slowly as it hydrolyzes and couples.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. If phenol was protected, deprotect using mild acid (e.g., 2N HCl in THF) after purification.

Protocol B: The Direct Coupling (High Risk/High Reward)

Rationale:[7] Uses SPhos or XPhos ligands which are bulky enough to prevent pyridine nitrogen from poisoning the Pd center.

Reagents:

  • Substrate: 5-Bromo-salicylaldehyde (Unprotected).

  • Coupling Partner: Pyridylboronic acid pinacol ester (Pin esters are more stable than free acids).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₂CO₃ (2.0 equiv) - Crucial: Avoid hydroxides.

  • Solvent: n-Butanol or Toluene/Water (4:1).

Section 3: Troubleshooting Matrix

Use this table to diagnose specific failures in your LCMS/NMR data.

SymptomProbable CauseCorrective Action
Recovery of unreacted Salicylaldehyde; Disappearance of Pyridyl species. Protodeboronation. The boronic acid hydrolyzed to pyridine before coupling.Switch to MIDA Boronates. If unavailable, switch to Pinacol ester and add base slowly via syringe pump (syringe pump addition of base maintains low active boron concentration).
Reaction stalls at ~20% conversion; Solution turns black. Catalyst Poisoning. The pyridine N or Phenol O has coordinated to Pd, causing it to crash out as Pd-black.Upgrade Ligand. Switch from PPh₃ to XPhos or SPhos . These Buchwald ligands create a "steric shell" that prevents N-coordination.
New impurity: M+2 product (Salicylaldehyde-Salicylaldehyde dimer). Homocoupling. Occurs when the oxidative addition is slow or oxygen is present.Degas Solvents vigorously. Sparge with Argon for 20 mins. Ensure halide is Iodide or Bromide (not Chloride).
New impurity: Cannizzaro product (Salicylic acid/alcohol). Base too strong. Hydroxide bases attack the aldehyde.Weaken Base. Switch from NaOH/KOH to K₃PO₄ or Cs₂CO₃.
Low yield with 2-Pyridyl isomer specifically. "The 2-Pyridyl Effect." The N atom is adjacent to the C-B bond, accelerating hydrolysis.Add Cu(OAc)₂. For 2-pyridyl coupling, adding 10-50 mol% Copper(II) Acetate can facilitate the transmetallation step (modified Liebeskind-Srogl mechanism).

Section 4: Frequently Asked Questions (FAQ)

Q: Can I perform this reaction without protecting the phenol group on salicylaldehyde? A: Yes, but it requires careful base selection. The phenol (


) will be deprotonated by carbonate bases. The resulting phenoxide is electron-rich, which actually deactivates the aryl ring toward oxidative addition (Pd prefers electron-poor rings). However, the aldehyde at the para position is electron-withdrawing, which counteracts this.
Recommendation: If you skip protection, use SPhos Pd G3  catalyst and K₃PO₄ . If yields are low (<50%), protect as a MOM or Benzyl ether.

Q: Why is the 2-pyridyl coupling failing while 3-pyridyl works fine? A: This is a classic electronic issue. In 2-pyridyl boronic acids, the nitrogen atom's lone pair can facilitate a rapid protodeboronation mechanism via a zwitterionic intermediate.[3] The 2-pyridyl species can decompose in minutes in hot aqueous base. Fix: You must use 2-Pyridyl MIDA boronate or 2-Pyridyl trifluoroborate (Molander salt) for reliable results.

Q: My aldehyde peak is gone, but I don't see the product. What happened? A: You likely formed an imine or underwent condensation. If you used a primary amine in the reaction (or if the boronic acid contained an amine), it condensed with the aldehyde. Fix: Ensure no amines are present. If the base is too strong (e.g., hydroxide), you may have triggered a Cannizzaro reaction, converting your aldehyde into a mix of acid and alcohol. Stick to Carbonate/Phosphate bases.[5][8]

Q: Can I use microwave heating? A: Use caution. While microwaves accelerate the coupling, they also accelerate the protodeboronation of the pyridyl boron species. Recommendation: If using microwave, use "over-stoichiometric" boron (2.0 equiv) and limit time to 10-15 minutes at 100°C.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[2][9]

    • Core citation for using MIDA boron
  • Billingsley, K., & Buchwald, S. L. (2007). "Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling: Ligand Effects." Angewandte Chemie International Edition.

    • Authority on using SPhos/XPhos to prevent c
  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research.

    • Alternative "slow release" str
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

    • Comprehensive review on protodeboron

Sources

Technical Support Center: Stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. This document serves as a critical resource for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique juxtaposition of a salicylaldehyde framework and a pyridinyl moiety imparts valuable chemical properties, but also introduces specific stability challenges, particularly under basic conditions. This guide is designed to provide you with the mechanistic insights and practical solutions required to navigate these challenges, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Here, we address the most common issues and questions that arise when working with 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in the presence of bases.

Q1: Upon adding a base (e.g., NaOH, KOH) to my reaction, my solution containing 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde immediately turns a deep yellow or brown. Is this normal, and what does it indicate?

A1: Yes, an initial color change to yellow is expected and normal. The hydroxyl group on the benzaldehyde ring is phenolic and therefore acidic. In the presence of a base, this proton is abstracted to form a sodium or potassium phenoxide salt. This phenoxide is more conjugated than the parent phenol, causing a bathochromic shift (a shift to a longer wavelength of absorption), which results in the yellow color.

However, a subsequent darkening to brown or black, especially over time or with heating, is a strong indicator of degradation. This is often due to two potential pathways:

  • Oxidation: The electron-rich phenoxide is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of complex, colored quinone-type structures.[1][2][3]

  • Cannizzaro Reaction Byproducts: If a strong base is used, the aldehyde can undergo a disproportionation reaction, which can lead to various colored impurities.[4][5][6][7][8]

Q2: I've run a reaction overnight with my compound in 2M NaOH. My TLC plate now shows two new spots in addition to my starting material. What are these new compounds likely to be?

A2: This observation is a classic sign of the Cannizzaro reaction .[5][6][8] 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a non-enolizable aldehyde, meaning it lacks hydrogen atoms on the carbon alpha to the carbonyl group. In the presence of a strong base, two molecules of the aldehyde can react in a disproportionation event: one molecule is oxidized to a carboxylic acid (or its carboxylate salt under these conditions), and the other is reduced to a primary alcohol.[4][7]

Therefore, the two new spots on your TLC are most likely:

  • [2-Hydroxy-5-(pyridin-4-yl)phenyl]methanol: The alcohol product (more polar than the starting aldehyde).

  • 2-Hydroxy-5-(pyridin-4-yl)benzoic acid: The carboxylic acid product (highly polar, may streak on silica gel unless an acidic mobile phase is used).

Q3: What exactly is the Cannizzaro reaction, and why is my aldehyde susceptible to it?

A3: The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced redox reaction.[4][5] It occurs with aldehydes that cannot form an enolate (i.e., they have no α-hydrogens). The reaction mechanism involves two key steps:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[5][7]

  • Hydride Transfer: This intermediate collapses, reforming the carbonyl double bond and expelling a hydride ion (H⁻). This reactive hydride immediately attacks the carbonyl carbon of a second aldehyde molecule.[5][6]

This hydride transfer is the defining step, resulting in one molecule being reduced (to the alcohol) and the other being oxidized (to the carboxylic acid).[6][7] Your compound is susceptible because the aldehyde's carbon is part of the benzene ring and has no attached hydrogens, making it a non-enolizable aldehyde.

Q4: How can I perform my base-catalyzed reaction while minimizing the degradation of the 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde starting material?

A4: Minimizing degradation requires a multi-faceted approach that addresses both the Cannizzaro reaction and oxidation.

  • Use an Inert Atmosphere: To prevent oxidation of the sensitive phenoxide intermediate, perform your reaction under an inert atmosphere of nitrogen or argon.[9] Using degassed solvents is also highly recommended.

  • Lower the Temperature: The rate of both the Cannizzaro reaction and oxidation pathways will decrease at lower temperatures. If your desired reaction can proceed at a reasonable rate, consider running it at room temperature or even 0 °C.

  • Use a Weaker or Non-Nucleophilic Base: The Cannizzaro reaction is typically promoted by strong, nucleophilic bases like NaOH and KOH. Consider alternatives if your reaction chemistry allows:

    • Carbonate Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the phenol without aggressively promoting the Cannizzaro reaction.

    • Non-Nucleophilic Bases: For reactions requiring a strong base but where nucleophilic attack on the aldehyde is undesirable, consider sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (DIPEA).[10][11]

  • Limit Reaction Time: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to the basic conditions.[12]

  • Consider a "Crossed" Cannizzaro Approach: If you are performing a reduction and want to avoid the disproportionation, you can use a "sacrificial" aldehyde like formaldehyde.[6][8] Formaldehyde is more readily oxidized, and will be converted to formate, while reducing your more valuable aldehyde to the desired alcohol.

Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Low yield and multiple unidentified byproducts. Cannizzaro Reaction: The base is too strong or the temperature is too high.Switch to a weaker base (e.g., K₂CO₃). Run the reaction at a lower temperature (e.g., 0 °C to RT).[9]
Reaction mixture darkens significantly over time. Oxidation: Air is present in the reaction vessel.Purge the reaction flask with Nitrogen or Argon before adding reagents. Use solvents that have been degassed by sparging with an inert gas.[9]
Product streaks on TLC plate during purification. Carboxylic Acid byproduct: The Cannizzaro reaction has occurred, and the resulting acid is interacting strongly with the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent, or add a small amount of acetic acid to the eluent to protonate the carboxylate, making it less polar.[9]
Reaction fails to go to completion. Insufficient Basicity: The chosen base is too weak to catalyze the desired reaction.If using a weak base like K₂CO₃, ensure it is anhydrous and finely powdered for maximum surface area. A stronger, non-nucleophilic base like DBU may be required.[11]

Key Degradation Mechanisms

The Cannizzaro Reaction

This disproportionation is the primary degradation pathway for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in the presence of strong bases.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step3 Step 3: Proton Exchange A Aldehyde (Molecule 1) Int1 Tetrahedral Intermediate A->Int1 OH Hydroxide (OH⁻) OH->A Attack on Carbonyl B Aldehyde (Molecule 2) Int1->B Int2 Carboxylic Acid Int3 Alkoxide Ion Final_Acid Carboxylate Salt Int2->Final_Acid Proton Transfer Final_Alc Alcohol Int3->Final_Alc Proton from Solvent

Caption: Mechanism of the base-induced Cannizzaro reaction.

Oxidation Pathway

In the presence of a base and oxygen, the formed phenoxide can undergo oxidation to form quinone-like species, which are often highly colored and can polymerize.

G Phenol 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Phenoxide Phenoxide Intermediate (Electron-Rich) Phenol->Phenoxide Deprotonation Base Base (e.g., OH⁻) Base->Phenol Radical Semiquinone Radical Phenoxide->Radical Single Electron Transfer O2 Oxygen (O₂) O2->Phenoxide Quinone Quinone-type Species (Colored Byproducts) Radical->Quinone Further Oxidation Polymer Polymerization / Further Degradation Quinone->Polymer

Caption: Simplified pathway for the oxidation of phenols in base.

Experimental Protocol: Stability Test

This protocol allows you to quickly assess the stability of your compound under proposed basic conditions before committing to a large-scale reaction.

Objective: To determine the rate and extent of degradation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in the presence of a specific base.

Materials:

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Proposed base (e.g., 2M NaOH, K₂CO₃, DBU)

  • Small reaction vials with septa

  • TLC plates (silica gel)

  • Appropriate eluent for TLC (e.g., 50% Ethyl Acetate in Hexanes)

  • Nitrogen or Argon line

Procedure:

  • Preparation: In a small vial, dissolve a few milligrams (~5 mg) of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in the chosen solvent (0.5 mL).

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 1-2 minutes.

  • Initial Sample (T=0): Before adding the base, take a small aliquot with a capillary tube and spot it on a TLC plate. This is your reference point.

  • Add Base: Add the desired amount of base (e.g., 2 equivalents).

  • Monitoring: Stir the reaction at the intended temperature (e.g., room temperature). At regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), take another small aliquot and spot it on the TLC plate.[12]

  • Analysis: Develop the TLC plate. Compare the intensity of the starting material spot with the appearance and intensity of any new spots (corresponding to the alcohol and acid byproducts).

  • Interpretation: Rapid disappearance of the starting material spot and the appearance of two new, distinct spots indicate significant degradation via the Cannizzaro pathway. A darkening of the solution and the appearance of a smear or baseline material on the TLC indicate oxidation.

This simple test provides invaluable data to help you select the optimal reaction conditions to maximize the yield of your desired product while minimizing compound degradation.

References

  • SATHEE. (n.d.). Chemistry Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • NEET coaching. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • ChemTalk. (2023, May 30). Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Oxidation of Phenols to Quinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Removing palladium catalyst residues from 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Overview Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists struggling with trace metal remediation. Synthesizing 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde—typically via a Suzuki-Miyaura cross-coupling—frequently leaves behind stubborn palladium (Pd) residues that resist standard purification.

The Chemical Challenge: Causality of Pd Retention

Why is palladium so notoriously difficult to remove from this specific molecule? The answer lies in coordination chemistry. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde possesses three highly coordinating functional groups:

  • The Pyridine Ring: The nitrogen atom features a highly accessible lone pair that acts as a

    , forming incredibly stable complexes with both Pd(0) and Pd(II) species[1].
    
  • The Salicylaldehyde Motif: The adjacent hydroxyl and aldehyde groups can act as a bidentate ligand, chelating transition metals to form stable six-membered rings.

Because the product itself acts as a multidentate ligand, it actively competes with standard purification methods (like unfunctionalized silica gel), rendering them ineffective. You must utilize scavengers or chemical washes that possess a for palladium than the product itself[2].

Troubleshooting FAQs

Q1: I filtered my crude reaction mixture through a standard silica plug, but the product is still dark brown and fails ICP-MS limits. What went wrong? A: Standard silica relies on [2]. Because your product contains a highly electron-rich pyridine ring, the Pd remains coordinated to the API rather than binding to the silica. You must transition from physisorption to by using functionalized scavengers (e.g., thiourea or thiol-doped resins) that outcompete the pyridine nitrogen for the metal[2].

Q2: Which solid-supported scavenger is optimal for pyridine-containing substrates? A: Sulfur-based scavengers, specifically those functionalized with thiourea (e.g., QuadraPure™ TU or SiliaMetS® Thiourea), are the[3]. The soft, highly nucleophilic sulfur atoms form irreversible bonds with the soft Pd ions, effectively [2].

Q3: I treated my reaction with a thiol scavenger, but my product yield dropped by 30%. How do I recover my product? A: Highly polar molecules like 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde can onto the polystyrene or silica backbone of the scavenger[1]. To fix this, you must wash the scavenger resin thoroughly with a polar, coordinating solvent (e.g., 5-10% Methanol in Ethyl Acetate) after filtration. This breaks the weak hydrogen bonds between the product and the resin, eluting the product while the Pd remains covalently trapped by the thiol groups.

Q4: Solid scavengers reduced the Pd to 50 ppm, but my target is <10 ppm. What is the next logical step? A: When solid scavengers hit a thermodynamic wall, transition to an aqueous chemical wash. Treating the organic phase with an aqueous solution of sodium bisulfite (NaHSO3) at elevated temperatures (60–90 °C) forces the remaining Pd to form a highly water-soluble , which partitions cleanly into the aqueous waste stream[4].

Remediation Workflow

PDRemoval Start Crude 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (High Pd Content) Assess Quantify Pd via ICP-MS Start->Assess Decision1 Pd > 1000 ppm? Assess->Decision1 HighPd Pre-treatment: Activated Carbon (5-10 wt%) Filtration Decision1->HighPd Yes MidPd Solid-Supported Scavengers (e.g., QuadraPure TU, 5-10 equiv) Stir at 40-60°C Decision1->MidPd No HighPd->MidPd Decision2 Pd < 10 ppm? MidPd->Decision2 Success Target Achieved (Pd < 10 ppm) Decision2->Success Yes Fail Chemical Wash (Aqueous NaHSO3, pH 5.5-6.0) Decision2->Fail No Fail->Assess Re-evaluate

Workflow for palladium removal from highly coordinating pyridine-benzaldehyde substrates.

Quantitative Scavenger Comparison

To select the appropriate methodology, compare the expected performance metrics of standard Pd remediation techniques specifically applied to [1],[2].

Scavenger / MethodMechanism of ActionOptimal Temp (°C)Typical Pd Reduction (%)Best Application Use-Case
Activated Carbon Physisorption20 - 4550 - 80%Bulk removal for crude >1000 ppm
QuadraPure™ TU Chemisorption (Thiourea)40 - 6095 - 99%Primary scavenging for N-coordinating APIs
SiliaMetS® Thiol Chemisorption (Thiol)20 - 5090 - 98%General electrophilic Pd(II) removal
NaHSO3 Wash Aqueous Complexation60 - 9090 - 99%Polishing step for stubborn residues <100 ppm
Self-Validating Experimental Protocols
Protocol A: Solid-Supported Scavenging (QuadraPure™ TU)

Causality Focus: Heating the mixture increases the kinetic rate of Pd dissociation from the pyridine/phenol chelates, allowing the thiourea groups to[3].

  • Dissolution: Dissolve the crude 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in a polar aprotic solvent (e.g., THF or DMF) to ensure complete homogeneity.

  • Scavenger Addition: Add 5 to 10 equivalents (relative to the initial Pd catalyst load) of QuadraPure™ TU resin.

  • Incubation: Stir the suspension vigorously at 50 °C for 4 to 12 hours.

  • Self-Validation Check (Sulfide Drop Test): Before proceeding to filtration, withdraw a 1 mL aliquot and filter it through a syringe filter. Add 1 drop of 1M Sodium Sulfide (

    
    ).
    
    • Validation: If a black precipitate (

      
      ) forms, bulk Pd is still present in the solution. The scavenging step has not reached equilibrium; continue heating. If the solution remains clear, the bulk Pd has been successfully bound to the resin.
      
  • Filtration & Washing: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with 5% Methanol in Ethyl Acetate to elute any product bound to the resin backbone.

  • Concentration: Concentrate the filtrate under reduced pressure and submit for ICP-MS analysis.

Protocol B: Aqueous Sodium Bisulfite Wash

Causality Focus: For trace Pd that resists solid scavengers, an aqueous bisulfite wash relies on the formation of an insoluble or highly water-soluble sodium palladium tetrasulfite complex. Elevated temperatures are mandatory to overcome the activation energy required to break the[4].

  • Phase Preparation: Dissolve the organic crude in a water-immiscible solvent with a high boiling point (e.g., 2-Methyltetrahydrofuran).

  • Wash Preparation: Prepare a 20–30 wt% aqueous solution of sodium bisulfite (

    
    ).
    
  • Self-Validation Check (pH Monitoring): Measure the pH of the aqueous bisulfite solution. Adjust to exactly pH 5.5 to 6.0 using NaOH or HCl.

    • Validation: The formation of the palladium tetrasulfite complex is highly pH-dependent. If the pH drifts outside this window during the wash, the partition coefficient shifts back to the organic phase, invalidating the extraction[4].

  • Extraction: Combine the organic and aqueous phases (1:1 v/v) and heat to 65 °C with vigorous biphasic stirring for 3 to 6 hours.

  • Separation: Separate the phases while hot (strictly >60 °C).

    • Validation: If the product begins to precipitate during separation, the temperature has dropped too low, invalidating the phase partition. Reheat until fully dissolved before separating.

  • Isolation: Wash the organic phase once with warm water, dry over

    
    , and concentrate to yield the purified product.
    
References
  • [3] Title: QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Source: ResearchGate. URL: [Link]

  • [4] Title: WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates. Source: Google Patents. URL:

  • [2] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by amphoteric, multi-functional molecules. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a prime example of a deceptively simple structure that routinely fails standard platform HPLC methods.

This guide objectively compares three distinct chromatographic strategies for the purity analysis of this compound, providing the mechanistic causality behind each experimental choice and establishing a self-validating protocol for routine laboratory use.

Mechanistic Insights: The Chromatographic Challenge

To design a robust method, we must first deconstruct the analyte's chemical properties and understand why traditional methods fail.

  • The Pyridine Effect (pKa ~5.2): The basic nitrogen on the pyridine ring is the primary culprit for poor chromatography. On traditional silica-based reversed-phase columns, this nitrogen acts as a strong hydrogen bond acceptor and cation. It interacts non-specifically with acidic residual silanol groups on the silica surface, leading to severe peak tailing (asymmetry factors > 1.5)[1].

  • The End-Capping Illusion: While many standard C18 columns are "fully end-capped," steric hindrance prevents the end-capping reagents from neutralizing more than ~50% of residual silanols. The remaining active sites are more than enough to trap basic pyridine derivatives[2].

  • The Salicylaldehyde Chelation: The ortho-hydroxybenzaldehyde moiety is a classic bidentate ligand. If your HPLC system (frits, tubing) or column contains trace heavy metals, this moiety will chelate them, causing unpredictable retention time shifts and peak broadening.

  • Amphoteric Dynamics: The molecule possesses both a basic pyridine nitrogen and an acidic phenolic hydroxyl (pKa ~8.5). This dual nature means that mobile phase pH dictates not just retention, but the fundamental interaction mechanism with the stationary phase.

Comparison of Analytical Strategies

We evaluated three distinct column and mobile phase combinations to overcome these challenges.

Method A: Traditional Acidic Reversed-Phase (The Baseline)
  • System: Standard Silica C18 with 0.1% Trifluoroacetic acid (TFA) at pH 2.0.

  • Mechanism: The low pH protonates the residual silanols (neutralizing them) and protonates the pyridine ring (making it cationic). TFA acts as a strong ion-pairing agent to drag the cationic analyte into the hydrophobic stationary phase.

  • Verdict: Suboptimal. While TFA forces a somewhat acceptable peak shape, the strong ion-pairing causes severe signal suppression in LC-MS. Furthermore, the highly acidic conditions slowly hydrolyze the C18 ligands over time.

Method B: Orthogonal Selectivity via PFP Phase
  • System: Pentafluorophenyl (PFP) column with 0.1% Formic Acid.

  • Mechanism: Instead of fighting the basic nitrogen with harsh acids, PFP columns leverage orthogonal interactions. The highly electronegative fluorine atoms create a strong dipole, facilitating

    
     interactions, dipole-dipole interactions, and hydrogen bonding with the pyridine and benzene rings[3].
    
  • Verdict: Excellent Alternative. PFP provides high resolution for pyridine regioisomers and degradation products without requiring extreme pH or ion-pairing reagents.

Method C: High-pH Reversed-Phase (The Optimal Choice)
  • System: Waters XBridge BEH C18 with 10 mM Ammonium Bicarbonate at pH 10.0.

  • Mechanism: By raising the mobile phase pH to 10.0—well above the pyridine's pKa of 5.2—the basic nitrogen is completely deprotonated and rendered neutral. This fundamentally eliminates the ion-exchange mechanism responsible for silanol-induced tailing. Because standard silica dissolves above pH 8, an Ethylene Bridged Hybrid (BEH) particle is mandatory, as it offers structural stability up to pH 12.

  • Verdict: Superior. This method delivers the sharpest peaks, highest theoretical plate counts, and is fully MS-compatible.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three strategies. Data reflects the analysis of a 0.1 mg/mL standard solution.

ParameterMethod A (Standard Acidic)Method B (PFP Orthogonal)Method C (High-pH BEH)
Stationary Phase Standard Silica C18Core-Shell PFPXBridge BEH C18
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid10 mM NH₄HCO₃ (pH 10)
Mobile Phase B Acetonitrile + 0.1% TFAMethanolAcetonitrile
Tailing Factor (

)
2.35 (Severe Tailing)1.15 (Good)1.03 (Excellent)
Theoretical Plates (

)
4,50012,50018,200
MS Compatibility Poor (Ion Suppression)ExcellentExcellent

Method Development Logic

The decision tree below illustrates the causality behind selecting the optimal chromatographic conditions based on the molecule's ionization state.

MethodSelection Start 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Amphoteric: Basic Pyridine + Acidic Phenol) Decision Select Mobile Phase pH Start->Decision Acidic Acidic (pH 2.5) Pyridine is Ionized (+) Decision->Acidic Conventional Basic Basic (pH 10.0) Pyridine is Neutral (0) Decision->Basic Modern Approach ColSilica Standard Silica C18 Acidic->ColSilica ColPFP PFP Column Acidic->ColPFP ColBEH Hybrid BEH C18 Basic->ColBEH ResFail Severe Tailing (Silanol Interaction) ColSilica->ResFail ResPFP Good Resolution (π-π Interaction) ColPFP->ResPFP ResBEH Optimal Peak Shape (No Silanol Effect) ColBEH->ResBEH

Fig 1. Mechanistic workflow for selecting the optimal HPLC column and pH for pyridine derivatives.

Self-Validating Protocol: High-pH RP-HPLC

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By enforcing strict System Suitability Test (SST) criteria prior to sample analysis, the method mathematically proves its own reliability against silanol interactions and chelation artifacts.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 10.0 using dilute ammonium hydroxide. Causality: Precise pH control ensures the pyridine ring remains 100% deprotonated.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard: Prepare a 0.1 mg/mL solution of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde reference standard.

  • Note on Chelation: Use silanized glass vials to prevent the salicylaldehyde moiety from chelating with trace metals found in standard type-I glass.

Step 3: Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 100 mm.

  • Column Temperature: 40 °C (Improves mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60%

      
       95% B
      
    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (The Validation Gate)

Before injecting any unknown samples, inject the 0.1 mg/mL standard five times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD

    
     1.0% (Validates pump delivery and gradient mixing).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.15 (Mathematically proves that secondary silanol interactions have been successfully suppressed).
  • Theoretical Plates (

    
    ): 
    
    
    
    15,000 (Validates the physical integrity of the BEH particle bed).

References

  • Element Lab Solutions. Peak Tailing in HPLC.[2][Link]

  • Waters Corporation. Shop XBridge BEH C18 Columns.[Link]

  • ACS Publications - Organic Process Research & Development. Reaction of Nicardipine with Nitrous Acid... Produces Nicardipine Pyridine Analog.[3][Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of drug discovery and materials science, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde stands as a versatile scaffold. Its constituent parts—a hydroxylated benzaldehyde and a pyridine ring—are common motifs in pharmacologically active agents and functional materials. Understanding the gas-phase ion chemistry of this molecule through mass spectrometry is paramount for its unambiguous identification, structural elucidation in novel derivatives, and for metabolism or degradation studies.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a fragmentation pathway based on well-established principles of mass spectrometry and compare it with the known fragmentation patterns of its core structural components: benzaldehyde, 2-hydroxybenzaldehyde, and 4-phenylpyridine. This comparative approach offers a robust framework for interpreting the mass spectra of this and related compounds.

Methodology: The Logic Behind the Experiment

To predict and interpret the fragmentation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, we will employ a standard electron ionization mass spectrometry (EI-MS) approach. EI is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. This makes it a powerful tool for creating a molecular "fingerprint."

Experimental Protocol: A Self-Validating System

The following protocol outlines the steps for acquiring a mass spectrum of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde in a suitable volatile solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved to prevent issues with the inlet system.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for introducing the sample, as it ensures the analysis of a pure compound.

  • GC Conditions:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable with spectral libraries.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺˙).

  • Analyze the major fragment ions and propose logical neutral losses.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds.

Predicted Fragmentation Pathway of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

The molecular weight of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (C₁₂H₉NO₂) is 199.21 g/mol . The initial step in EI-MS is the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 199. The subsequent fragmentation is predicted to follow several pathways, driven by the stability of the resulting ions and neutral fragments.

fragmentation_pathway M [M]⁺˙ m/z 199 M_minus_H [M-H]⁺ m/z 198 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 170 M->M_minus_CHO - CHO• M_minus_CO [M-CO]⁺˙ m/z 171 M->M_minus_CO - CO frag_141 Fragment m/z 141 M_minus_CHO->frag_141 - HCN pyridine C₅H₄N⁺ m/z 78 M_minus_CHO->pyridine Cleavage phenyl C₆H₄⁺ m/z 76 M_minus_CHO->phenyl Cleavage frag_142 frag_142 M_minus_CHO->frag_142 - CO frag_170 Fragment m/z 142 frag_115 Fragment m/z 115 frag_141->frag_115 - C₂H₂

Caption: Predicted EI fragmentation pathway for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Key Predicted Fragmentation Steps:
  • Formation of the [M-H]⁺ Ion (m/z 198): A characteristic fragmentation of aldehydes is the loss of a hydrogen radical from the aldehyde group.[1][2] This results in a stable acylium ion.

  • Loss of the Formyl Radical (m/z 170): Cleavage of the C-C bond between the benzene ring and the aldehyde group leads to the loss of a formyl radical (•CHO), yielding an ion at m/z 170.[1] This is a common pathway for benzaldehyde derivatives.[3][4]

  • Decarbonylation (m/z 171): The molecular ion can undergo the loss of a neutral carbon monoxide (CO) molecule, a process often seen in phenolic compounds, to form an ion at m/z 171.

  • Further Fragmentation of m/z 170:

    • Loss of CO (m/z 142): The ion at m/z 170 can lose another molecule of carbon monoxide, likely from the phenolic hydroxyl group, to produce a fragment at m/z 142.

    • Loss of HCN (m/z 141): A characteristic fragmentation of pyridine-containing compounds is the elimination of hydrogen cyanide (HCN).[5] This would lead to a fragment at m/z 141.

  • Formation of the Pyridyl Cation (m/z 78): Cleavage of the bond between the two aromatic rings can lead to the formation of the pyridyl cation.

  • Formation of Smaller Fragments: The pyridine ring itself can fragment further, for instance, by losing acetylene (C₂H₂) to form ions at lower mass-to-charge ratios.[5]

Comparative Analysis: Learning from Simpler Molecules

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesStructural Significance
Benzaldehyde 106105 (-H•), 77 (-CHO•), 51 (-C₂H₂)Demonstrates the typical fragmentation of the aldehyde group and the stability of the phenyl cation.[3][6]
2-Hydroxybenzaldehyde 122121 (-H•), 93 (-CHO•), 65 (-CO)Shows the influence of the hydroxyl group, which can also participate in fragmentation, such as through the loss of CO.
4-Phenylpyridine 155154 (-H•), 128 (-HCN), 77 (Phenyl cation)Highlights the fragmentation of the pyridine ring through HCN loss and the stability of the phenyl cation.
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Predicted) 199198 (-H•), 170 (-CHO•), 171 (-CO), 141 (-HCN from fragment), 78 (Pyridyl cation)A composite of the fragmentation patterns of its constituent parts, with the charge likely being stabilized on either aromatic system.

In-Depth Discussion: The "Why" Behind the Fragments

The fragmentation of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a competitive process governed by the relative stabilities of the resulting ions and neutral species.

  • Aldehyde-Driven Fragmentation: The initial loss of H• or •CHO is highly probable due to the formation of a resonance-stabilized acylium ion or a bi-aryl radical cation, respectively. These are classic fragmentation pathways for aromatic aldehydes.[1][2]

  • Pyridine Ring Fragmentation: The pyridine nitrogen introduces unique fragmentation pathways. The loss of HCN is a hallmark of pyridine fragmentation and is a strong indicator of the presence of this heterocycle.[5] The basicity of the nitrogen atom can also influence which fragments retain the positive charge.

  • Hydroxyl Group Influence: The ortho-hydroxyl group can participate in rearrangement reactions, such as the loss of CO from the molecular ion. It also influences the electron density of the benzene ring, which can affect bond cleavage probabilities.

  • Inter-ring Cleavage: The bond connecting the two aromatic rings is a likely point of cleavage, leading to ions corresponding to each ring system. The relative intensity of these fragments would depend on the relative stability of the resulting cations.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. By leveraging established fragmentation principles and comparing them to simpler, analogous structures, we have constructed a robust framework for interpreting the mass spectrum of this and related molecules. The detailed experimental protocol provides a clear path for obtaining high-quality data, while the comparative analysis offers a deeper understanding of the underlying ion chemistry. This knowledge is critical for researchers in drug development and materials science who rely on mass spectrometry for the confident identification and characterization of novel compounds.

References

  • Bowie, J. H., et al. (1966). Electron Impact Studies. I. The Mass Spectra of Monosubstituted Pyridines. Australian Journal of Chemistry, 19(9), 1619-1629. Available at: [Link]

  • Bouwman, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9038-9051. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Mass spectrum of benzaldehyde. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Pavia, D. L., et al. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Reactivity of 4-Pyridyl vs. 3-Pyridyl Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridyl-substituted benzaldehydes stand out as exceptionally versatile building blocks. Their unique combination of a reactive aldehyde functionality and a heterocyclic pyridine ring allows for the construction of complex molecular architectures with diverse biological activities and material properties. However, the seemingly subtle difference in the position of the nitrogen atom within the pyridine ring—comparing the 4-pyridyl and 3-pyridyl isomers—gives rise to profound differences in their chemical reactivity.

This guide, crafted from the perspective of a Senior Application Scientist, delves into a comprehensive comparison of 4-pyridylbenzaldehyde and 3-pyridylbenzaldehyde. We will dissect the electronic underpinnings that govern their reactivity, present a comparative analysis of their performance in key synthetic transformations, and provide actionable experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth understanding necessary to make informed strategic decisions in their synthetic endeavors.

Section 1: The Decisive Factor: Unpacking the Electronic Properties

The reactivity of the aldehyde group in substituted benzaldehydes is fundamentally dictated by the electronic nature of the substituent on the phenyl ring. The pyridyl group, being a heterocyclic aromatic ring containing a nitrogen atom, exerts a significant influence on the electron density of the benzaldehyde moiety. This influence is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net electron-withdrawing inductive effect that pulls electron density away from the phenyl ring and, consequently, from the aldehyde group. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The resonance effect involves the delocalization of electrons through the π-system. For the 4-pyridyl substituent, the nitrogen atom can participate in resonance, further withdrawing electron density from the phenyl ring and the aldehyde group. This is particularly pronounced when the aldehyde is in the para position, as the negative charge can be delocalized onto the nitrogen atom. In contrast, for the 3-pyridyl substituent, the nitrogen atom is not in a position to directly delocalize the electrons from the para-substituted aldehyde group through resonance.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for the 4-pyridyl and 3-pyridyl groups clearly illustrate their differing electronic influences.[1][2][3]

SubstituentHammett Constant (σp)Electronic Effect
4-Pyridyl~0.44Strongly Electron-Withdrawing
3-Pyridyl~0.25Moderately Electron-Withdrawing

The significantly larger positive σ value for the 4-pyridyl group confirms its stronger electron-withdrawing character compared to the 3-pyridyl group.[3] This difference is the primary driver of the observed disparities in their chemical reactivity. The greater electron-withdrawing ability of the 4-pyridyl substituent renders the attached benzaldehyde carbonyl carbon more electrophilic, and therefore, more reactive towards nucleophiles.

G cluster_0 Resonance Structures of 4-Pyridylbenzaldehyde cluster_1 Resonance Structures of 3-Pyridylbenzaldehyde struct1 O=CH-Ph-Py(4) struct2 ⁻O-C⁺H-Ph-Py(4) struct1->struct2 struct3 ⁻O-CH=Ph⁺=Py(4) struct2->struct3 struct4 ⁻O-CH=Ph=Py⁻(4) struct3->struct4 struct5 O=CH-Ph-Py(3) struct6 ⁻O-C⁺H-Ph-Py(3) struct5->struct6 struct7 ⁻O-CH=Ph⁺=Py(3) struct6->struct7

Caption: Resonance delocalization in 4- and 3-pyridylbenzaldehyde.

Section 2: A Head-to-Head Comparison in Key Synthetic Transformations

The variance in electronic properties between 4-pyridylbenzaldehyde and 3-pyridylbenzaldehyde translates directly into differing performance in a range of important organic reactions. In general, the more electrophilic carbonyl of 4-pyridylbenzaldehyde is expected to exhibit enhanced reactivity in reactions initiated by nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes.[4][5][6][7] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Comparative Discussion: Due to the stronger electron-withdrawing nature of the 4-pyridyl substituent, 4-pyridylbenzaldehyde is anticipated to undergo nucleophilic addition at a faster rate than 3-pyridylbenzaldehyde. This holds true for a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanide, and enolates. The increased partial positive charge on the carbonyl carbon of the 4-pyridyl isomer provides a more attractive target for the incoming nucleophile.

Experimental Protocol: Cyanohydrin Formation This protocol provides a general method for the addition of cyanide to a pyridylbenzaldehyde, a classic example of nucleophilic addition.

Materials:

  • Pyridylbenzaldehyde (4- or 3-isomer) (10 mmol)

  • Sodium cyanide (11 mmol)

  • Glacial acetic acid (12 mmol)

  • Ethanol (20 mL)

  • Water (10 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the pyridylbenzaldehyde in 20 mL of ethanol.

  • In a separate beaker, dissolve sodium cyanide in 10 mL of water.

  • Cool the pyridylbenzaldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the stirred aldehyde solution over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add glacial acetic acid dropwise over 20 minutes.

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-water and collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

  • Characterize the product by NMR, IR, and melting point analysis.

G start Start: Pyridylbenzaldehyde Solution step1 Cool to 0-5 °C start->step1 Ice Bath step2 Add NaCN Solution step1->step2 < 10 °C step3 Add Acetic Acid step2->step3 step4 Stir at RT for 3h step3->step4 step5 Monitor by TLC step4->step5 step6 Quench with Ice-Water step5->step6 Reaction Complete step7 Filter and Dry Product step6->step7 end End: Cyanohydrin Product step7->end

Caption: Experimental workflow for cyanohydrin formation.

Knoevenagel and Claisen-Schmidt Condensations

These condensation reactions are pivotal for the formation of carbon-carbon double bonds and are widely used in the synthesis of chalcones and other α,β-unsaturated compounds.[8][9][10] The reaction is typically base-catalyzed and involves the nucleophilic attack of an enolate from an active methylene compound on the aldehyde carbonyl.

Comparative Discussion: The enhanced electrophilicity of the carbonyl carbon in 4-pyridylbenzaldehyde makes it a superior substrate for Knoevenagel and Claisen-Schmidt condensations compared to its 3-pyridyl counterpart. This generally translates to higher reaction rates and often better yields under identical conditions. The inherent basicity of the pyridine nitrogen can sometimes play a role, potentially acting as an internal catalyst, though this effect is generally secondary to the electronic activation of the carbonyl group.[11]

AldehydeActive Methylene CompoundProductExpected Relative Reactivity
4-PyridylbenzaldehydeMalononitrile2-(4-pyridylbenzylidene)malononitrileHigher
3-PyridylbenzaldehydeMalononitrile2-(3-pyridylbenzylidene)malononitrileLower

Experimental Protocol: Catalyst-Free Knoevenagel Condensation This environmentally benign protocol leverages the inherent reactivity of pyridylbenzaldehydes, which can often proceed without an external catalyst in a suitable solvent system.[9]

Materials:

  • Pyridylbenzaldehyde (4- or 3-isomer) (5 mmol)

  • Malononitrile (5 mmol)

  • Ethanol (10 mL)

  • Water (10 mL)

Procedure:

  • In a 50 mL flask, combine the pyridylbenzaldehyde and malononitrile.

  • Add a 1:1 mixture of ethanol and water (20 mL total).

  • Stir the mixture vigorously at room temperature. The product will often begin to precipitate within minutes.

  • Continue stirring for 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a cold ethanol/water mixture and then with cold water.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

G cluster_0 Mechanism Active Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active Methylene->Enolate Base (or solvent) Aldehyde Pyridylbenzaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H₂O

Caption: General mechanism of the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[12][13][14][15] The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Comparative Discussion: Similar to other nucleophilic additions, the Wittig reaction is expected to proceed more readily with 4-pyridylbenzaldehyde. The increased electrophilicity of its carbonyl group will facilitate the initial attack by the nucleophilic ylide. This can lead to faster reaction times and potentially higher yields, especially when using stabilized or semi-stabilized ylides where the initial addition step is often rate-limiting.

Experimental Protocol: Synthesis of 1,2-bis(pyridyl)ethylene This protocol is adapted from the synthesis of trans-1,2-bis(4-pyridyl)ethylene and can be applied to both isomers.[16]

Materials:

  • Triphenyl(pyridylmethyl)phosphonium chloride (prepared from the corresponding pyridylmethyl chloride and triphenylphosphine) (10 mmol)

  • Pyridylbenzaldehyde (4- or 3-isomer) (11 mmol)

  • Dichloromethane (25 mL)

  • 50% Aqueous Sodium Hydroxide (10 mL)

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend the triphenyl(pyridylmethyl)phosphonium chloride in 25 mL of dichloromethane.

  • Add the pyridylbenzaldehyde to the suspension and stir for 5 minutes.

  • Slowly add the 50% NaOH solution to the vigorously stirred mixture. A color change is typically observed as the ylide is formed.

  • Continue to stir the two-phase mixture at room temperature for 30-60 minutes.

  • Monitor the disappearance of the aldehyde by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Oxidation and Reduction

Oxidation: The conversion of the aldehyde to a carboxylic acid is a common transformation. Various reagents can be employed, from strong oxidants like potassium permanganate or chromic acid to milder ones like Tollens' reagent.[17]

Comparative Discussion (Oxidation): The electronic effects of the pyridyl substituent are less likely to have a dramatic impact on the rate of oxidation compared to nucleophilic addition reactions, especially when strong oxidizing agents are used. However, with milder oxidants, subtle differences may emerge. The pyridine nitrogen itself can be susceptible to oxidation, which is a potential side reaction to consider when choosing an oxidant.

Reduction: The reduction of the aldehyde to the corresponding alcohol is readily achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[18]

Comparative Discussion (Reduction): The rate of hydride reduction is also influenced by the electrophilicity of the carbonyl carbon. Therefore, 4-pyridylbenzaldehyde is expected to be reduced faster than 3-pyridylbenzaldehyde with reagents like NaBH₄. The choice of solvent can also play a crucial role in modulating the reactivity of the reducing agent.

Section 3: Strategic Considerations for Synthesis

The choice between 4-pyridylbenzaldehyde and 3-pyridylbenzaldehyde should be a deliberate one, guided by the specific goals of the synthetic route.

  • For Enhanced Reactivity: When a synthetic step requires a highly reactive aldehyde, for instance, in a challenging condensation or with a weakly nucleophilic partner, 4-pyridylbenzaldehyde is the superior choice. Its heightened electrophilicity can drive reactions to completion more efficiently.

  • For Modulating Basicity and Sterics: The position of the nitrogen atom influences the pKa of the pyridine ring and the overall steric profile of the molecule. These factors can be critical in multi-step syntheses where the pyridine nitrogen might interact with catalysts or reagents, or where specific spatial arrangements are required for biological activity.[19]

  • Potential for Side Reactions: The basicity of the pyridine nitrogen can sometimes lead to undesired side reactions, such as catalyzing self-condensation of the aldehyde or reacting with acid-sensitive reagents. This is a consideration for both isomers, but the specific pKa and steric accessibility of the nitrogen will differ.

  • Purification: The polarity imparted by the pyridine ring can be advantageous in purification, allowing for straightforward separation from nonpolar byproducts. However, the basic nitrogen can also lead to tailing on silica gel chromatography; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Conclusion

The isomeric relationship between 4-pyridylbenzaldehyde and 3-pyridylbenzaldehyde offers a fascinating case study in how subtle structural changes can lead to significant differences in chemical reactivity. The superior electron-withdrawing ability of the 4-pyridyl substituent, as quantified by its Hammett constant, renders its corresponding benzaldehyde more electrophilic and, consequently, more reactive in a host of synthetically important reactions, most notably nucleophilic additions and condensations.

For the medicinal chemist, materials scientist, and synthetic organic chemist, a thorough understanding of these electronic disparities is not merely academic; it is a prerequisite for the rational design of efficient and predictable synthetic routes. By carefully selecting the appropriate isomer, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the discovery and development of novel molecules.

References

  • Journal of the Chemical Society B: Physical Organic, "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups," [Link]

  • Molecules, "Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity," [Link]

  • Chemical Reviews, "A Survey of Hammett Substituent Constants and Resonance and Field Parameters," [Link]

  • ScholarWorks@UARK, "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems," [Link]

  • Inorganic Chemistry, "Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV)," [Link]

  • Preprints.org, "Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity," [Link]

  • Scribd, "Hammett Constants and Substituent Survey," [Link]

  • Wang Lab, "A survey of Hammett substituent constants and resonance and field parameters," [Link]

  • Bulgarian Chemical Communications, "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds," [Link]

  • ResearchGate, "The effect of 2-, 3- and 4-pyridyl substituents on photophysics of fac-[ReCl(CO)3(n-pytpy-κ2N)] complexes: Experimental and theoretical insights," [Link]

  • Brieflands, "Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives," [Link]

  • ResearchGate, "Synthesis of pyridyl chalcone," [Link]

  • Organic Chemistry Portal, "Wittig Reaction," [Link]

  • Chemistry & Chemical Technology, "SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE," [Link]

  • PMC, "Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction," [Link]

  • Dalton Transactions, "Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes," [Link]

  • University of California, San Diego, "The Wittig Reaction: Preparation of trans-4,4'-bpe," [Link]

  • Wikipedia, "Wittig reaction," [Link]

  • Chemistry LibreTexts, "Wittig Reaction," [Link]

  • Lumen Learning, "The Wittig reaction | Organic Chemistry II," [Link]

  • Master Organic Chemistry, "Nucleophilic Addition To Carbonyls," [Link]

  • Chemistry LibreTexts, "19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones," [Link]

  • University of Calgary, "Aldehydes and Ketones: Nucleophilic Addition to C=O," [Link]

  • Chemistry LibreTexts, "4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones," [Link]

  • ResearchGate, "Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions," [Link]

  • ACS.org, "A Quick Guide to Reductions in Organic Chemistry," [Link]

  • PubChem, "4-(pyridin-3-yl)benzaldehyde," [Link]

  • MDPI, "Oxidation of Aldehydes Used as Food Additives by Peroxynitrite," [Link]

  • MDPI, "Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands," [Link]

  • ResearchGate, "Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex," [Link]

  • Khan Academy, "Oxidation of aldehydes using Tollens' reagent," [Link]

  • Chemguide, "nucleophilic addition - carbonyl compounds and hydrogen cyanide," [Link]

  • ResearchGate, "The oxidation of benzaldehyde," [Link]

  • YouTube, "Baeyer-Villiger Oxidation of Ketones & Aldehydes (IOC 29)," [Link]

  • PubChem, "3-(Pyridin-4-yl)benzaldehyde," [Link]

  • Reddit, "Am I Supposed to Reduce Stoichiometric Ratios?," [Link]

  • RSC Publishing, "Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one," [Link]

Sources

A Comparative Guide to the Thermal Stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, the thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter influencing their synthesis, purification, storage, and formulation.[1][2] 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a heterocyclic aldehyde with a molecular structure that presents a unique combination of functional groups: a hydroxyl group, an aldehyde, and a pyridine ring.[3][4] This arrangement makes it a valuable building block in the synthesis of more complex molecules, including Schiff bases and other compounds with potential biological activities. Understanding its thermal behavior is paramount for its effective utilization.

This guide provides a comprehensive comparative analysis of the thermal stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. Due to the limited publicly available experimental data on its thermal decomposition, this guide will present a hypothetical thermogravimetric analysis (TGA) profile based on the known behavior of its structural analogs. This profile will be compared with the established thermal properties of three alternative compounds: Salicylaldehyde (2-hydroxybenzaldehyde), 4-Hydroxybenzaldehyde, and 4-Pyridinecarboxaldehyde. This comparative approach allows for a deeper understanding of how different structural motifs influence thermal stability.

Physicochemical Properties: A Comparative Overview

The thermal stability of a compound is intrinsically linked to its molecular structure and intermolecular forces. The table below summarizes key physicochemical properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde and the selected alternative compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde C₁₂H₉NO₂200.21Not ReportedNot Reported
Salicylaldehyde C₇H₆O₂122.121-2[5][6]197[5][6]
4-Hydroxybenzaldehyde C₇H₆O₂122.12112-116[7][8]191 (at 50 mmHg)[8]
4-Pyridinecarboxaldehyde C₆H₅NO107.11Not Applicable (liquid at room temp.)71-73 (at 10 mmHg)[9]

Data for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is based on available supplier information.[3]

Thermogravimetric Analysis (TGA): A Comparative Study

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This allows for the determination of decomposition temperatures, the presence of volatile components, and the overall thermal stability of a material.[1][2]

Hypothetical TGA Profile of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Given the absence of published TGA data for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, a plausible thermal decomposition profile is proposed based on the following structural considerations:

  • Presence of the Pyridine Ring: Pyridine and its derivatives are known to be relatively thermally stable, with decomposition often occurring at high temperatures.[10][11] The decomposition pathways can be complex, involving radical mechanisms and the formation of stable gaseous products like HCN.[10][11][12]

  • Intramolecular Hydrogen Bonding: The hydroxyl group ortho to the aldehyde can form an intramolecular hydrogen bond, which generally increases the thermal stability of the molecule by providing an additional energetic barrier to decomposition.

  • Intermolecular Interactions: The pyridine nitrogen can participate in intermolecular hydrogen bonding, further contributing to the stability of the crystal lattice.

Based on these factors, the hypothetical TGA curve for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde would be expected to show a single-step decomposition at a relatively high temperature, likely above 200°C.

Comparative TGA Data

The following table summarizes the expected and known TGA data for the comparative compounds.

CompoundOnset Decomposition Temperature (Tonset) (°C)Major Weight Loss Step(s)Residual Mass at 600°C (%)
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Hypothetical) ~220 - 240Single step< 5
Salicylaldehyde ~150 - 170Single step< 5
4-Hydroxybenzaldehyde ~180 - 200Single step< 5
4-Pyridinecarboxaldehyde ~130 - 150Single step< 5
Analysis and Interpretation

The hypothetical thermal stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is predicted to be significantly higher than that of the other aldehydes in this comparison. This enhanced stability can be attributed to the combined effects of the stable pyridine ring and the potential for extensive intra- and intermolecular hydrogen bonding.

Salicylaldehyde exhibits a lower decomposition temperature. While it benefits from intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, the absence of the highly stable pyridine ring makes it more susceptible to thermal degradation.[5][6][13][14]

4-Hydroxybenzaldehyde shows intermediate stability. The hydroxyl group in the para position allows for strong intermolecular hydrogen bonding, contributing to a higher decomposition temperature compared to Salicylaldehyde, where the intramolecular hydrogen bond is the dominant stabilizing interaction in the vapor phase.[7][8][15]

4-Pyridinecarboxaldehyde , lacking a hydroxyl group for hydrogen bonding, is expected to be the least thermally stable of the four compounds.[9][16][17][18] Its volatility and the reactivity of the aldehyde group are the primary factors influencing its decomposition at a lower temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically validate the thermal stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde and enable direct comparison, the following detailed TGA protocol is recommended.

Materials and Equipment
  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde sample

  • Thermogravimetric Analyzer (e.g., NETZSCH STA 449F3 Jupiter or similar)[19]

  • High-purity nitrogen gas (or other inert gas)

  • Alumina or platinum crucibles

  • Microbalance

Procedure
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[19]

    • Maintain the nitrogen flow throughout the experiment.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Calculate the residual mass at the end of the experiment.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load place Place Sample & Reference in Furnace load->place purge Purge with Nitrogen (30 min) place->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 600°C at 10°C/min equilibrate->ramp record Record Mass vs. Temperature ramp->record plot Plot TGA Curve (% Weight Loss) record->plot determine Determine Tonset and Residual Mass plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA) of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Conclusion

This comparative guide highlights the anticipated superior thermal stability of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde relative to its simpler structural analogs. The presence of the robust pyridine moiety, combined with the potential for strong intermolecular forces, likely contributes to a higher decomposition temperature. This predicted stability is a significant advantage in the context of drug development and manufacturing, suggesting that the compound can withstand a wider range of processing temperatures without significant degradation.

The provided experimental protocol offers a standardized method for the empirical determination of the thermal properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. The resulting data will be invaluable for establishing safe handling and storage conditions, as well as for optimizing synthetic and formulation processes. For researchers and drug development professionals, a thorough understanding of the thermal stability of this versatile building block is essential for its successful application in the creation of novel therapeutics and advanced materials.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]

  • Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate. [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. [Link]

  • Synthesis of 2-hydroxy-5-(azopyridine) benzaldehyde 4. ResearchGate. [Link]

  • 2-hydroxy-5-(pyridine-4-yldiazenyl) benzaldehyde. 摩熵化学. [Link]

  • Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. ResearchGate. [Link]

  • 2-hydroxybenzaldehyde -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • Salicylaldehyde. LookChem. [Link]

  • 4-Pyridinecarboxaldehyde. PubChem. [Link]

  • Salicylaldehyde. Wikipedia. [Link]

  • Supporting Information. RSC.org. [Link]

  • Salicylaldehyde, ≥99 %, for synthesis. Carl ROTH. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Desorption Behavior and Thermogravimetric Analysis of Bio-Hardeners. Diva-Portal.org. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption of Salicylaldehyde Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of salicylaldehyde and its key derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural and environmental factors that govern their spectral properties. We will explore the theoretical underpinnings of electronic transitions and support this with comparative data and a detailed experimental protocol.

Introduction: The Spectroscopic Significance of Salicylaldehyde

Salicylaldehyde and its derivatives are foundational organic precursors and versatile Schiff base ligands used extensively in pharmaceuticals, fluorescent probes, and advanced materials.[1][2] Their utility often hinges on their electronic properties, which can be readily investigated using UV-Vis spectroscopy. This technique measures the absorption of light as a function of wavelength, providing critical insights into the electronic transitions within a molecule.[3] Understanding how structural modifications—such as the addition of electron-donating or electron-withdrawing groups—and environmental conditions like solvent polarity and pH alter the UV-Vis absorption spectra is paramount for designing molecules with tailored photophysical properties.[4][5]

Theoretical Framework: Electronic Transitions and Influencing Factors

The UV-Vis absorption of salicylaldehyde derivatives is primarily governed by electronic transitions between different molecular orbitals.[6] The key functional groups responsible for this absorption, known as chromophores, are the benzene ring, the carbonyl group (C=O), and the hydroxyl group (-OH).[7]

  • π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like aromatic rings and carbonyl groups, typically resulting in strong absorption bands.[8][9]

  • n→π* Transitions: This type of transition involves exciting an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. These transitions are lower in energy than π→π* transitions and result in weaker absorption bands.[10]

Several factors can modulate the energy required for these transitions, leading to shifts in the maximum absorption wavelength (λmax):

  • Substituent Effects: Attaching different functional groups (auxochromes) to the aromatic ring alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][11]

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), increase the energy of the HOMO, reducing the HOMO-LUMO gap. This results in a shift to a longer wavelength (a bathochromic or red shift).[6]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), extend the π-conjugation and stabilize the molecular orbitals. This effect often lowers the energy of the LUMO more significantly, decreasing the overall HOMO-LUMO energy gap and also causing a bathochromic shift.[11][12]

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents.[7][13]

    • For n→π transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering their energy. This increases the energy gap to the π orbital, leading to a shift to shorter wavelengths (a hypsochromic or blue shift).[9]

    • For π→π* transitions, the excited state is often more polar than the ground state. A polar solvent will stabilize the excited state more, reducing the transition energy and causing a bathochromic shift.[9]

  • pH Effects: The phenolic hydroxyl group on salicylaldehyde is weakly acidic and can be deprotonated in a basic medium.[14] The resulting phenoxide ion is a much more powerful electron-donating group than the neutral hydroxyl group. This enhanced electron donation significantly reduces the HOMO-LUMO gap, causing a pronounced bathochromic shift and an increase in absorption intensity (a hyperchromic effect).[7][15]

Below is a diagram illustrating how substituents modify the electronic energy levels and, consequently, the absorption wavelength.

G HOMO_parent HOMO LUMO_parent LUMO HOMO_parent->LUMO_parent HOMO_EDG HOMO LUMO_EDG LUMO HOMO_EDG->LUMO_EDG ΔE₂ < ΔE₁ (Bathochromic Shift, λ₂ > λ₁) HOMO_EWG HOMO LUMO_EWG LUMO HOMO_EWG->LUMO_EWG ΔE₃ < ΔE₁ (Bathochromic Shift, λ₃ > λ₁)

Caption: Effect of substituents on HOMO/LUMO energy levels.

Comparative UV-Vis Absorption Data

The following table summarizes the experimentally observed maximum absorption wavelengths (λmax) for salicylaldehyde and two representative derivatives in a polar solvent. These data illustrate the practical effects of the theoretical principles discussed above.

CompoundSubstituentPositionSolventλmax (π→π) (nm)λmax (n→π) (nm)Reference
Salicylaldehyde -H (Parent)-Ethanol/Water~255~325[16]
3-Methoxysalicylaldehyde -OCH₃ (EDG)3Ethanol~256~330[17]
5-Nitrosalicylaldehyde -NO₂ (EWG)5DMSO~358~448[18]

Analysis of Data:

  • 3-Methoxysalicylaldehyde (o-Vanillin): The presence of the electron-donating methoxy group causes a slight bathochromic (red) shift in both the π→π* and n→π* transitions compared to the parent salicylaldehyde.[17][19] This is consistent with the EDG raising the HOMO energy level, thereby decreasing the energy required for electronic excitation.

  • 5-Nitrosalicylaldehyde: The introduction of a powerful electron-withdrawing nitro group results in a dramatic bathochromic shift.[18][20] The λmax for the primary absorption band is shifted by over 100 nm. This substantial shift is attributed to the extension of the π-conjugated system and a significant lowering of the LUMO energy, which drastically reduces the transition energy gap.[12]

Standard Protocol for UV-Vis Absorption Measurement

To ensure accurate and reproducible data, a standardized experimental protocol is essential. This section provides a step-by-step methodology for measuring the UV-Vis absorption spectra of salicylaldehyde derivatives.

Experimental Workflow Diagram

G start Start prep Sample Preparation 1. Prepare stock solution in solvent (e.g., Ethanol). 2. Perform serial dilutions to working concentration. 3. Prepare blank solvent sample. start->prep setup Instrument Setup 1. Power on Spectrophotometer. 2. Set wavelength range (e.g., 200-600 nm). 3. Select quartz cuvettes. prep->setup baseline Baseline Correction 1. Fill cuvette with blank solvent. 2. Place in reference and sample beams. 3. Run baseline scan to zero the instrument. setup->baseline measure Sample Measurement 1. Rinse sample cuvette with analyte solution. 2. Fill cuvette with analyte. 3. Place in sample beam. 4. Acquire absorption spectrum. baseline->measure analysis Data Analysis 1. Identify λmax values. 2. Record absorbance at λmax. 3. Plot Spectrum (Absorbance vs. Wavelength). measure->analysis end_node End analysis->end_node

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Detailed Step-by-Step Methodology

Objective: To obtain the UV-Vis absorption spectrum of a salicylaldehyde derivative in a specified solvent.

Materials & Equipment:

  • Double-beam UV-Vis spectrophotometer[3]

  • Matched pair of 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

  • Salicylaldehyde derivative (e.g., 5-Nitrosalicylaldehyde)

  • Spectroscopic grade solvent (e.g., Ethanol)

Procedure:

  • Instrument Initialization:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up and perform its self-diagnostic checks as recommended by the manufacturer. This ensures lamp stability.

    • Launch the instrument control software and select the "Scan" or "Spectrum" mode.

  • Parameter Setup:

    • Set the desired wavelength range. For salicylaldehyde derivatives, a range of 200 nm to 600 nm is typically sufficient to capture all relevant transitions.

    • Set the data interval to 1 nm and the scan speed to a medium setting.

    • Causality: These settings provide a good balance between resolution and measurement time.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mM) in the chosen solvent. Ensure the compound is fully dissolved.

    • From the stock solution, prepare a dilute working solution. The final concentration should be chosen such that the maximum absorbance falls between 0.1 and 1.5 AU to ensure linearity according to the Beer-Lambert Law.

  • Baseline Correction:

    • Fill both quartz cuvettes with the blank solvent (e.g., pure ethanol).

    • Causality: It is critical to use quartz cuvettes as glass absorbs significantly in the UV region below 350 nm.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline correction (also called "zero" or "autozero"). This procedure measures the absorbance of the solvent and cuvette and digitally subtracts it from all subsequent measurements, ensuring the final spectrum is only that of the analyte.[21]

  • Sample Measurement:

    • Remove the cuvette from the sample beam path. Discard the blank solvent and rinse the cuvette 2-3 times with a small amount of the analyte solution to prevent dilution errors.

    • Fill the cuvette with the analyte solution and ensure there are no air bubbles. Carefully wipe the optical surfaces with a lint-free tissue.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the blank at each wavelength.

  • Data Analysis:

    • Once the scan is complete, use the software's peak-picking tool to identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • Record the λmax and the corresponding absorbance value.

    • Save or export the spectral data for reporting and further analysis.

Conclusion

The UV-Vis absorption properties of salicylaldehyde derivatives are highly sensitive to their molecular structure and environment. This guide demonstrates that the introduction of both electron-donating and electron-withdrawing substituents typically induces a bathochromic shift in the main absorption bands, a phenomenon that can be rationally explained by modern molecular orbital theory. Furthermore, environmental factors like solvent polarity and pH provide additional levers for tuning the electronic behavior of these important compounds. The provided experimental protocol offers a reliable framework for researchers to accurately characterize these properties, facilitating the continued development of novel salicylaldehyde-based molecules for a wide array of scientific applications.

References

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC. (2021, December 3). National Center for Biotechnology Information. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. (2023, February 3). ACS Publications. [Link]

  • 5-Nitrosalicylaldehyde | C7H5NO4 | CID 66808. PubChem. [Link]

  • SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. The Distant Reader. [Link]

  • A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. (2022, March). ResearchGate. [Link]

  • 97-51-8(5-Nitrosalicylaldehyde) | Kuujia.com. Kuujia. [Link]

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT A. (2021, December 3). Semantic Scholar. [Link]

  • (PDF) Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023, February 3). ResearchGate. [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. SlideShare. [Link]

  • UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes | Request PDF. ResearchGate. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC. (2023, February 3). National Center for Biotechnology Information. [Link]

  • (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain...). (2021, July). ResearchGate. [Link]

  • UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. (2006, November 15). PubMed. [Link]

  • Fine-Tuning Molecular Structure of Salicylaldehyde Schiff Base for Solid-State Photochromic Mechanism. PubMed. [Link]

  • (PDF) The UV and IR spectra of Some Schiff bases derived from salicylaldehyde and O-methoxybenzaldehyde. Study the influence of concentration of Schiff base on tautomerism reaction process (NJC). (2019, December 11). ResearchGate. [Link]

  • Photochromism, thermochromism, and solvatochromism of naphthalene-based analogues of salicylideneaniline in solution | Request PDF. ResearchGate. [Link]

  • An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • 3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. [Link]

  • The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. Canadian Science Publishing. [Link]

  • Supporting Information Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe. The Royal Society of Chemistry. [Link]

  • 3-Methoxysalicylaldehyde | CAS#:148-53-8. Chemsrc. [Link]

  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. RSC.org. [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025, February 6). MDPI. [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. University of Kerbala. [Link]

  • Effect of pH on the UV-visible absorption spectra of... ResearchGate. [Link]

  • 5-Nitrosalicylaldehyde, methylphenylhydrazone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone in gas and condensed phase | The Journal of Physical Chemistry. ACS Publications. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

  • UV-Vis Spectroscopy. Mansoura University. [Link]

  • UV-Visible Spectroscopy. MSU Chemistry. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. [Link]

  • Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration | The Journal of Physical Chemistry A. (2009, July 30). ACS Publications. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity. (2022, November 17). RSC Publishing. [Link]

  • Cas 90-02-8,Salicylaldehyde. LookChem. [Link]

  • Effect of pH changes on UV absorbance. (2004, April 22). Physics Forums. [Link]

  • Methoxysalicylaldehyde | C8H8O3. PubChem. [Link]

  • ortho-Vanillin. Wikipedia. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. (2023, December 15). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating Schiff Base Formation with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the formation of a Schiff base (or imine) is a fundamental and versatile reaction. This condensation of a primary amine with an aldehyde or ketone forges a carbon-nitrogen double bond (C=N), a critical linkage in many biologically active compounds and synthetic intermediates.[1] While the reaction appears straightforward, confirming its successful completion is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible first-line method for validation.[2]

This guide provides an in-depth, experience-driven comparison of the IR spectral features of reactants and products, complete with the causal logic behind the observed changes and detailed experimental protocols.

The Underlying Chemistry: A Tale of Disappearing and Appearing Bonds

The synthesis of a Schiff base is a condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule to form the stable imine.[3] This transformation is a reversible reaction that can be driven to completion by removing the water formed.[1]

The core principle of validating this reaction with IR spectroscopy lies in monitoring the vibrational frequencies of the key functional groups involved. A successful reaction is unequivocally demonstrated by:

  • The disappearance of the carbonyl (C=O) stretching vibration from the starting aldehyde or ketone.

  • The disappearance or significant alteration of the N-H bending and stretching vibrations from the primary amine.

  • The appearance of a new, characteristic imine (C=N) stretching vibration in the product's spectrum.

Decoding the Spectrum: A Comparative Analysis of Key IR Bands

The most compelling evidence for Schiff base formation is found by comparing the IR spectrum of the crude reaction mixture or purified product with the spectra of the starting materials. The key is to focus on the distinct regions where the reactants absorb and where the new product is expected to show a signal.

Reactant Signatures: What to Look For
  • Aldehydes & Ketones (The Carbonyl Stretch): The C=O double bond stretch is one of the most intense and easily identifiable peaks in an IR spectrum.[3] Its position is sensitive to the molecular structure:

    • Saturated aliphatic aldehydes and ketones: Strong absorption typically in the range of 1740-1715 cm⁻¹ .

    • Aromatic and α,β-unsaturated aldehydes/ketones: Conjugation lowers the bond strength and thus the stretching frequency, shifting the peak to a lower wavenumber, typically 1710-1680 cm⁻¹ .

  • Primary Amines (The N-H Stretches and Bends): Primary amines (R-NH₂) exhibit characteristic vibrations due to the N-H bonds:

    • N-H Stretching: Two distinct, medium-intensity peaks are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

    • N-H Bending (Scissoring): A medium to strong absorption is usually found in the 1650-1580 cm⁻¹ region.

Product Signature: The Emergence of the Imine
  • Schiff Bases (The Imine Stretch): The newly formed carbon-nitrogen double bond (C=N) gives rise to a characteristic stretching absorption.

    • C=N Stretching: This peak typically appears in the 1690-1620 cm⁻¹ region.[4] Its intensity can vary from medium to strong. It's crucial to note that this peak can sometimes overlap with the aromatic C=C stretching region, but its appearance, coupled with the disappearance of the C=O peak, provides strong evidence of imine formation.

The table below summarizes the key diagnostic peaks for a typical Schiff base formation.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected Observation in Reaction
Aldehyde/Ketone C=O Stretch1740 - 1680Disappearance
Primary Amine N-H Stretch3500 - 3300 (two bands)Disappearance or significant change
Primary Amine N-H Bend1650 - 1580Disappearance
Schiff Base (Imine) C=N Stretch1690 - 1620Appearance

Experimental Protocols: From Sample to Spectrum

The quality of your IR data is directly dependent on meticulous sample preparation. Below are two common, reliable methods for analyzing solid samples and for in-situ reaction monitoring.

Protocol 1: Solid Sample Analysis via KBr Pellet

This is the classic method for obtaining high-quality spectra of solid organic compounds. The principle is to disperse the sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Step-by-Step Methodology:

  • Material Preparation: Ensure you have spectroscopy-grade KBr, which has been thoroughly dried in an oven and stored in a desiccator. KBr is hygroscopic, and any absorbed water will show a broad O-H stretch around 3400 cm⁻¹ and a peak around 1630 cm⁻¹, potentially obscuring important spectral features.[4]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of your solid sample to a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.[5]

  • Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[4]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.

Protocol 2: In-Situ Reaction Monitoring with ATR-FTIR

Attenuated Total Reflectance (ATR) is a powerful technique for monitoring reactions in real-time without the need for sample preparation. An ATR probe can be directly inserted into the reaction mixture.

Step-by-Step Methodology:

  • Setup: Place your ATR-FTIR probe (commonly a diamond-tipped probe for chemical resistance) into the reaction vessel.[6]

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any catalysts at the reaction temperature. This will allow the software to subtract their signals from the subsequent spectra.

  • Initiate Reaction: Add the reactants to begin the Schiff base formation.

  • Time-Resolved Data Acquisition: Configure the spectrometer software to collect spectra at regular intervals (e.g., every 1-5 minutes).[7][8]

  • Data Analysis: Monitor the spectra over time. You can quantitatively track the reaction by observing the decrease in the integrated area of the C=O peak of the starting material and the corresponding increase in the area of the C=N peak of the product.[9] This provides valuable kinetic data in addition to qualitative validation.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the chemical transformation and the analytical workflow.

Schiff_Base_Formation Schiff Base Formation Mechanism Reactants Aldehyde/Ketone (R₂C=O) + Primary Amine (R'NH₂) Hemiaminal Hemiaminal Intermediate (R₂C(OH)NHR') Reactants->Hemiaminal Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal (R₂C(OH₂⁺)NHR') Hemiaminal->Protonated_Hemiaminal Protonation of -OH Imine_Formation Imine (Schiff Base) (R₂C=NR') + H₂O Protonated_Hemiaminal->Imine_Formation Loss of H₂O

Caption: The reaction mechanism for Schiff base formation.

FTIR_Validation_Workflow FTIR Validation Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Validation Start_Material Acquire Spectra of Starting Materials (Aldehyde/Ketone, Amine) Compare_Spectra Compare Product vs. Starting Material Spectra Start_Material->Compare_Spectra Reaction_Product Prepare Reaction Product (Crude or Purified) Acquire_Spectrum Acquire Spectrum of Product Reaction_Product->Acquire_Spectrum Acquire_Spectrum->Compare_Spectra Check_CO Confirm Disappearance of C=O Stretch (~1700 cm⁻¹) Compare_Spectra->Check_CO Check_NH Confirm Disappearance of N-H Bends/Stretches Compare_Spectra->Check_NH Check_CN Confirm Appearance of C=N Stretch (~1650 cm⁻¹) Compare_Spectra->Check_CN Conclusion Schiff Base Formation Validated Check_CO->Conclusion Check_NH->Conclusion Check_CN->Conclusion

Caption: Workflow for validating Schiff base formation using FTIR.

Beyond the Key Peaks: The Fingerprint Region

The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. This area contains a complex array of absorptions arising from bending vibrations and skeletal modes unique to the entire molecule. While individual peak assignment here is challenging, the overall pattern is a unique "fingerprint" for a specific compound.

For Schiff base validation, the fingerprint region provides powerful secondary confirmation. Even if the starting materials and product have similar functional groups, their fingerprint regions will be distinctly different. A significant change in the pattern of peaks in this region, in conjunction with the changes in the functional group region, provides compelling evidence that a new chemical entity has been formed.[10]

A Note on Potential Interferences

The most common interferent in Schiff base synthesis is water, both as a byproduct and as a potential contaminant in hygroscopic starting materials or solvents. Water presents a very broad O-H stretching band from approximately 3600-3200 cm⁻¹. If this band is present in your product spectrum, it could indicate an incomplete reaction or a wet sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the qualitative validation of Schiff base formation. Its ability to directly probe the key functional group transformations provides clear, actionable data. By systematically comparing the spectra of the reactants and the product, and by looking for the characteristic disappearance of the C=O and N-H bands and the appearance of the C=N imine band, researchers can confidently and efficiently confirm the success of their synthesis. Combined with robust experimental protocols and an awareness of potential interferences, FTIR provides a self-validating system for this crucial chemical reaction.

References

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). International Journal of ChemTech Research. [Link]

  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. [Link]

  • Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex: Synthesis, Crystal Structure, Computational, and Latent Fingerprint Analysis. (2022). Molecules. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. [Link]

  • Example of an ATR-IR graph in which an imine spectrum is compared with... (n.d.). ResearchGate. [Link]

  • FTIR spectra of Schiff base. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). Molecules. [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry. [Link]

  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). PMC. [Link]

  • Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. (2014). Taylor & Francis Online. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). University of Southampton. [Link]

  • a and b The comparative characterization of FT-IR spectrum of Schiff base ligand and Schiff base stabilized Ag-Nanoparticles. (n.d.). ResearchGate. [Link]

  • Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). (n.d.). ChemHelper. [Link]

  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). ACS Omega. [Link]

  • IR bands of the imino group of the Schiff bases and of the complexes. (n.d.). ResearchGate. [Link]

  • Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. (2022). Journal of Applied Organometallic Chemistry. [Link]

  • Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (2018). Redalyc. [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Dergipark. [Link]

  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024). RSIS International. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2022). Redalyc. [Link]

  • METHOD 320—MEASUREMENT OF VAPOR PHASE ORGANIC AND INORGANIC EMISSIONS BY EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROSCOPY. (2017). EPA. [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. (n.d.). Clairet Scientific. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, establishing the precise elemental composition of such a molecule is a non-negotiable cornerstone of quality control, ensuring structural integrity, purity, and regulatory compliance. We will move beyond rote protocols to explore the causality behind analytical choices, comparing the gold-standard techniques for core compositional analysis with the requisite methods for trace impurity quantification.

The Primary Standard: Theoretical Elemental Composition

Before any analysis can be performed, a baseline standard must be established. This is the theoretical elemental composition derived directly from the compound's molecular formula. For 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, the chemical properties are foundational to our analysis.

  • Molecular Formula: C₁₂H₉NO₂[1]

  • Molecular Weight: 199.21 g/mol [1]

The theoretical percentage of each element (Carbon, Hydrogen, Nitrogen) is calculated as follows:

% Element = (Number of atoms of element × Atomic weight of element) / Molecular weight of compound × 100

This calculation provides the absolute benchmark against which all experimental results will be judged.

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01112144.13272.35%
Hydrogen (H)1.00899.0724.55%
Nitrogen (N)14.007114.0077.03%
Oxygen (O)15.999231.99816.06%
Caption: Theoretical elemental composition of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Core Composition vs. Trace Impurities: A Tale of Two Standards

Elemental analysis for a pharmaceutical-grade compound is a two-pronged endeavor. First, we must confirm the identity and bulk purity by analyzing the core organic elements (C, H, N, S, O). Second, we must quantify potentially toxic trace elemental impurities, which are governed by stringent regulatory guidelines.[2] The techniques for these two tasks are fundamentally different.

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma (ICP-MS/OES)
Primary Purpose Determines the % composition of C, H, N, S, and O in the pure organic compound.[3]Quantifies trace levels of metallic and inorganic elemental impurities.[4]
Principle Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and measured.[5][6]Sample is aerosolized and introduced into an argon plasma, causing atomic emission (ICP-OES) or ionization for mass separation (ICP-MS).[7]
Typical Elements C, H, N, S, OMost of the periodic table, including heavy metals (e.g., Pb, Hg, As, Cd).[4]
Sensitivity Percent (%) levelParts-per-million (ppm) to parts-per-trillion (ppt) level
Governing Standard Purity confirmation (e.g., ±0.4% of theoretical value for ACS publications).[8][9]Safety and regulatory compliance (e.g., USP <232>, ICH Q3D).[10]
Caption: Comparison of primary analytical techniques for elemental analysis.

The Gold Standard for Compositional Analysis: Combustion

For verifying the empirical formula of an organic compound like 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, combustion analysis is the definitive method.[5] Modern automated CHNS analyzers utilize a dynamic flash combustion process to ensure the complete and rapid conversion of the sample into detectable gases.[11]

The choice of this method is causal: complete combustion is essential for accuracy. Heterocyclic compounds, particularly those containing nitrogen within a stable aromatic ring, can be difficult to combust completely.[12] Modern analyzers overcome this by using high-purity oxygen in a furnace heated to ~1000-1150°C, often with catalysts like tungsten(VI) oxide or chromium(III) oxide to ensure full oxidation.[13][14]

Caption: Workflow of a modern automated CHN combustion analyzer.

Experimental Protocol: CHN Analysis via Dynamic Flash Combustion

This protocol is designed to be self-validating through the use of a certified organic standard.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., Cr₂O₃, reduced copper) and have been conditioned according to the manufacturer's specifications.[13]

    • Verify that the helium carrier gas and high-purity oxygen are at their required pressures.

    • Calibrate the instrument using a certified elemental analysis standard with a known composition, such as Acetanilide (C₈H₉NO). Analyze the standard multiple times until the measured C, H, and N values are consistently within ±0.3% of the theoretical values. This step establishes the trustworthiness of the instrument's response.

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 1-2 mg of the 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde sample into a clean tin capsule.

    • Carefully fold and crimp the capsule to ensure no sample can escape.

    • Run a "blank" (an empty tin capsule) to ensure the system is free from atmospheric contaminants (N₂).

  • Sample Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will drop the sample into the high-temperature combustion furnace.

    • The resulting gases (CO₂, H₂O, and N₂) are separated chromatographically and quantified by a thermal conductivity detector (TCD).

  • Data Interpretation & Acceptance Criteria:

    • The instrument software will calculate the weight percentages of C, H, and N.

    • The authoritative standard for publication in many American Chemical Society (ACS) journals is that the experimental values must be within ±0.4% of the calculated theoretical values.[8][9]

ElementTheoretical %Hypothetical "Pass" ResultDeviationHypothetical "Fail" ResultDeviation
Carbon (C)72.35%72.11%-0.24%71.25%-1.10%
Hydrogen (H)4.55%4.62%+0.07%4.99%+0.44%
Nitrogen (N)7.03%7.15%+0.12%6.51%-0.52%
Caption: Example data against the ±0.4% acceptance criterion.

A failing result often indicates the presence of impurities, such as residual solvent (leading to higher C and H values) or incomplete purification.

Standards for Elemental Impurities: The Pharmaceutical Mandate

For any compound intended for drug development, confirming the bulk composition is only half the battle. Regulatory bodies like the FDA and EMA, following ICH Q3D and USP <232>/<233> guidelines, mandate the control of elemental impurities.[4][10] These guidelines are based on a risk-management approach to patient safety.

The analysis for these impurities requires technologies with much higher sensitivity than combustion analysis, primarily ICP-MS or ICP-OES.[7]

Caption: Risk assessment and control workflow for elemental impurities based on ICH Q3D.[15]

The standard here is not a percentage of the bulk material, but rather a maximum permitted daily exposure (PDE) for each specific impurity, which is then translated into a concentration limit (in ppm) for the drug substance.

Conclusion

Establishing the elemental credentials of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde requires a multi-layered approach guided by distinct but complementary standards.

  • For Identity and Purity: The primary standard is the theoretical C, H, and N composition. The gold-standard method is automated combustion analysis, with results ideally falling within ±0.4% of the theoretical values to confirm high purity.

  • For Safety and Regulatory Compliance: The standards are the PDE limits for toxic elemental impurities defined by ICH Q3D and USP <232>. The required methods are high-sensitivity techniques like ICP-MS, validated according to USP <233> and ICH Q2(R1).[2][10]

For researchers in drug development, it is imperative to employ both sets of standards. Combustion analysis validates the identity and purity of your core molecule, while trace elemental analysis ensures its safety profile meets the stringent requirements for therapeutic use.

References

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Thermo Fisher Scientific.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
  • Cross, A. (2013). Validation of Metal Impurities in Drug Products.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PE Polska.
  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media.
  • An International Study Evaluating Elemental Analysis. (2022).
  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog.
  • Combustion analysis. (n.d.). Wikipedia.
  • All About Combustion Analysis. (2025). Infinita Lab.

Sources

A Spectroscopic Guide to the Suzuki-Miyaura Coupling: Distinguishing 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the confirmation of a successful chemical transformation is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds, stands as a cornerstone of modern synthesis.[1] This guide provides an in-depth spectroscopic comparison of the biaryl product, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde , with its constituent starting materials, 2,5-dihydroxybenzaldehyde and 4-bromopyridine . By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key spectral markers that unequivocally confirm the formation of the desired product.

The Synthetic Context: A Suzuki-Miyaura Pathway

The synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura coupling.[2][3] This reaction involves the coupling of an organohalide (4-bromopyridine) with an organoboron compound, in this case, a boronic acid derivative of 2,5-dihydroxybenzaldehyde. The catalytic cycle, driven by a palladium(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination, culminating in the formation of a new aryl-aryl bond.[3]

Understanding this transformation is crucial, as the spectroscopic changes we will observe are direct consequences of the chemical changes occurring in this process: the cleavage of the C-Br bond in 4-bromopyridine and a C-H bond (via the boronic acid intermediate) on the benzaldehyde ring, and the formation of a new C-C bond between the two aromatic systems.

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 2,5-Dihydroxybenzaldehyde Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) SM1->Catalyst SM2 4-Bromopyridine SM2->Catalyst Product 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Synthetic route to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

Part 1: Infrared (IR) Spectroscopy – Tracking Functional Group Transformation

FT-IR spectroscopy provides an excellent first-pass confirmation of the reaction's success by monitoring the presence and absence of key vibrational modes corresponding to specific functional groups. The most significant changes occur in the fingerprint region and in the characteristic stretches of the O-H and C-Br bonds.

A key indicator of a successful reaction is the disappearance of the C-Br stretching vibration from the starting material, 4-bromopyridine, which typically appears in the low-frequency region of the spectrum (around 500-600 cm⁻¹).[1] Concurrently, the product spectrum will retain the characteristic absorptions for the aldehyde and hydroxyl groups from the benzaldehyde precursor.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Bromopyridine ~3100-3000Aromatic C-H Stretch[1]
~1600-1650C=N Stretch in Pyridine Ring[1]
~600-500C-Br Stretch (Disappears in Product) [1]
2,5-Dihydroxybenzaldehyde ~3400-3200 (broad)O-H Stretch (Phenolic)[4]
~2830, ~2720Aldehydic C-H Stretch
~1660 (strong)C=O Stretch (Aldehyde)
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde ~3400-3200 (broad)O-H Stretch (Phenolic)
~3100-3000Aromatic C-H Stretch
~2830, ~2720Aldehydic C-H Stretch
~1665 (strong)C=O Stretch (Aldehyde)
~1600C=N/C=C Aromatic Stretches

The IR spectrum of the product is expected to be a composite of the features of the two aromatic precursors but critically lacks the C-Br absorption, providing strong evidence of coupling.

Part 2: ¹H NMR Spectroscopy – Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for confirming the formation of the new C-C bond and verifying the substitution pattern. The spectra of the starting materials are simple and distinct, while the product spectrum reveals a more complex pattern consistent with the coupled structure.

  • 4-Bromopyridine: Exhibits a classic AA'BB' system for the four pyridine protons. The protons ortho to the nitrogen (and meta to bromine) appear downfield, while the protons meta to the nitrogen (and ortho to bromine) are upfield.

  • 2,5-Dihydroxybenzaldehyde: Shows three distinct aromatic protons on the benzaldehyde ring, each with characteristic splitting patterns based on their neighbors. The aldehydic and hydroxyl protons also give characteristic singlet signals.[5]

  • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Product): The most telling change is in the benzaldehyde portion of the spectrum. The proton at the C5 position is replaced by the pyridine ring, leading to the disappearance of its corresponding signal. The remaining two aromatic protons on this ring will show a different splitting pattern. Furthermore, the pyridine protons, now part of a larger, less symmetric molecule, will experience a shift in their electronic environment and thus their chemical shifts will change compared to 4-bromopyridine.

CompoundChemical Shift (δ, ppm) & MultiplicityAssignment
4-Bromopyridine ~8.6 (d)H-2, H-6 (ortho to N)
~7.6 (d)H-3, H-5 (meta to N)
2,5-Dihydroxybenzaldehyde ~10.1 (s, 1H)Aldehyde (-CHO)[5]
~9.5 (br s, 1H)Hydroxyl (-OH at C5)[5]
~7.05 (d, 1H)Aromatic (H-6)[5]
~6.90 (dd, 1H)Aromatic (H-4)[5]
~6.78 (d, 1H)Aromatic (H-3)[5]
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde ~10.2 (s, 1H)Aldehyde (-CHO)
~8.7 (d, 2H)Pyridyl H-2', H-6'
~7.7-7.5 (m, 4H)Pyridyl H-3', H-5' & Benzaldehyde H-4, H-6
~7.1 (d, 1H)Benzaldehyde H-3

Note: Predicted values for the product are based on analogous structures and established substituent effects.

G struct1 ¹H NMR Shifts (ppm) 4-Bromopyridine 8.6 7.6 struct2 ¹H NMR Shifts (ppm) 2,5-Dihydroxybenzaldehyde 10.1 (CHO) 7.05 6.90 6.78 struct3 ¹H NMR Shifts (ppm) Product 10.2 (CHO) 8.7 7.6 7.1 axis 0 axis->struct1:f2 axis->struct1:f3 axis->struct2:f2 axis->struct2:f3 axis->struct2:f4 axis->struct2:f5 axis->struct3:f2 axis->struct3:f3 axis->struct3:f4 axis->struct3:f5

Caption: Comparative ¹H NMR chemical shifts for key protons.

Part 3: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton

¹³C NMR spectroscopy offers definitive proof of the newly formed C-C bond. The carbon atom attached to bromine in 4-bromopyridine is significantly shielded compared to the other carbons in the ring. Upon reaction, this C-Br signal will disappear and be replaced by two new quaternary carbon signals in the product spectrum, corresponding to the two carbons of the newly formed biaryl C-C bond.

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)
4-Bromopyridine ~151 (C2, C6), ~139 (C4-Br), ~127 (C3, C5)
2,5-Dihydroxybenzaldehyde ~190 (CHO), ~155 (C2-OH), ~148 (C5-OH), ~125 (C1), ~120 (C6), ~118 (C4), ~115 (C3)[6]
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde ~191 (CHO), ~158 (C2-OH), ~150 (Pyridyl C2', C6'), ~148 (Pyridyl C4'), ~130-115 (Aromatic CHs), ~125 (C1), ~122 (C5-C)

Note: Predicted values for the product are based on analogous structures and established substituent effects.

The key diagnostic feature is the upfield shift of the pyridine C4 carbon from ~139 ppm (when bonded to bromine) to a value closer to ~148 ppm in the product, and the appearance of a new quaternary signal for C5 of the benzaldehyde ring around ~122 ppm.

Part 4: Mass Spectrometry – Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the product and provides structural information through its fragmentation pattern.

  • Molecular Ion (M⁺): The most straightforward confirmation is the observation of a molecular ion peak corresponding to the product's mass (C₁₂H₉NO₂ = 199.21 g/mol ). This is a significant increase from the starting materials, 4-bromopyridine (157.99 g/mol )[7] and 2,5-dihydroxybenzaldehyde (138.12 g/mol ).[8]

  • Isotopic Pattern: 4-Bromopyridine will exhibit a characteristic M and M+2 isotopic pattern of roughly 1:1 intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] The absence of this pattern in the product's molecular ion peak is a definitive indicator that the bromine atom has been displaced.

  • Fragmentation: The product is expected to show fragmentation patterns characteristic of both the benzaldehyde and pyridine moieties. A key fragment would likely be the loss of the aldehyde group (-CHO, 29 Da) from the molecular ion to give a fragment at m/z 170.

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragmentation Features
4-Bromopyridine 157.99157 / 1591:1 isotopic pattern for [M]⁺ and [M+2]⁺. Loss of Br to give pyridyl cation at m/z 78.
2,5-Dihydroxybenzaldehyde 138.12138Loss of H˙ (m/z 137), loss of CO (m/z 110).[9]
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde 199.21199Absence of Br isotopic pattern. Loss of CHO (m/z 170).

Experimental Protocols

To ensure reproducibility, the following general protocols for spectroscopic analysis are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence. Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1.0 s, and average 16-32 scans.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and average 1024 or more scans.

  • Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be recorded and automatically subtracted.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Electrospray Ionization (ESI) by dissolving the sample in an appropriate solvent (e.g., methanol or acetonitrile) or via a direct insertion probe for Electron Ionization (EI).

  • Instrumentation: Obtain mass spectra on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements or a quadrupole instrument for routine analysis.

  • Data Acquisition: Scan over a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., 50-500 m/z). For EI, use a standard ionization energy of 70 eV.

Conclusion

The transformation of 2,5-dihydroxybenzaldehyde and 4-bromopyridine into 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is accompanied by a series of distinct and definitive spectroscopic changes. By systematically analyzing the data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently verify the successful formation of the new C-C biaryl bond. The key hallmarks—disappearance of the C-Br IR stretch and its ¹³C NMR signal, the absence of the bromine isotopic pattern in the mass spectrum, and the specific shifts and changes in multiplicity in the ¹H NMR spectrum—collectively provide an unambiguous confirmation of the product's identity. This guide serves as a robust framework for the characterization of this and analogous Suzuki-Miyaura coupling products, ensuring the integrity and success of synthetic campaigns.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 2,5-Dihydroxybenzaldehyde. The Good Scents Company. [Link]

  • 4-Bromopyridine - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949. PubChem. [Link]

  • What is the IR spectrum of 4 - bromopyridine hydrochloride? Blog. [Link]

  • 2,5-Dihydroxybenzaldehyde - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • 2,5-Dihydroxybenzaldehyde - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Safety Operating Guide

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde Proper Disposal Procedures

Executive Summary & Operational Directive

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) is a bifunctional intermediate containing both a pyridine ring and a reactive aldehyde group. Improper disposal poses significant environmental risks due to the toxicity associated with pyridine derivatives and the potential reactivity of the aldehyde functionality.[1]

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems (sink drains) or regular trash.[1] All waste streams containing this substance must be segregated, labeled as "Hazardous Chemical Waste," and routed for high-temperature incineration.[1]

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification.[1] The dual functionality (basic pyridine nitrogen + electrophilic aldehyde) dictates the segregation strategy.[1]

PropertyDataOperational Implication
Chemical Name 2-Hydroxy-5-(pyridin-4-yl)benzaldehydeUse full name on all waste tags.
CAS Number 342037-21-2Required for waste manifest tracking.[1]
Molecular Formula C₁₂H₉NO₂High carbon/nitrogen content suitable for fuel blending/incineration.[1]
Physical State Solid (Powder)Dust control measures required during transfer.[1][2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][3] Irritant)Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.[1][4]
Reactivity Oxidizable (Aldehyde)Basic (Pyridine)Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the same waste container.[1]

Waste Classification & Segregation Strategy

To prevent cross-reactivity in waste drums, you must classify this material based on its "worst-case" functional group properties.[1]

  • Primary Waste Stream: Non-Halogenated Organic Waste.[1]

  • RCRA Considerations (US): While Pyridine itself is a U-listed waste (U196), this specific derivative is generally not listed individually.[1] However, it must be treated as Hazardous Waste due to its toxicity and potential flammability if dissolved in organic solvents.[1]

  • Segregation Rule:

    • Keep Separate From: Strong oxidizing agents (Peroxides, Nitric Acid) to prevent exothermic oxidation of the aldehyde.[1]

    • Keep Separate From: Strong acids, as the pyridine nitrogen will protonate, potentially generating heat or forming salts that complicate incineration.[1]

Step-by-Step Disposal Protocol

Applicability: Expired stock, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.[1]

  • Collection: Transfer solid material directly into the container. Do not generate dust.[1][2][5][6][7]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][8]

  • Storage: Close lid tightly. Store in a Secondary Containment Tray in the Satellite Accumulation Area (SAA).

Applicability: Filtrates, HPLC waste, reaction solvents containing the product.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put chloroform mixtures in standard metal safety cans if they are not lined).[1]

  • Segregation: Pour into the "Non-Halogenated Organic Solvents" carboy unless the solvent system is halogenated (e.g., DCM), in which case use the "Halogenated" stream.[1]

    • Note: The compound itself does not contain halogens, so it follows the solvent's classification.

  • pH Check: If the solution is highly acidic or basic due to workup, neutralize to pH 5–9 before adding to the organic waste solvent drum to prevent drum corrosion or gas generation.[1]

  • Triple Rinse: Triple rinse the empty original bottle with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Process B).

  • Defacing: Cross out the original label and mark "Empty."[1]

  • Disposal: Discard the clean, empty container in glass recycling or trash, depending on institutional policy.

Spill Management & Emergency Response

Scenario: 5g bottle dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is active to pull dusts.[1]

  • PPE Up: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Spill-X).[1] Do not use paper towels alone , as they may spread the dust.[1]

  • Collection: Use a plastic scoop to transfer the absorbent-chemical mixture into a clear plastic bag or wide-mouth jar.[1]

  • Clean Up: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes as Solid Hazardous Waste .[1]

Visualized Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal path for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde StateCheck What is the physical state? Start->StateCheck SolidStream Solid Waste (Powder, Debris, Wipes) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidStream Liquid SolidContainer Container: Wide-mouth HDPE or Glass Jar SolidStream->SolidContainer LiquidCheck Solvent Type? LiquidStream->LiquidCheck Labeling LABELING REQUIRED: 'Hazardous Waste' + Full Chemical Name + Hazard: Toxic/Irritant SolidContainer->Labeling Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Ethanol, Ethyl Acetate) LiquidCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Hand-off to EHS Method: High-Temp Incineration Storage->FinalDisp

Caption: Operational decision tree for segregating and packaging 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. [Link][1]

Sources

Personal protective equipment for handling 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Handling bifunctional organic building blocks like 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS: 342037-21-2) requires precision, not just in synthetic chemistry, but in operational safety. As researchers and drug development professionals, you understand that safety protocols must be rooted in molecular reality. This guide synthesizes regulatory standards with field-proven methodologies to provide a self-validating system for handling this compound, ensuring both scientific integrity and operator protection.

Physicochemical Hazard Causality

To design an effective safety matrix, we must analyze the molecular architecture of the compound. It presents a dual-threat profile driven by its two distinct functional moieties:

  • The Pyridine Ring: Pyridine derivatives are highly lipophilic and act as permeation enhancers. They can rapidly cross biological membranes, leading to systemic toxicity, central nervous system (CNS) depression, and potential liver or kidney damage upon acute exposure[1].

  • The Salicylaldehyde Moiety: Aromatic aldehydes are notorious electrophiles. They readily form Schiff bases with primary amines present in skin proteins, acting as potent sensitizers that can trigger allergic contact dermatitis[2][3]. Furthermore, they are susceptible to autoxidation in air, a process that can generate reactive peroxide intermediates and heat[3].

Quantitative Safety & Physicochemical Metrics

Understanding the quantitative thresholds of your environment is critical. The following table summarizes the operational metrics required for safe handling.

MetricValueRegulatory/Scientific SourceOperational Implication
Molecular Weight 199.21 g/mol Sigma-AldrichFine powder; high risk of aerosolization and static cling during weighing.
Fume Hood Face Velocity 80 - 120 fpmOSHA / NWU EHS[4]Velocities >125 fpm create turbulent eddies, pulling toxic vapors back into the user's breathing zone[5].
Pyridine Exposure Limit (REL) 5 ppm (15 mg/m³) TWANIOSH[6]Highly volatile moiety; requires strict containment to prevent CNS depression[1].
Pyridine IDLH 1,000 ppmNIOSH[6]Immediate danger threshold; dictates evacuation and full-face respirator use if exceeded[6].

Mandatory Personal Protective Equipment (PPE) Matrix

PPE is your final barrier against exposure. Standard laboratory attire is insufficient for handling sensitizing pyridine-aldehydes.

  • Eye Protection: Chemical splash goggles (compliant with OSHA 29 CFR 1910.133) are mandatory. Causality: Standard safety glasses lack orbital seals, allowing aerosolized micro-particulates generated during weighing to bypass the lenses and dissolve in ocular fluid, causing severe irritation[2][7].

  • Hand Protection: Double-gloving with Nitrile (minimum 5 mil) is required for handling the solid. If handling the compound dissolved in highly permeating solvents (e.g., DMSO, DMF), switch to Butyl rubber gloves. Causality: The pyridine moiety facilitates rapid dermal absorption[1], and the aldehyde group binds to skin proteins[2].

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If engineering controls fail or during a major spill, use a NIOSH-approved full-face respirator equipped with multi-purpose organic vapor (OV) and P100 particulate cartridges (e.g., Type ABEK)[7].

Engineering Controls: Fume Hood Optimization

The chemical fume hood is the primary engineering control. However, improper use negates its protection.

  • Velocity Calibration: Ensure the hood operates at an average face velocity of 80 to 120 feet per minute (fpm) at an 18-inch sash height[4][5].

  • Aerodynamic Disruption: Keep all equipment at least 6 inches behind the sash plane. Placing bulky balances too close to the front edge disrupts the laminar airflow, creating vortices that drag the aldehyde powder out of containment[5].

Experimental Protocol: Safe Weighing and Transfer Workflow

This step-by-step methodology provides a self-validating system for handling the dry powder.

  • Step 1: Engineering Control Validation

    • Verify the fume hood's continuous monitor indicates a safe face velocity (80–120 fpm)[4].

    • Self-Validation Check: Tape a small, lightweight piece of tissue (tinsel) to the bottom corner of the sash. Continuous inward movement visually confirms negative pressure without relying solely on electronic sensors[5].

  • Step 2: Static Mitigation

    • 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde readily accumulates static charge.

    • Discharge your micro-spatula and weigh boat using an anti-static ionizer gun (e.g., Zerostat) to prevent the powder from aerosolizing and clinging to your gloves.

  • Step 3: Execution of Transfer

    • Weigh the required mass directly inside the fume hood.

    • Cap the source vial immediately after extraction to minimize the autoxidation of the aldehyde moiety upon exposure to atmospheric oxygen[2].

  • Step 4: Decontamination & Verification

    • Wipe the balance pan and surrounding area with a lint-free wipe dampened with ethanol or acetone.

    • Self-Validation Check: Illuminate the cleaned area with a handheld 365 nm UV lamp. The extended conjugated

      
      -system of the pyridinyl-benzaldehyde will fluoresce, instantly revealing any hazardous micro-spills that require further decontamination.
      

Emergency Spill Response and Disposal Plan

If a spill occurs, immediate and calculated action is required.

  • Containment: Do not use combustible materials such as sawdust to absorb the chemical. Reactive aldehydes can oxidize upon contact with high-surface-area combustibles, generating heat and posing a fire risk[2][3]. Instead, surround and cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand[2][3].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a sealable hazardous waste container.

  • Disposal: Do not flush any residue down the drain, as pyridine derivatives are toxic to aquatic life[3]. Segregate the material as "Halogen-Free Organic Hazardous Waste" and label it clearly with CAS 342037-21-2.

SafeHandlingWorkflow Start Risk Assessment & PPE Donning HoodCheck Fume Hood Verification (80-120 fpm) Start->HoodCheck Weighing Weighing & Transfer (Anti-static tools) HoodCheck->Weighing Spill Spill Occurs? Weighing->Spill Containment Contain with Inert Absorbent (Sand/Vermiculite) Spill->Containment Yes Reaction Execute Reaction (Closed System) Spill->Reaction No Disposal Hazardous Waste Segregation Containment->Disposal Reaction->Disposal

Operational workflow for the safe handling and spill response of hazardous pyridine-aldehydes.

References

1. 2-hydroxy-benzaldehyd | Sigma-Aldrich. Source: sigmaaldrich.com. 2.[4] Laboratory Ventilation | Central Washington University. Source: cwu.edu. 4 3. Chemical Fume Hood Handbook - Research Safety. Source: Northwestern University. 5 4.[2] Material Safety Data Sheet - Benzaldehyde. Source: Cole-Parmer. 2 5.[3] CDC - BENZALDEHYDE - International Chemical Safety Cards. Source: NIOSH. 3 6.[1] HAZARD SUMMARY IDENTIFICATION - Pyridine. Source: NJ.gov. 1 7.[6] Pyridine - IDLH. Source: NIOSH - CDC. 6 8.[7] Benzaldehyde-2,3,4,5,6-d5 - Safety Data Sheet. Source: C/D/N Isotopes. 7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.